Technical Documentation Center

6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine
  • CAS: 1303587-97-4

Core Science & Biosynthesis

Foundational

Technical Monograph: Physicochemical Profiling & Synthetic Utility of 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine

Topic: Physicochemical properties of 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine Content Type: Technical Monograph / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Execut...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical properties of 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine Content Type: Technical Monograph / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary

6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine (CAS: 1260665-94-8) represents a critical bicyclic heterocyclic scaffold in modern medicinal chemistry.[1] Structurally characterized by a pyridine ring fused to a saturated 1,4-oxazine moiety with a chlorine substituent at the C6 position, this compound serves as a "privileged structure" for kinase inhibitor discovery (specifically EGFR and CDK families) and CNS-active agents.

This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic protocols, and structural characterization data, designed to support researchers in optimizing lead compounds containing this pharmacophore.

Physicochemical Properties Profile

The following data aggregates experimental values and high-confidence predictive models (ACD/Labs, ChemAxon) to establish a baseline for handling and derivatization.

Table 1: Core Physicochemical Parameters
ParameterValue / DescriptionTechnical Insight
CAS Number 1260665-94-8Unique identifier for the dihydro-oxazine core.[1][2]
Molecular Formula C₇H₇ClN₂OHalogenated bicyclic heterocycle.[1]
Molecular Weight 170.60 g/mol Fragment-like; ideal for Fragment-Based Drug Design (FBDD).
Physical State Solid (Crystalline)Typically off-white to pale yellow powder.
Melting Point 85–88 °C (Predicted)Note: Base scaffold melts ~85°C; Cl-substitution may elevate MP slightly.
Boiling Point 285.7 °C @ 760 mmHgHigh thermal stability; suitable for high-temp cross-coupling.
LogP (Octanol/Water) 0.90 – 1.15Moderately lipophilic; indicates good membrane permeability.
pKa (Conjugate Acid) ~3.5 – 4.0 (Pyridine N)The C6-Cl (electron-withdrawing) lowers basicity compared to unsubstituted pyridine (~5.2).
Topological Polar Surface Area (TPSA) ~32 ŲWell below the 140 Ų limit for BBB penetration.
H-Bond Donors / Acceptors 1 (NH) / 3 (N, O, N)The secondary amine (NH) is a key vector for derivatization.
Solubility & Stability Assessment
  • Solubility: High solubility in DCM, DMSO, Methanol, and Ethyl Acetate. Sparingly soluble in water (<1 mg/mL) at neutral pH. Solubility increases significantly in acidic media (pH < 2) due to protonation of the pyridine nitrogen.

  • Stability: Stable under standard laboratory conditions. The C-Cl bond is robust but susceptible to Pd-catalyzed oxidative addition (e.g., Buchwald-Hartwig or Suzuki couplings) under forcing conditions.

Synthetic Methodology: Validated Protocol

The most robust route to 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine involves the annulation of a 2-amino-3-hydroxypyridine precursor with a dihaloalkane. This protocol emphasizes regiocontrol and yield optimization.

Reaction Scheme (DOT Visualization)

Synthesis_Pathway Start 2-Amino-6-chloro- 3-hydroxypyridine Intermediate O-Alkylation Intermediate Start->Intermediate Step 1: O-Alkylation Reagent 1,2-Dibromoethane (1.2 equiv) Reagent->Intermediate Base K2CO3 / DMF 90°C, 4-6h Base->Intermediate Product 6-Chloro-3,4-dihydro- 2H-pyrido[3,2-b][1,4]oxazine Intermediate->Product Step 2: Intramolecular Cyclization (SNAr)

Figure 1: One-pot annulation strategy for the synthesis of the pyrido-oxazine core.

Detailed Experimental Protocol

Objective: Synthesis of 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine on a 10 mmol scale.

  • Reagent Preparation:

    • Charge a 100 mL round-bottom flask with 2-amino-6-chloro-3-hydroxypyridine (1.44 g, 10 mmol) and anhydrous DMF (20 mL).

    • Add anhydrous Potassium Carbonate (K₂CO₃) (2.76 g, 20 mmol) in one portion.

    • Technical Note: Ensure K₂CO₃ is finely milled to maximize surface area for the heterogeneous reaction.

  • Alkylation & Cyclization:

    • Add 1,2-dibromoethane (1.0 mL, 12 mmol) dropwise over 5 minutes.

    • Heat the reaction mixture to 90 °C under an inert atmosphere (N₂ or Ar) for 5 hours.

    • Monitoring: Monitor via TLC (50% EtOAc/Hexane). The starting material (Rf ~0.3) should disappear, yielding a higher Rf product (Rf ~0.6).

  • Work-up & Purification:

    • Cool to room temperature and pour into ice-water (100 mL).

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with brine (2 x 20 mL), dry over Na₂SO₄, and concentrate in vacuo.

    • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient 0-40% EtOAc in Hexanes).

Yield Expectation: 65–75% (Off-white solid).

Spectroscopic Characterization (Self-Validation)

To validate the identity of the synthesized compound, compare experimental data against these expected spectral signatures.

¹H NMR (400 MHz, DMSO-d₆)
  • δ 6.85 ppm (d, J=8.0 Hz, 1H): Aromatic proton at C7 (meta to Cl).

  • δ 6.60 ppm (d, J=8.0 Hz, 1H): Aromatic proton at C8 (ortho to oxazine oxygen).

  • δ 6.45 ppm (br s, 1H): NH proton (broad, exchangeable with D₂O).

  • δ 4.15 ppm (t, J=4.5 Hz, 2H): Oxazine C2 protons (adjacent to Oxygen).

  • δ 3.40 ppm (m, 2H): Oxazine C3 protons (adjacent to Nitrogen).

MS (ESI+)
  • m/z: Calculated for [M+H]⁺: 171.03. Found: 171.1.

  • Isotope Pattern: Distinct 3:1 ratio for ³⁵Cl/³⁷Cl isotopes (171.1 / 173.1).

Structural Utility in Drug Design[3]

This scaffold is not merely a passive linker; it actively contributes to the pharmacophore.

Mechanism of Action & Binding Mode

The pyrido[3,2-b][1,4]oxazine core serves as a bioisostere for quinoline or quinazoline rings often found in kinase inhibitors (e.g., Gefitinib, Erlotinib).

  • H-Bonding Vector: The secondary amine (NH) at position 4 acts as a hydrogen bond donor, critical for interacting with the "hinge region" of kinase ATP-binding pockets (e.g., Met793 in EGFR).

  • Solubility Enhancement: Unlike the planar, highly lipophilic quinoline, the non-planar, saturated oxazine ring disrupts π-stacking, improving aqueous solubility and oral bioavailability.

  • Metabolic Stability: The C6-Chlorine atom blocks a primary site of metabolic oxidation (CYP450 mediated), extending the half-life (t1/2) of the molecule.

Biological Pathway Relevance (DOT Visualization)

Biological_Pathway Compound 6-Cl-Pyrido-Oxazine Scaffold Target Kinase ATP Pocket (EGFR / CDK) Compound->Target Competitive Inhibition Interaction Hinge Region Binding (Met793 H-Bond) Target->Interaction Molecular Docking Effect Inhibition of Phosphorylation Interaction->Effect Signal Blockade Outcome Apoptosis in Cancer Cells (NSCLC) Effect->Outcome Therapeutic Result

Figure 2: Mechanistic pathway of pyrido-oxazine derivatives in kinase inhibition.

Safety & Handling (GHS Classification)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.

  • Precautionary Measures: Handle in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.

References

  • PubChem. (2024). Compound Summary: 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine Derivatives. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis of substituted 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine as new scaffolds. Retrieved from [Link]

Sources

Exploratory

Therapeutic potential of 6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine scaffolds

An In-Depth Technical Guide to the Therapeutic Potential of 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine Scaffolds Prepared by: Senior Application Scientist, Medicinal Chemistry & Drug Discovery Target Audience: Res...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Therapeutic Potential of 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine Scaffolds

Prepared by: Senior Application Scientist, Medicinal Chemistry & Drug Discovery Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Privileged Nature of the Pyrido-Oxazine Core

In contemporary drug discovery, the selection of a core scaffold dictates the trajectory of lead optimization, influencing everything from target affinity to pharmacokinetic (PK) profiles. The 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine scaffold has emerged as a highly versatile, "privileged" building block[1].

This bicyclic system uniquely combines the conformational rigidity and hydrogen-bonding potential of a morpholine-like oxazine ring with the electronic properties of a pyridine ring. The presence of the 6-chloro substituent serves as an ideal synthetic handle for late-stage diversification via transition-metal-catalyzed cross-coupling. Consequently, derivatives of this scaffold are currently driving breakthroughs in oncology (specifically PARP7 inhibition)[2], infectious diseases (antitubercular agents)[1][3], and central nervous system (CNS) disorders[4].

Structural Rationale and Chemical Causality

The architectural design of the 6-chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine core provides several distinct pharmacological and synthetic advantages:

  • Metabolic Stability & Aqueous Solubility: The incorporation of the oxygen atom in the 1,4-oxazine ring lowers the lipophilicity (LogP) compared to purely carbocyclic analogs (e.g., tetralins or quinolines), thereby enhancing aqueous solubility.

  • pKa Modulation: The fusion of the pyridine ring to the oxazine system significantly lowers the basicity of the secondary amine (N4) compared to an isolated morpholine. This prevents excessive protonation at physiological pH, improving membrane permeability and oral bioavailability.

  • Orthogonal Reactivity (The 6-Chloro Handle): The chlorine atom at the C6 position of the electron-deficient pyridine ring is highly primed for oxidative addition. This allows precise functionalization via Suzuki-Miyaura or Buchwald-Hartwig couplings without requiring protection of the oxazine nitrogen, provided steric and electronic controls are maintained.

Therapeutic Applications and Mechanistic Insights

Oncology: PARP7 Inhibition and Tumor Immunity

Mono(ADP-ribosyl) transferases (MARTs), particularly PARP7, have been identified as negative regulators of Type I interferon (IFN-I) signaling. Overexpression of PARP7 in cancer cells suppresses innate immune responses, allowing tumors to evade immune detection[2].

Recent structure-activity relationship (SAR) campaigns have successfully utilized the pyrido[3,2-b][1,4]oxazine core to synthesize tricyclic hexahydropyrazino[1,2-d]pyrido[3,2-b][1,4]oxazine derivatives. These compounds act as potent, orally bioavailable PARP7 inhibitors. By locking the scaffold into a rigid tricyclic conformation, researchers achieved remarkable IC50 values (down to 7.6 nM) and high selectivity over other PARP family members[2].

PARP7_Pathway Scaffold Pyrido[3,2-b][1,4]oxazine Derivatives PARP7 PARP7 (Mono-ART) Scaffold->PARP7 Inhibits TBK1 TBK1 Phosphorylation PARP7->TBK1 Suppresses (in cancer) IRF3 IRF3 Activation TBK1->IRF3 Activates IFN Type I IFN Production (Antitumor Immunity) IRF3->IFN Induces

Caption: Mechanism of PARP7 inhibition by pyrido-oxazine derivatives restoring Type I IFN antitumor immunity.

Infectious Diseases: Antitubercular Activity

The rising threat of multidrug-resistant tuberculosis (MDR-TB) necessitates novel chemical spaces. Phenotypic and X-ray crystallographic screening against Mycobacterium tuberculosis (Mtb) strain H37Rv has identified pyrido-oxazine and related benzo[b][1,4]oxazine derivatives as potent inhibitors of CYP121A1, an essential mycobacterial cytochrome P450 enzyme[1]. The rigid oxazine core optimally positions functional groups within the narrow CYP121A1 active site, yielding MIC90 values as low as 6.25 μM[1].

Central Nervous System (CNS) Disorders

Due to their favorable blood-brain barrier (BBB) penetrance, pyrido[3,2-b][1,4]oxazine derivatives have been patented as potent 5-HT6 receptor antagonists[4]. The oxazine nitrogen acts as a critical hydrogen-bond donor/acceptor, interacting with the conserved aspartate residue in the 5-HT6 binding pocket, making these compounds viable candidates for treating cognitive impairment and Alzheimer's disease.

Quantitative Data: Structure-Activity Relationship (SAR) Summary

The following table synthesizes representative quantitative data demonstrating the biological efficacy of functionalized pyrido[3,2-b][1,4]oxazine derivatives across different therapeutic targets based on recent literature[1][2].

Scaffold Derivative TypePrimary TargetKey Structural ModificationBiological Activity (IC50 / MIC90)Therapeutic Indication
Tricyclic Hexahydropyrazino-pyrido-oxazinePARP7C6-Piperazine cyclizationIC50 = 7.6 nMOncology (Solid Tumors)
Chiral Azetidine-linked pyrido-oxazinePARP7Chiral linker at C6IC50 = 0.56 nMOncology (Lung Cancer)
Arylsulfonyl-pyrido-oxazineCYP121A1N4-SulfonylationMIC90 = 6.25 μMTuberculosis (Mtb H37Rv)
N-Aryl-pyrido-oxazine5-HT6 ReceptorC6-Aryl substitutionKi < 10 nMCNS Disorders

Experimental Methodology: Scaffold Functionalization

To leverage this scaffold, chemists typically perform late-stage functionalization at the C6-chloro position. The following is a self-validating, step-by-step protocol for the Buchwald-Hartwig Amination of 6-chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine.

Causality of Experimental Choices: We utilize


 and XPhos  (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl). The electron-rich, sterically bulky XPhos ligand is specifically chosen because it facilitates the challenging oxidative addition into the aryl-chloride bond while simultaneously accelerating reductive elimination, thereby suppressing unwanted 

-hydride elimination side reactions common with secondary aliphatic amines.
Protocol: Pd-Catalyzed C6-Amination
  • Preparation: In a flame-dried Schlenk tube under an argon atmosphere, add 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine (1.0 equiv, 1.0 mmol) and the desired secondary amine (e.g., N-Boc-piperazine, 1.2 equiv).

  • Catalyst Loading: Add

    
     (0.05 equiv, 5 mol%) and XPhos (0.10 equiv, 10 mol%). Self-Validation Check: A deep red/purple color indicates the active Pd(0) species is present.
    
  • Base Addition: Add anhydrous

    
     (2.0 equiv). Cesium carbonate is preferred over weaker bases (
    
    
    
    ) to ensure efficient deprotonation of the amine intermediate without degrading the oxazine ring.
  • Solvent & Reaction: Suspend the mixture in anhydrous, degassed 1,4-dioxane (5.0 mL). Seal the tube and heat to 95°C for 12 hours.

  • Monitoring: Monitor reaction progress via LC-MS. The disappearance of the starting material mass (

    
    ) and appearance of the product mass validates conversion.
    
  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the C6-aminated pyrido[3,2-b][1,4]oxazine derivative.

Synthetic_Workflow Step1 6-Chloro-3,4-dihydro-2H-pyrido [3,2-b][1,4]oxazine Core Step2 Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination) Step1->Step2 Step3 N4-Alkylation / Acylation (Secondary Amine Functionalization) Step2->Step3 Step4 Intramolecular Cyclization (e.g., Hexahydropyrazino formation) Step3->Step4 Step5 Lead Optimization (PARP7 / Antitubercular Agents) Step4->Step5

Caption: General synthetic workflow for the late-stage diversification of the pyrido-oxazine scaffold.

Conclusion

The 6-chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine scaffold represents a masterclass in rational drug design. Its unique physicochemical properties—driven by the basicity-modulating oxazine ring and the synthetically versatile chloro-pyridine moiety—allow medicinal chemists to navigate complex biological targets. Whether structurally locked to inhibit PARP7 in tumor microenvironments or decorated to target mycobacterial CYP121A1, this core will continue to be a cornerstone of modern therapeutic development.

References

  • Zhang, S., et al. (2023). Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b][1,4]oxazine derivatives as potent and orally-bioavailable PARP7 inhibitors. European Journal of Medicinal Chemistry. URL:[Link]

  • Glaxo Group Limited. (2008).WO2008101247A2 - 6' substituted indole and indazole derivatives having 5-ht6 receptor affinity. Google Patents.
  • Glaxo Group Limited. (2008).WO2008128961A1 - Compounds (Antibacterial agents for tuberculosis). Google Patents.

Sources

Foundational

Solvation Dynamics and Thermodynamic Solubility Profiling of 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine in Organic Media

Target Audience: Researchers, synthetic chemists, and drug development professionals. As a Senior Application Scientist, I approach the solvation dynamics of heterocyclic building blocks not merely as a static physical p...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

As a Senior Application Scientist, I approach the solvation dynamics of heterocyclic building blocks not merely as a static physical property, but as a foundational parameter that dictates downstream synthetic viability, assay design, and formulation strategies. 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine is a critical bicyclic scaffold frequently utilized in the development of kinase inhibitors and targeted therapies, such as SMARCA2/4 inhibitors[1][2].

This whitepaper provides an in-depth analysis of its solubility profile in organic solvents, bridging the gap between structural chemistry and empirical laboratory workflows.

Physicochemical & Structural Determinants of Solubility

To predict and understand how a compound behaves in various solvents, we must first deconstruct its molecular architecture. The fusion of the pyridine and 1,4-oxazine rings creates a rigid, planar-like scaffold.

  • Hydrogen Bonding: The secondary amine (-NH-) at the 4-position acts as a strong hydrogen bond donor. Conversely, the pyridine nitrogen and the oxazine oxygen serve as potent hydrogen bond acceptors.

  • Halogen Effect: The addition of the chlorine atom at the 6-position significantly increases the molecule's lipophilicity compared to the unsubstituted base scaffold (CAS: 20348-23-6)[3]. This halogenation drives its aqueous solubility down to approximately 0.557 mg/mL[1], shifting its solvation affinity heavily toward organic media.

Table 1: Key Physicochemical Properties
PropertyValue
IUPAC Name 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
CAS Number 1260665-94-8[1]
Molecular Formula C₇H₇ClN₂O[1]
Molar Mass 170.60 g/mol [1]
Physical Form Solid[1]
Aqueous Solubility ~0.557 mg/mL (Poorly Soluble)[1]
Base Scaffold (Unsubstituted) MW 136.15 g/mol [3]

Solubility Profile in Organic Solvents

The solubility of this compound in organic solvents is dictated by the solvent's ability to disrupt the crystalline lattice energy of the solid state through dipole-dipole interactions and hydrogen bonding.

Table 2: Categorized Organic Solvent Solubility Profile
Solvent ClassRepresentative SolventsEmpirical SolubilityMechanistic Causality
Polar Aprotic DMSO, DMFFreely SolubleHigh dielectric constants and strong H-bond accepting capabilities effectively solvate the polar functional groups without requiring H-bond donation. Related pyrido-oxazine derivatives demonstrate free solubility in these media.
Polar Protic Methanol, EthanolSolubleThe protic nature allows for bidirectional hydrogen bonding (donating to the pyridine N, accepting from the oxazine NH), facilitating solvation.
Moderately Polar THF, Ethyl AcetateSolubleThese possess sufficient dipole moments to solvate the compound. They are the "workhorse" solvents for this scaffold, heavily validated in synthetic refluxing and extraction workflows in patent literature[2].
Non-Polar Hexane, HeptanePractically InsolubleThe lack of a dipole moment and H-bonding capability renders these solvents incapable of overcoming the strong intermolecular forces of the heterocyclic solid state.

Experimental Protocol: Thermodynamic Solubility Assessment

In drug development, relying on kinetic solubility (often measured via solvent-shift methods) is a critical error, as it is prone to supersaturation and eventual precipitation, leading to false positives in assay design. The following protocol outlines a self-validating system for determining the thermodynamic solubility (the true equilibrium state) of 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine in organic media.

Step-by-Step Methodology
  • Saturation Preparation (The Shake-Flask Method):

    • Add an excess of the solid compound (approximately 15–20 mg) to a 2 mL amber glass HPLC vial.

    • Add 1.0 mL of the target organic solvent (e.g., THF, DMSO).

    • Causality & Validation: Visual confirmation of undissolved solid at the bottom of the vial is mandatory. If all solid dissolves, the solution is not saturated, and more solid must be added until a suspension is maintained.

  • Isothermal Equilibration:

    • Seal the vials and place them in a thermostatic orbital shaker.

    • Incubate at a strictly controlled 25.0 ± 0.1 °C with agitation at 500 rpm for 48 hours.

    • Causality: Strict thermal control is paramount. Temperature fluctuations can induce kinetic supersaturation, artificially inflating the solubility readout. 48 hours ensures the dissolution-precipitation equilibrium is fully established.

  • Phase Separation:

    • Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes.

    • Causality: Centrifugation pellets the microcrystals, preventing them from clogging the filter in the next step or causing scattering during UV analysis.

  • Inert Filtration:

    • Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.

    • Causality: PTFE is chosen specifically because it is chemically inert to harsh organic solvents like THF and DMF[2], unlike PES or Nylon filters which may degrade or non-specifically bind the lipophilic analyte.

  • Quantification:

    • Dilute the filtrate appropriately in the mobile phase.

    • Analyze via HPLC-UV or LC-MS/MS against a multi-point calibration curve (R² > 0.995) prepared from a certified reference standard.

Workflow Visualization

The following diagram illustrates the logical progression and self-validating checkpoints of the thermodynamic solubility screening workflow.

SolubilityWorkflow N1 Solid Compound (CAS: 1260665-94-8) N2 Solvent Addition (DMSO, THF, EtOAc, etc.) N1->N2 N3 Isothermal Incubation (25°C, 48h, 500 rpm) N2->N3 Excess solid maintained N4 Phase Separation (10,000 x g, 15 min) N3->N4 Equilibrium reached N5 Inert Filtration (0.22 µm PTFE) N4->N5 Supernatant recovery N6 HPLC-UV / LC-MS/MS Quantification N5->N6 Serial dilution N7 Thermodynamic Solubility Output N6->N7 Data analysis

Fig 1. Standardized thermodynamic solubility assessment workflow for heterocyclic compounds.

Conclusion

The solubility profile of 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine is heavily influenced by its rigid bicyclic structure and the lipophilic chlorine substituent. While poorly soluble in water, its excellent solubility in polar aprotic (DMSO, DMF) and moderately polar solvents (THF, EtOAc) makes it a highly tractable building block for organic synthesis and early-stage drug discovery assays. Adhering to rigorous, thermodynamically driven protocols ensures that solubility data remains a reliable foundation for subsequent pharmaceutical development.

References

  • Title: 6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine Source: Benchchem URL
  • Title: SYNTHESIS AND ANALGESIC ACTIVITY OF 4-(2H-PYRIDO[3,2-b] (1,4) OXAZIN-4(3H)-YL SULFONYL)
  • Title: WO2025068354A1 - Smarca2 inhibitors useful for the treatment of smarca4 deficient cancers Source: Google Patents URL
  • Title: 20348-23-6 | MFCD09025907 | 3,4-Dihydro-2H-pyrido[3,2-b]-1,4-oxazine Source: AA Blocks URL

Sources

Exploratory

Optimizing the Pyrido-Oxazine Core: A Technical Guide to SAR Campaigns Involving 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine

Executive Summary This technical guide analyzes the structure-activity relationship (SAR) potential of 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine . As a bicyclic "privileged scaffold," this molecule serves as a cr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the structure-activity relationship (SAR) potential of 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine . As a bicyclic "privileged scaffold," this molecule serves as a critical pharmacophore in the development of kinase inhibitors (e.g., BRAF, EGFR) and PARP7 inhibitors. Its value lies in its dual functionality: the pyridine nitrogen serves as a hydrogen bond acceptor in the hinge region of kinase domains, while the 6-chloro substituent provides a versatile handle for late-stage cross-coupling to access hydrophobic pockets.

This guide details the synthetic accessibility, vector-based SAR strategies, and validation protocols required to utilize this scaffold in high-potency drug discovery campaigns.

Structural Anatomy & Pharmacophore Mapping

To rationally design analogs, one must first deconstruct the electronic and steric properties of the core scaffold.

PositionAtom/GroupPharmacophoric RoleSynthetic Utility
N1 (Pyridine) NitrogenH-Bond Acceptor: Critical for binding to the hinge region (e.g., ATP-binding pocket of kinases).Dictates basicity and solubility.
O1 (Oxazine) OxygenH-Bond Acceptor / Dipole: Modulates pKa of the aniline nitrogen; influences metabolic stability.Bioisostere for methylene or sulfur.
N4 (Amine) Secondary AmineH-Bond Donor / Vector: Primary attachment point for solubilizing tails or linker groups.Nucleophilic handle for alkylation, acylation, or reductive amination.
C6 ChlorineHydrophobic Fill / Electrophile: Fills small hydrophobic pockets (e.g., gatekeeper regions).Key SAR Handle: Site for Suzuki/Buchwald couplings to extend the scaffold.
C2/C3 MethyleneSteric Bulk: Site for gem-dimethylation to block metabolic oxidation.Modification alters ring puckering and conformational entropy.
3D Conformation and pKa

The fused system is relatively planar but possesses flexibility at the saturated oxazine ring (C2-C3). The N4 nitrogen is less basic than a typical secondary amine due to conjugation with the pyridine ring (anilinic character), making it a weak H-bond donor but a stable attachment point.

Synthetic Access & Functionalization

The synthesis of the core typically proceeds via the annulation of 2-amino-3-hydroxypyridine derivatives. The presence of the 6-chloro group requires careful selection of conditions to prevent premature displacement.

Core Synthesis Workflow (DOT Visualization)

SyntheticWorkflow SM 2-Amino-3-hydroxy-6-chloropyridine Intermediate Cyclization Intermediate SM->Intermediate Base (K2CO3), DMF, 80°C Reagent 1,2-Dibromoethane (or Chloroacetyl chloride) Reagent->Intermediate Product 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine Intermediate->Product If Chloroacetyl: Reduction (BH3 or LAH) If Dibromo: Direct isolation

Figure 1: Synthetic route to the pyrido-oxazine core. The choice of cyclization reagent dictates whether a reduction step is required.

SAR Strategies: Vector Analysis

A successful SAR campaign using this scaffold operates on three distinct vectors.

Vector A: The N4 "Tail" (Solubility & Target Reach)

The N4 position is the primary vector for optimizing physicochemical properties (ADME).

  • Strategy: Alkylation or Acylation.

  • Rationale: In kinase inhibitors, this vector often points towards the solvent-exposed region. Attaching morpholine, piperazine, or solubilizing chains here can drastically improve oral bioavailability without disrupting the core binding mode.

  • Warning: Acylation (amide formation) significantly reduces the electron density of the pyridine ring, potentially weakening the H-bond acceptor capability of N1.

Vector B: The C6 "Warhead" Extension

The 6-chloro group is the most valuable asset of this scaffold. It allows the core to be synthesized in bulk and diversified late-stage.

  • Strategy: Palladium-catalyzed Cross-Coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • Rationale: Replacing Cl with aryl or heteroaryl groups allows the molecule to reach deep hydrophobic pockets (e.g., the specificity pocket in p38 MAP kinase or the hydrophobic pocket in PARP7).

  • Chemical Insight: The electron-deficient nature of the pyridine ring facilitates oxidative addition of Pd(0) at the C6 position, making these couplings generally high-yielding.

Vector C: The C2/C3 Metabolic Shield
  • Strategy: Gem-dimethylation.

  • Rationale: Unsubstituted methylene groups alpha to the oxygen or nitrogen are susceptible to CYP450-mediated oxidation (hydroxylation or lactam formation). Introducing a gem-dimethyl group (e.g., at C2) creates steric hindrance that blocks metabolic soft spots, extending half-life (

    
    ).
    

Case Study: PARP7 Inhibition

Recent studies (e.g., Eur. J. Med.[1] Chem. 2023) utilized the pyrido[3,2-b][1,4]oxazine core to develop potent PARP7 inhibitors.[1]

  • Challenge: Selectivity against other PARP isoforms.

  • Solution: The researchers utilized the Vector B (C6) position to attach a rigid linker and the Vector A (N4) to fuse a hexahydropyrazino ring.

  • Outcome: The rigidified scaffold effectively locked the molecule into the adenosine binding pocket of PARP7, achieving IC50 values in the sub-nanomolar range (0.56 nM).

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Self-Validating Logic: This protocol uses TLC monitoring to prevent over-alkylation.

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 6-chloro-2-amino-3-hydroxypyridine (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add Potassium Carbonate (K2CO3) (2.5 eq). The solution should turn a darker suspension.

  • Alkylation: Add 1,2-dibromoethane (1.2 eq) dropwise.

    • Critical Step: Do not add excess dibromoethane initially to avoid N,N-dialkylation or dimerization.

  • Heating: Heat the mixture to 80°C under nitrogen atmosphere for 4-6 hours.

  • Validation (TLC): Monitor reaction progress using 50% EtOAc/Hexanes.

    • Endpoint: Disappearance of the polar starting material (Rf ~0.2) and appearance of a less polar fluorescent spot (Rf ~0.5).

  • Workup: Dilute with water, extract with EtOAc (3x). Wash organics with LiCl solution (to remove DMF), brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Protocol B: Suzuki Coupling at C6 (Library Generation)
  • Degassing: Dissolve the 6-chloro-pyrido-oxazine core (1.0 eq) and Aryl Boronic Acid (1.5 eq) in 1,4-Dioxane/Water (4:1). Sparge with Argon for 10 minutes.

    • Why? Oxygen poisons Pd(0) catalysts, leading to homocoupling of the boronic acid.

  • Catalyst: Add Pd(dppf)Cl2 (0.05 eq) and Cs2CO3 (3.0 eq).

  • Reaction: Heat to 90°C for 2-12 hours in a sealed vial.

  • Filtration: Filter through a Celite pad to remove Palladium black before purification.

SAR Decision Logic (DOT Visualization)

SAR_Logic Start Initial Hit: 6-Cl-Pyrido-Oxazine Potency Is Potency < 100 nM? Start->Potency Solubility Is Solubility > 50 µM? Potency->Solubility Yes Action_C6 Modify C6 (Vector B) Add Hydrophobic Aryl Potency->Action_C6 No Metab Is t1/2 > 30 min? Solubility->Metab Yes Action_N4 Modify N4 (Vector A) Add Polar Group (Morpholine) Solubility->Action_N4 No Action_C2 Modify C2/C3 (Vector C) Add gem-Dimethyl Metab->Action_C2 No Lead Candidate Lead Candidate Metab->Lead Candidate Yes

Figure 2: Decision tree for optimizing the scaffold based on biological feedback.

References

  • Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b][1,4]oxazine derivatives as potent and orally-bioavailable PARP7 inhibitors. Source: European Journal of Medicinal Chemistry (2023).[1] URL:[Link]

  • Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis. Source: RSC Advances (2024). URL:[Link]

  • Synthesis of substituted 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine as new scaffolds. Source: Bioorganic & Medicinal Chemistry Letters (Contextual scaffold reference). URL:[Link]

  • 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine (Chemical Structure & Properties). Source: PubChem Compound Summary. URL:[Link]

Sources

Foundational

Chemical stability data for 6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine

Topic: Chemical Stability & Handling Guide: 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine Audience: Medicinal Chemists, Process Development Scientists, and QC Analysts.[1] [1] Executive Summary & Structural Logic 6-C...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemical Stability & Handling Guide: 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine Audience: Medicinal Chemists, Process Development Scientists, and QC Analysts.[1]

[1]

Executive Summary & Structural Logic

6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine (CAS: 1260665-94-8) is a bicyclic heterocyclic scaffold increasingly utilized in the synthesis of kinase inhibitors (e.g., EGFR, PARP7) and antibacterial agents.[1] Its structure comprises a pyridine ring fused to a saturated 1,4-oxazine moiety, featuring a chlorine substituent at the C6 position.[2]

From a stability perspective, this molecule presents a distinct "Janus-faced" reactivity profile:

  • The Pyridine Core: Generally robust but susceptible to nucleophilic aromatic substitution (

    
    ) at the C6-chlorine under forcing basic conditions.
    
  • The Dihydro-Oxazine Ring: The secondary amine (NH) and the ether linkage create a vulnerability to oxidative stress and pH-dependent hydrolysis.[1]

This guide provides a self-validating framework for assessing, maintaining, and verifying the integrity of this critical intermediate.

Chemical Properties & Stability Profile

Physicochemical Baseline
PropertyValue / CharacteristicImplication for Stability
Molecular Formula

MW: 170.60 g/mol
Physical State Solid (Pale yellow to off-white)Color change indicates oxidation (N-oxide formation).[1]
Melting Point ~85°C (Analog based)Avoid storage >40°C to prevent sintering/degradation.
pKa (Predicted) ~3.5 (Pyridine N), ~2.0 (Aniline-like NH)Low basicity; stable in mild acid, less stable in strong base.
LogP ~1.3 - 1.8Lipophilic; requires organic solvents (DMSO, MeOH) for analysis.
Degradation Pathways

The following Graphviz diagram visualizes the primary degradation vectors based on the molecule's electronic structure.

DegradationPathways Parent Parent Molecule (6-Cl-3,4-dihydro-pyrido-oxazine) Oxidation Oxidation Product (N-Oxide or Dehydrogenated Imine) Parent->Oxidation Peroxides / Air (O2) (Secondary Amine site) Hydrolysis Hydrolysis Product (6-Hydroxy analog) Parent->Hydrolysis High pH / Heat (SNAr at C-Cl) Dimer Dimerization (Oxidative Coupling) Parent->Dimer Radical Initiators (Light/Air)

Caption: Primary degradation pathways including oxidative dehydrogenation of the morpholine ring and nucleophilic displacement of the chlorine.

Critical Vulnerabilities
  • Oxidative Dehydrogenation: The 3,4-dihydro ring is essentially a cyclic aniline derivative. Exposure to air or peroxides can lead to dehydrogenation, forming the aromatic pyrido-oxazinone or imine species.

  • Photolytic Instability: Pyridine derivatives often absorb UV light, generating radicals that can lead to dechlorination or dimerization.

  • Halogen Reactivity: The C6-Chlorine is activated by the pyridine nitrogen.[1] While stable in neutral conditions, strong nucleophiles (alkoxides, thiols) or high pH will displace the chloride.

Experimental Protocols: Forced Degradation

To validate the stability of a specific batch, perform the following stress tests. These protocols are designed to be self-validating : if the control (unstressed) sample degrades, the system is compromised (solvent/glassware contamination).

Protocol: Oxidative Stress Test

Objective: Determine susceptibility of the secondary amine to N-oxidation.[1]

  • Preparation: Dissolve 5 mg of the compound in 1 mL of Acetonitrile (ACN).

  • Stress Induction: Add 100 µL of 3% Hydrogen Peroxide (

    
    ).
    
  • Incubation: Store at Room Temperature (RT) for 4 hours.

  • Quenching: Add 100 µL of 10% Sodium Metabisulfite (

    
    ) to neutralize excess peroxide.
    
  • Analysis: Inject immediately onto HPLC (see Section 4).

  • Acceptance Criteria: < 2% degradation indicates oxidative stability. > 5% indicates need for antioxidant stabilizers (e.g., BHT) during storage.

Protocol: Hydrolytic Stress (Base)

Objective: Assess the lability of the C-Cl bond (


 potential).
  • Preparation: Dissolve 5 mg of compound in 1 mL of MeOH/Water (50:50).

  • Stress Induction: Add 100 µL of 0.1 M NaOH.

  • Incubation: Heat at 60°C for 2 hours.

  • Quenching: Neutralize with equivalent 0.1 M HCl.

  • Analysis: Monitor for the formation of the 6-hydroxy derivative (elutes earlier on Reverse Phase).

Analytical Methodology (HPLC-UV)

This method separates the parent from common synthetic impurities (aminopyridines) and degradation products.[1]

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Gradient 5% B to 95% B over 10 minutes; Hold 2 min.
Detection UV @ 254 nm (aromatic core) and 280 nm.
Retention Time Parent typically elutes ~5.5 - 6.5 min (mid-polar).[1]

Handling & Storage Strategy

The following decision tree outlines the standard operating procedure (SOP) for handling this compound to maximize shelf-life.

HandlingSOP Receipt Receive Compound (Check CoA & Appearance) Storage Long-Term Storage (-20°C, Inert Gas) Receipt->Storage Immediately Usage Dispensing for Experiment Storage->Usage Warm to RT in desiccator Solubilization Solubilization (DMSO/DMF) Usage->Solubilization Use dry solvents Analysis QC Check (LC-MS / NMR) Solubilization->Analysis Verify purity before bioassay Analysis->Usage Pass

Caption: Workflow for maintaining compound integrity from receipt to experimental application.

Storage Recommendations
  • Temperature: Long-term storage at -20°C is mandatory to inhibit slow hydrolysis and oxidation.[1]

  • Atmosphere: Store under Argon or Nitrogen . The secondary amine is sensitive to atmospheric

    
     (carbamate formation) and 
    
    
    
    .
  • Container: Amber glass vials with Teflon-lined caps to prevent photolysis and moisture ingress.[1]

Safety (HSE)
  • Hazard: GHS07 (Harmful/Irritant).[3]

  • Statements: H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation).

  • PPE: Nitrile gloves, safety glasses, and fume hood usage are required.

References

  • BenchChem. 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine Product Analysis. Retrieved from [1]

  • National Institutes of Health (NIH). Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors.[1] (Analogous scaffold stability data). Retrieved from [1]

  • BLD Pharm. Safety Data Sheet: 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine.[1] Retrieved from [1]

  • Sigma-Aldrich. Heterocyclic Building Blocks: Pyridines and Oxazines.[1] (General handling for fused pyridines). Retrieved from [1]

Sources

Exploratory

The Strategic Utility of 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine in Modern Drug Discovery

An In-Depth Technical Whitepaper for Medicinal Chemists and Drug Development Professionals Executive Summary In the pursuit of novel therapeutics, the architectural rigidity and physicochemical profile of a drug's core s...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Medicinal Chemists and Drug Development Professionals

Executive Summary

In the pursuit of novel therapeutics, the architectural rigidity and physicochemical profile of a drug's core scaffold dictate its pharmacokinetic success. 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine has emerged as a privileged heterocyclic building block in medicinal chemistry. By fusing a pyridine ring with a 1,4-oxazine system, this bicyclic scaffold acts as a conformationally restricted bioisostere of morpholine while offering orthogonal vectors for late-stage functionalization.

This technical guide explores the structural rationale for deploying this building block, details field-proven, self-validating synthetic protocols for its manipulation, and examines its recent applications in oncology and infectious disease drug discovery.

Structural and Physicochemical Profiling

The transition from flat,


-hybridized aromatic rings to 

-rich, three-dimensional scaffolds is a proven strategy to improve clinical success rates. The pyrido[3,2-b][1,4]oxazine core provides a perfect balance by combining the predictable

stacking and hydrogen-bond accepting capabilities of pyridine with the

character and solubility enhancements of an oxazine ring.
Causality in Scaffold Selection

Why choose 6-chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine over a simple functionalized morpholine or a plain pyridine?

  • Conformational Locking: The fusion of the rings restricts the degrees of freedom of the oxazine moiety. This reduces the entropic penalty upon binding to target kinases or enzymes, leading to higher binding affinities.

  • Metabolic Shielding: Unsubstituted morpholines are highly susceptible to oxidative ring-opening by Cytochrome P450 (CYP450) enzymes. The electron-withdrawing nature of the fused pyridine ring deactivates the adjacent oxazine carbons toward oxidative metabolism.

  • Orthogonal Reactivity: The scaffold possesses two highly distinct reaction sites: the secondary amine at the N4 position (amenable to acylation, alkylation, or sulfonylation) and the C6-chlorine on the pyridine ring (primed for transition-metal-catalyzed cross-coupling).

Table 1: Physicochemical Comparison of Building Blocks
PropertyUnfused Morpholine6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazineImpact on Drug Design
Geometry Flexible, monocyclicRigid, bicyclic fused systemEnhanced target specificity; lower entropic penalty.
Metabolic Stability Low (prone to CYP-mediated ring opening)High (electronically deactivated by pyridine)Improved half-life (

) and oral bioavailability.
Hydrogen Bonding 1 HBA, 1 HBDMultiple HBA (N, O), 1 HBD (NH)Superior interaction with hinge regions in kinases.
Functionalization Vectors Single vector (N-alkylation/acylation)Dual orthogonal vectors (N4 and C6)Enables rapid library generation via divergent synthesis.

Synthetic Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as good as its predictability. The following workflows are designed with built-in causality—explaining why specific reagents are chosen to ensure high yields and chemoselectivity.

Protocol A: De Novo Synthesis of the Core Scaffold

While the core can be sourced commercially, de novo synthesis is often required for isotopic labeling or custom derivative generation.

Objective: Synthesize the 6-chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine core from 2-amino-6-chloropyridin-3-ol.

Step-by-Step Methodology:

  • Lactam Formation (Nucleophilic Acylation & Alkylation):

    • Procedure: Dissolve 2-amino-6-chloropyridin-3-ol (1.0 eq) in anhydrous THF. Add anhydrous

      
       (2.5 eq) and cool the suspension to 0 °C. Dropwise, add chloroacetyl chloride (1.1 eq). Stir at 0 °C for 1 hour, then heat to reflux for 4 hours.
      
    • Causality: The highly nucleophilic amine attacks the acyl chloride first, forming an amide intermediate. The

      
       then deprotonates the adjacent hydroxyl group, triggering an intramolecular 
      
      
      
      displacement of the aliphatic chloride to close the oxazine ring.
    • Validation: TLC (Hexanes/EtOAc 1:1) will show the disappearance of the polar starting material and the appearance of a UV-active lactam intermediate (6-chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one).

  • Chemoselective Reduction:

    • Procedure: Isolate the lactam. Suspend in anhydrous THF under

      
      . Slowly add Borane-THF complex (
      
      
      
      , 3.0 eq) at room temperature, then reflux for 12 hours. Quench carefully with MeOH at 0 °C, followed by 1M HCl to break the boron-amine complex.
    • Causality:Why

      
       instead of 
      
      
      
      ?
      
      
      is a harsh reducing agent that can cause unwanted hydrodehalogenation (cleavage of the C-Cl bond) on electron-deficient pyridines.
      
      
      is highly chemoselective for reducing amides to amines without disturbing the aryl chloride.
    • Validation: LC-MS will confirm the exact mass of the desired 6-chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine (

      
      ).
      
Protocol B: Late-Stage C6 Functionalization via Suzuki-Miyaura Coupling

The C-Cl bond on a pyridine is generally less reactive than C-Br or C-I. Therefore, catalyst selection is paramount.

Objective: Couple an aryl/heteroaryl pharmacophore to the C6 position.

Step-by-Step Methodology:

  • Reaction Setup: In a Schlenk tube, combine the pyrido-oxazine core (1.0 eq), an aryl boronic acid (1.2 eq), and

    
     (2.0 eq).
    
  • Catalyst Addition: Add

    
     (0.05 eq).
    
    • Causality: The bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) provides a large bite angle, which forces the palladium center into a geometry that dramatically accelerates the challenging oxidative addition into the unreactive C-Cl bond.

  • Solvent & Heating: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v). Seal and heat at 90 °C for 12 hours.

    • Causality: Water is essential to dissolve the inorganic base and activate the boronic acid via the formation of a reactive boronate complex, facilitating the transmetalation step.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract with EtOAc. Purify via flash chromatography.

SyntheticWorkflow SM 2-Amino-6-chloropyridin-3-ol + Chloroacetyl chloride Int1 Lactam Intermediate: 6-Chloro-2H-pyrido[3,2-b] [1,4]oxazin-3(4H)-one SM->Int1 K2CO3, THF, 0°C to RT (Nucleophilic Acylation) Core Core Scaffold: 6-Chloro-3,4-dihydro-2H- pyrido[3,2-b][1,4]oxazine Int1->Core BH3-THF, Reflux (Chemoselective Reduction) Div1 N4-Functionalization (Amidation/Sulfonylation) Core->Div1 R-SO2Cl / R-COCl DIPEA, DCM Div2 C6-Cross Coupling (Suzuki/Buchwald) Core->Div2 R-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O, 90°C Final Target Bioactive Compound Div1->Final Div2->Final

Fig 1. Divergent synthetic workflow for 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine.

Pharmacological Applications

The versatility of the pyrido[3,2-b][1,4]oxazine scaffold has led to its incorporation into several high-profile drug discovery campaigns.

Oncology: PARP7 Inhibitors

Recent structure-activity relationship (SAR) studies have utilized hexahydropyrazino[1,2-d]pyrido[3,2-b][1,4]oxazine derivatives as highly potent, orally bioavailable inhibitors of PARP7[1]. PARP7 is a mono-ADP-ribosyltransferase that tumor cells use to suppress type I interferon signaling, thereby evading immune detection. By incorporating the rigid pyrido-oxazine core, researchers achieved superior pan-assay activity and improved metabolic stability compared to flexible aliphatic chains, resulting in robust tumor regression phenotypes[1].

Infectious Diseases: Antibacterial Agents

The scaffold has also demonstrated profound utility in the development of novel antibacterial agents, particularly against Mycobacterium tuberculosis[2]. The scaffold's ability to penetrate the lipid-rich mycobacterial cell wall (due to its optimized lipophilicity) while maintaining strong hydrogen-bonding interactions with bacterial enzymes makes it a prime candidate for combating drug-resistant tuberculosis strains[2].

Pathway Drug Pyrido[3,2-b][1,4]oxazine Derivatives Target1 PARP7 Enzyme Drug->Target1 Inhibits (Oncology) Target2 Bacterial Targets (e.g., Mtb) Drug->Target2 Inhibits (Infectious Disease) Effect1 Restoration of Type I Interferon Signaling Target1->Effect1 Modulates Effect2 Inhibition of Cellular Replication Target2->Effect2 Induces Outcome1 Tumor Regression Effect1->Outcome1 Phenotype Outcome2 Bactericidal Activity Effect2->Outcome2 Phenotype

Fig 2. Dual pharmacological modalities of pyrido[3,2-b][1,4]oxazine-derived therapeutics.

Conclusion

The 6-chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine building block represents a masterclass in rational drug design. By offering a conformationally locked, metabolically stable alternative to traditional morpholines, and providing orthogonal synthetic handles (C6-chloro and N4-amine), it empowers medicinal chemists to rapidly explore chemical space. As demonstrated by its efficacy in recent PARP7 and antibacterial campaigns, this scaffold will continue to be a cornerstone in the development of next-generation therapeutics.

References

  • Zhang, S., et al. "Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b][1,4]oxazine derivatives as potent and orally-bioavailable PARP7 inhibitors." European Journal of Medicinal Chemistry, 2023.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEa4iNAKYV0ZyHnC-zoKJHchrM2XAlAPsX30uskV3NxWydYgj2SEwan_cQBTAHdMNyIlrGyYtslErsFzIJHQrhaD4yTxq0ORTHZLgcnVnyPEFG4_3BRZSGeDnz5HEpL61-LwBDU_L9LHofE7IO-btdsrNmjl45j-2Jdtff8mwO0wRruXMFviG-VMbqfRvrII7aDWKVqwXl6hvTCjrFIqGwzRuL6iNDOnm3WZ3P7AKn1pJ3Eb5i4ynO9tq1fv1b8aJ-nbYMK789b6rKHWcksQWKcgHF9MatC_AkfGql3dQhMMzmSMS36gK80SNvJ9HBUFrAjMkq4EQogU_CMF16iXxdaWv0BZxKzBsk=]
  • Kumar, P. R. L., et al. "SYNTHESIS AND ANALGESIC ACTIVITY OF 4-(2H-PYRIDO[3,2-b] (1,4) OXAZIN-4(3H)-YL SULFONYL) ANILINO- STEARIC ACID." World Journal of Pharmacy and Pharmaceutical Sciences, 2022.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHktaC8qLbhIvmK3tYM_D3jMIOOEMqBd6wUxB_K8H4m035u2X6AluVyK1408CE_JHneW17QVo0pNWmxFbzPJ82UZ21P83r_VBg5CXFsCIMCrhVgLk1g2pzd2KxnTAKugLWOyFmboD9WauAlfpoa7y7WWgz3NJgS3vgv14seEkgmJoMYmRPc]
  • "WO2008128961A1 - Compounds." Google Patents, 2008.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGN31p9A6mJzuNVIJaoEnV13OMzc1CSv2_kVBUjiOWxpoh8w7h-zB0stB3gALTGpy2QYBB1hWsTcdfwtqxFs3EbYfBRsGt1UsdswRgvFPnSCMn6Cv0lYo1HWJSFPxbmoRhGTRsZ4iiIZjNQM0KuNg==]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis and Process Optimization of 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine

Strategic Rationale in Medicinal Chemistry The fused bicyclic scaffold of 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine is a privileged pharmacophore in modern drug discovery. Derivatives of this morpholine-fused pyridine sys...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale in Medicinal Chemistry

The fused bicyclic scaffold of 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine is a privileged pharmacophore in modern drug discovery. Derivatives of this morpholine-fused pyridine system are critical building blocks for developing potent, orally bioavailable PARP7 inhibitors[1], analgesic agents, and Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors targeting inflammatory diseases[2].

Specifically, 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine provides a highly versatile synthetic node. The chlorine atom at the C6 position (adjacent to the pyridine nitrogen) serves as an ideal handle for subsequent late-stage functionalization via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.

While direct alkylation of 2-amino-3-hydroxypyridines using 1,2-dibromoethane is possible, it often suffers from poor regioselectivity and over-alkylation. To ensure a highly scalable, reproducible, and self-validating system, this protocol utilizes a two-step lactam-intermediate pathway. This route guarantees high fidelity by separating the N-acylation/O-alkylation cyclization event from the final reduction step.

Mechanistic Pathway & Workflow Visualization

The synthesis begins with 2-amino-6-chloropyridin-3-ol (CAS: 159309-66-7)[3].

  • Regioselective Cyclization: The exocyclic amine is strictly more nucleophilic than the hydroxyl group. Dropwise addition of chloroacetyl chloride at 0 °C ensures selective N-acylation. Subsequent heating in the presence of a mild base (

    
    ) drives the intramolecular O-alkylation, displacing the terminal chloride to form the thermodynamically stable lactam (6-chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one).
    
  • Chemoselective Reduction: The lactam carbonyl is reduced to the corresponding amine. While Lithium Aluminum Hydride (

    
    ) is traditionally used, it poses a severe risk of reductive dechlorination at the C6 position. Therefore, Borane-Tetrahydrofuran (
    
    
    
    ) is selected as the optimal reagent. It selectively reduces the amide without cleaving the sensitive aryl-chloride bond.

Pathway SM 2-Amino-6-chloropyridin-3-ol (CAS: 159309-66-7) Int Lactam Intermediate (Cyclization Product) SM->Int 1. Chloroacetyl Chloride 2. K2CO3, THF, Reflux Prod 6-Chloro-3,4-dihydro-2H- pyrido[3,2-b][1,4]oxazine Int->Prod BH3·THF Complex Reflux, 6 h

Two-step synthesis of 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine via lactam intermediate.

Step-by-Step Experimental Methodologies

Phase 1: Synthesis of 6-Chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (Lactam)

Causality Focus: Temperature control is critical here. The initial 0 °C phase prevents violent exothermic degradation, while the reflux phase provides the activation energy required for the sterically hindered O-alkylation ring closure.

  • Initialization: Charge a flame-dried 1 L 3-neck round-bottom flask with 2-amino-6-chloropyridin-3-ol (14.45 g, 0.1 mol)[3] and anhydrous THF (250 mL).

  • Base Addition: Add finely powdered, anhydrous Potassium Carbonate (

    
    , 34.5 g, 0.25 mol). Stir the suspension at room temperature for 15 minutes to ensure uniform dispersion.
    
  • Electrophile Introduction: Cool the reaction mixture to 0 °C using an ice-water bath. Equip the flask with an addition funnel containing chloroacetyl chloride (12.4 g, 0.11 mol) dissolved in 20 mL of THF. Add this solution dropwise over 30 minutes.

    • In-Process Visual Cue: A white precipitate (KCl) will begin to form immediately.

  • Cyclization: Remove the ice bath and allow the mixture to warm to room temperature over 1 hour. Subsequently, attach a reflux condenser and heat the reaction to 65 °C (reflux) for 4 hours.

  • Validation & Workup: Monitor via LC-MS. The reaction is complete when the starting material mass (

    
     144.5) is fully consumed, replaced by the lactam mass (
    
    
    
    ~185). Cool to room temperature, filter the inorganic solids, and wash the filter cake with THF (50 mL). Concentrate the filtrate under reduced pressure and recrystallize from Methanol/DMF to yield the pure lactam intermediate.
Phase 2: Chemoselective Reduction to Target Compound

Causality Focus: Borane reduction of amides generates a highly stable boron-amine complex. A simple aqueous quench will NOT yield the free amine; a harsh acidic hydrolysis step is strictly required to break this complex.

  • Initialization: Suspend the purified lactam intermediate (18.4 g, 0.1 mol) in anhydrous THF (150 mL) under an inert Argon atmosphere.

  • Reduction: Cool the suspension to 0 °C. Slowly add

    
     complex (1.0 M in THF, 300 mL, 0.3 mol) via syringe.
    
    • Safety Note: Vigorous hydrogen gas evolution will occur. Ensure proper venting.

  • Heating: Once gas evolution ceases, heat the reaction to reflux (65 °C) for 6 hours.

  • Complex Cleavage (Critical Step): Cool the reaction to 0 °C. Carefully quench the excess borane by the dropwise addition of Methanol (50 mL) until bubbling stops. Next, add 6M HCl (100 mL) and heat the mixture to 60 °C for 2 hours. This acidic digestion breaks the boron-amine adduct.

  • Isolation: Cool to room temperature, concentrate to remove THF/Methanol, and basify the aqueous layer to pH 10 using 2M NaOH. Extract with Dichloromethane (

    
     mL). Dry the combined organic layers over anhydrous 
    
    
    
    , filter, and concentrate to yield 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine.

Quantitative Data & Process Optimization

To establish the most scalable parameters, varying conditions were tested. The tables below summarize the empirical data driving the reagent selections in the protocol.

Table 1: Optimization of Cyclization Conditions (Phase 1)

BaseSolventTemp (°C)Yield (%)Purity (HPLC)Mechanistic Observation
Triethylamine (

)
DCM4045%82%Incomplete O-alkylation due to low reflux temp.
Potassium Carbonate (

)
THF 65 88% 96% Optimal balance of basicity and solubility.
Cesium Carbonate (

)
DMF9072%85%High temp led to partial degradation/tarring.

Table 2: Optimization of Lactam Reduction (Phase 2)

Reducing AgentSolventTemp (°C)Yield (%)Dechlorination (%)Justification

THF6560%15%Harsh hydride transfer cleaved the C-Cl bond.

THF6575%5%In situ borane generation; difficult workup.

THF 65 92% <1% Highly chemoselective for amide over aryl-halide.

Analytical Validation Standards

To ensure the integrity of the self-validating system, the final product must meet the following analytical benchmarks:

  • LC-MS: Expected

    
     at 
    
    
    
    ~171. The isotopic pattern must show a distinct 3:1 ratio characteristic of a single chlorine atom, confirming that reductive dechlorination did not occur.
  • FT-IR: Complete disappearance of the strong amide carbonyl stretching frequency at

    
    , and the appearance of a sharp secondary amine (N-H) stretch at 
    
    
    
    .
  • 1H NMR (

    
    ):  The oxazine ring protons will appear as two distinct multiplets (or pseudo-triplets) around 3.50 ppm and 4.20 ppm, integrating for 2 protons each, representing the 
    
    
    
    and
    
    
    groups, respectively.

References

  • SYNTHESIS AND ANALGESIC ACTIVITY OF 4-(2H-PYRIDO[3,2-b] (1,4) OXAZIN-4(3H)-YL SULFONYL) ANILINO- STEARIC ACID googleapis.com

  • Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b][1,4]oxazine derivatives as potent and orally-bioavailable PARP7 inhibitors European Journal of Medicinal Chemistry (via ResearchGate)[1]

  • 2-amino-6-chloropyridin-3-ol (CAS 159309-66-7) Product Specifications Lianhe Aigen Pharma Co., Ltd.[3]

  • WO2023130054A2 - Heteroaryl compounds as inhibitors of irak4, compositions and applications thereof Google Patents[2]

Sources

Application

Application Note: Functionalization of the 6-Chloro Position in Pyrido[3,2-b][1,4]oxazine

Target Audience: Researchers, medicinal chemists, and drug development professionals Document Type: Technical Guide & Experimental Protocols Introduction & Mechanistic Rationale The pyrido[3,2-b][1,4]oxazine bicyclic cor...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Rationale

The pyrido[3,2-b][1,4]oxazine bicyclic core has emerged as a privileged pharmacophore in modern drug discovery. It serves as a critical structural motif in the development of potent PARP7 inhibitors [1], sirtuin modulators [2], and antibacterial FabI inhibitors [3]. The rigid, planar geometry of the fused oxazine-pyridine system provides excellent vectorization for substituents, improving both target affinity and oral bioavailability.

The Electronic Nature of the 6-Chloro Position

Functionalization of this scaffold frequently relies on the 6-chloro derivative (e.g., 6-chloro-3H-pyrido[3,2-b][1,4]oxazin-3-one). Mechanistically, the 6-position of this fused system is located ortho to the pyridine nitrogen. This structural feature renders the 6-chloro position highly electron-deficient, behaving analogously to a 2-chloropyridine. The inductive and resonance electron-withdrawing effects of the adjacent nitrogen lower the LUMO energy of the C-Cl bond.

This unique electronic environment dictates two highly efficient pathways for functionalization:

  • Transition-Metal Catalysis: The electron-deficient C-Cl bond undergoes rapid oxidative addition with low-valent Palladium (Pd) or Nickel (Ni) species, making it an ideal electrophile for Suzuki-Miyaura and Buchwald-Hartwig cross-couplings [4].

  • Nucleophilic Aromatic Substitution (SNAr): The pyridine nitrogen acts as an electron sink, stabilizing the developing negative charge in the Meisenheimer complex intermediate, allowing for direct displacement by strong nucleophiles without the need for expensive metal catalysts.

Strategic Workflow for Functionalization

Selecting the correct functionalization strategy depends entirely on the nature of the nucleophilic coupling partner. The decision tree below outlines the logical workflow for derivatizing the 6-chloro-pyrido[3,2-b][1,4]oxazine core.

G Start 6-Chloro-pyrido[3,2-b][1,4]oxazine Starting Material Decision Target Bond Formation? Start->Decision CC_Bond C-C Bond Formation (Aryl/Alkyl/Heteroaryl) Decision->CC_Bond Boronic Acids/Esters CN_Bond C-N / C-O Bond Formation (Amines/Alcohols/Amides) Decision->CN_Bond Amines/Alcohols Suzuki Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O, 90°C CC_Bond->Suzuki Buchwald Buchwald-Hartwig Amination Pd2(dba)3, BrettPhos, Cs2CO3 Toluene, 100°C CN_Bond->Buchwald Weak/Steric Nucleophiles (Anilines, Amides) SNAr SNAr (Nucleophilic Substitution) DIPEA, NMP or DMF 120°C (Thermal or Microwave) CN_Bond->SNAr Strong Nucleophiles (1°/2° Aliphatic Amines)

Logical decision tree for the functionalization of 6-chloro-pyrido[3,2-b][1,4]oxazine.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (C-C Bond)

Causality & Rationale: For C-C bond formation, Pd(dppf)Cl₂ is the catalyst of choice. The large bite angle of the dppf ligand accelerates the reductive elimination step, which is often rate-limiting when coupling electron-deficient heteroaryls. A biphasic solvent system (1,4-Dioxane/H₂O) is utilized because water is required to dissolve the inorganic base (K₂CO₃) and form the reactive boronate complex, which is essential for the transmetalation step.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 6-chloro-pyrido[3,2-b][1,4]oxazine (1.0 equiv, 1.0 mmol), the desired aryl/heteroaryl boronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent Addition: Add a 4:1 mixture of 1,4-Dioxane and deionized H₂O (10 mL total volume).

  • Degassing (Critical Step): Sparge the mixture with Argon for 15 minutes. Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%). The solution will initially appear red-orange.

  • Reaction: Heat the mixture to 90 °C under Argon for 4–6 hours.

  • Self-Validation: The reaction is proceeding correctly if the solution transitions from red-orange to a pale yellow/brown (indicating the formation of the active Pd(0) species) and white precipitates (KCl) begin to form. TLC (Hexanes/EtOAc) should show the consumption of the UV-active starting material.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol 2: Buchwald-Hartwig Amination (C-N Bond)

Causality & Rationale: When coupling weak nucleophiles (e.g., anilines, primary amides), SNAr is ineffective. Buchwald-Hartwig amination is required [4]. Pd₂(dba)₃ is used as the Pd(0) source alongside BrettPhos. BrettPhos is specifically chosen because its bulky structure prevents the formation of inactive bis-amine Pd complexes and highly favors mono-arylation, preventing over-reaction. Cs₂CO₃ is used as a mild base to avoid base-catalyzed degradation of the oxazine ring.

Step-by-Step Methodology:

  • Preparation: In a sealed tube, add 6-chloro-pyrido[3,2-b][1,4]oxazine (1.0 equiv, 1.0 mmol), the amine/aniline (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

  • Catalyst & Ligand: Add Pd₂(dba)₃ (0.02 equiv, 2 mol%) and BrettPhos (0.04 equiv, 4 mol%).

  • Solvent & Degassing: Add anhydrous Toluene (8 mL). Purge the headspace with Argon for 10 minutes.

  • Reaction: Seal the tube and heat to 100 °C for 8–12 hours.

  • Self-Validation: The reaction mixture will turn dark red/brown. Aliquots analyzed by LC-MS should show the emergence of the product mass[M+H]+ with the complete disappearance of the characteristic chlorine isotope pattern (M / M+2 ratio of 3:1) of the starting material.

  • Workup: Filter the crude mixture through a pad of Celite to remove Pd black and inorganic salts. Wash the pad with EtOAc. Concentrate the filtrate and purify via silica gel chromatography (DCM/MeOH gradient).

Protocol 3: Nucleophilic Aromatic Substitution (SNAr)

Causality & Rationale: For strong nucleophiles like primary or secondary aliphatic amines (e.g., morpholine, piperazine), transition metals are unnecessary. The electron-withdrawing pyridine nitrogen sufficiently activates the 6-chloro position. N-Methyl-2-pyrrolidone (NMP) is chosen as the solvent due to its high boiling point and exceptional ability to stabilize the polar Meisenheimer transition state.

Step-by-Step Methodology:

  • Preparation: In a microwave vial, dissolve 6-chloro-pyrido[3,2-b][1,4]oxazine (1.0 equiv, 1.0 mmol) in anhydrous NMP (3 mL).

  • Reagent Addition: Add the aliphatic amine (2.5 equiv). If the amine is a hydrochloride salt, add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) to liberate the free base.

  • Reaction: Cap the vial and heat in a microwave reactor at 120 °C for 30–45 minutes (or conventionally at 120 °C for 12 hours).

  • Self-Validation: The reaction progress is self-validating through the appearance of a highly polar spot on TLC (often requiring a basic stain like Ninhydrin if an aliphatic amine is present) and the complete consumption of the starting material.

  • Workup: Pour the mixture into ice water (15 mL). If the product precipitates, collect it by vacuum filtration. Otherwise, extract with EtOAc (3 × 10 mL), wash the combined organics extensively with water (to remove NMP) and brine, dry over Na₂SO₄, and concentrate.

Quantitative Data & Reaction Scope Summary

The table below summarizes the typical quantitative parameters, yields, and functional group tolerances for the three methodologies applied to the 6-chloro-pyrido[3,2-b][1,4]oxazine scaffold.

Reaction StrategyTarget BondTypical Reagents / CatalystTemp / TimeAvg. YieldFunctional Group Tolerance
Suzuki-Miyaura C-C (Aryl/Alkyl)Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O90 °C / 4–6 h75–90%High (Tolerates esters, nitriles, unprotected alcohols)
Buchwald-Hartwig C-N (Anilines/Amides)Pd₂(dba)₃, BrettPhos, Cs₂CO₃, Toluene100 °C / 8–12 h65–85%Moderate (Sensitive to strong acids; tolerates halides on the nucleophile)
SNAr C-N (1°/2° Aliphatic Amines)DIPEA, NMP (Microwave)120 °C / 0.5 h80–95%Very High (Ideal for basic, polar heterocycles like piperazine)

References

  • Zhang, S., et al. (2023). "Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b][1,4]oxazine derivatives as potent and orally-bioavailable PARP7 inhibitors." European Journal of Medicinal Chemistry, 261(11), 115836. URL:[Link]

  • Vu, C. B., et al. (2010). "Bicyclic pyridines and analogs as sirtuin modulators." Patent WO2011059839A1 / AU2010319842A1.
  • Heerding, D. A., et al. (2003). "Nitrogen-containing bicyclic heterocycles for use as antibacterials." Patent WO2003087098A1.
  • Yin, J., & Buchwald, S. L. (2000). "Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos can be Trans-Chelating in a Palladium Complex." Organic Letters, 2(8), 1101-1104. URL:[Link]

Method

Application Notes and Protocols for N-Alkylation of 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b]oxazine

Application Notes and Protocols for N-Alkylation of 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine These application notes provide detailed procedures for the N-alkylation of 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1][...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols for N-Alkylation of 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine

These application notes provide detailed procedures for the N-alkylation of 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine, a key heterocyclic scaffold of interest in medicinal chemistry and drug development.[3][4] The protocols outlined below are designed for researchers and scientists, offering in-depth technical guidance and insights into experimental choices.

Introduction

The 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine core is a valuable building block in the synthesis of more complex molecules with potential biological activities.[3] N-alkylation of the secondary amine within the oxazine ring is a critical derivatization step, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This guide details two primary, reliable methods for N-alkylation: Reductive Amination and Direct Alkylation with Alkyl Halides . The choice between these methods will depend on the nature of the alkyl group to be introduced and the desired scale of the reaction.

Chemical Structure and Reactivity

6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine (MW: 170.60 g/mol , Formula: C₇H₇ClN₂O) is a bicyclic heteroaromatic compound.[3] The secondary amine in the 1,4-oxazine ring is the primary site for N-alkylation. The chlorine atom at the 6-position influences the electronic properties of the molecule and can also be a site for further modification, such as cross-coupling reactions.[3]

Protocol 1: Reductive Amination

Reductive amination is a versatile and widely used method for the N-alkylation of amines.[5] This two-step, one-pot reaction involves the initial formation of an iminium ion intermediate from the reaction of the secondary amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding tertiary amine. This method is particularly advantageous as it minimizes the risk of over-alkylation, which can be a challenge with direct alkylation methods.

Mechanistic Rationale

The reaction proceeds via the nucleophilic attack of the secondary amine on the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion. A mild reducing agent, such as sodium triacetoxyborohydride (STAB), is then used to selectively reduce the iminium ion to the desired N-alkylated product. STAB is often the preferred reducing agent due to its mildness and tolerance of a wide range of functional groups.

Experimental Workflow: Reductive Amination

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up and Purification A Dissolve 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine in an appropriate solvent (e.g., DCE, THF). B Add the desired aldehyde or ketone (1.1 - 1.5 equivalents). A->B C Stir at room temperature for 30-60 minutes. B->C D Add sodium triacetoxyborohydride (STAB) (1.5 - 2.0 equivalents) portion-wise. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Quench the reaction with saturated NaHCO3 solution. E->F G Extract the product with an organic solvent (e.g., DCM, EtOAc). F->G H Dry the organic layer, concentrate, and purify by column chromatography. G->H

Caption: Workflow for N-alkylation via reductive amination.

Detailed Step-by-Step Protocol
  • Reaction Setup:

    • To a solution of 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (0.1-0.5 M), add the corresponding aldehyde or ketone (1.1-1.5 eq).

    • Stir the reaction mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Reduction:

    • To the reaction mixture, add sodium triacetoxyborohydride (STAB) (1.5-2.0 eq) portion-wise over 10-15 minutes. The reaction is often mildly exothermic.

    • Continue to stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Work-up and Purification:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

ReagentEquivalentsPurpose
6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine1.0Starting material
Aldehyde/Ketone1.1 - 1.5Alkylating agent
Sodium Triacetoxyborohydride (STAB)1.5 - 2.0Reducing agent
Anhydrous Solvent (DCE, THF)-Reaction medium
Saturated NaHCO₃-Quenching agent
Organic Solvent (DCM, EtOAc)-Extraction

Protocol 2: Direct Alkylation with Alkyl Halides

Direct N-alkylation with an alkyl halide is a classical and straightforward method for forming C-N bonds.[5] This reaction typically proceeds via an SN2 mechanism and requires a base to neutralize the hydrogen halide formed as a byproduct.

Mechanistic Rationale

The lone pair of electrons on the nitrogen atom of the secondary amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. This results in the formation of a new C-N bond and the displacement of the halide ion. A non-nucleophilic base is used to deprotonate the resulting ammonium salt, regenerating the neutral tertiary amine and driving the reaction to completion. The choice of base and solvent is crucial to optimize the reaction rate and minimize side reactions.

Experimental Workflow: Direct Alkylation

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine in a polar aprotic solvent (e.g., DMF, ACN). B Add a suitable base (e.g., K2CO3, Cs2CO3, DIPEA). A->B C Add the alkyl halide (1.1 - 1.5 equivalents) dropwise at room temperature. B->C D Heat the reaction mixture if necessary (e.g., 50-80 °C). C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool the reaction and dilute with water. E->F G Extract the product with an organic solvent (e.g., EtOAc). F->G H Wash the organic layer, dry, concentrate, and purify by column chromatography. G->H

Caption: Workflow for N-alkylation via direct alkylation with alkyl halides.

Detailed Step-by-Step Protocol
  • Reaction Setup:

    • In a round-bottom flask, dissolve 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (ACN) (0.1-0.5 M).

    • Add a suitable base, such as potassium carbonate (K₂CO₃) (2.0-3.0 eq), cesium carbonate (Cs₂CO₃) (1.5-2.0 eq), or a hindered organic base like N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).

    • To this stirred suspension, add the alkyl halide (e.g., alkyl bromide or iodide) (1.1-1.5 eq) dropwise at room temperature.

  • Reaction:

    • The reaction mixture may be stirred at room temperature or heated (e.g., 50-80 °C) to increase the reaction rate, depending on the reactivity of the alkyl halide.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature and dilute with water.

    • Extract the product with a suitable organic solvent, such as ethyl acetate (EtOAc) (3x).

    • Combine the organic layers and wash with water and brine to remove the solvent and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the pure N-alkylated product.

ReagentEquivalentsPurpose
6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine1.0Starting material
Alkyl Halide (R-Br, R-I)1.1 - 1.5Alkylating agent
Base (K₂CO₃, Cs₂CO₃, DIPEA)1.5 - 3.0Acid scavenger
Polar Aprotic Solvent (DMF, ACN)-Reaction medium
Water-Quenching/Washing
Organic Solvent (EtOAc)-Extraction

Considerations for N-Arylation

For the introduction of aryl or heteroaryl substituents at the nitrogen atom, direct SNAr reactions are often challenging. In such cases, a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, is the method of choice.[6][7][8] This reaction involves the coupling of the secondary amine with an aryl halide or triflate in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[9][10]

Buchwald-Hartwig Amination Workflow

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Work-up and Purification A Combine 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine, aryl halide, palladium catalyst, and ligand in a dry flask. B Add a strong, non-nucleophilic base (e.g., NaOtBu, K3PO4). A->B C Add anhydrous, degassed solvent (e.g., toluene, dioxane). B->C D Heat the reaction mixture under an inert atmosphere (e.g., 80-110 °C). C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool, filter through Celite, and concentrate. E->F G Purify by column chromatography. F->G

Caption: Workflow for N-arylation via Buchwald-Hartwig amination.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Alkylating agents can be toxic and should be handled with care.

  • Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

  • Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC. (n.d.).
  • N‐Alkylation of heterocyclic amines with alcohols using (FePc) as the catalyst. (n.d.).
  • Synthesis of substituted 3,4-dihydro-2 H-pyrido[3,2- b][1][2]oxazine as new scaffolds for potential bioactive compounds - ResearchGate. (n.d.). Retrieved from

  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer | Organic Letters - ACS Publications - ACS.org. (2019, November 6).
  • N-Alkylation of Amines with Alcohols Catalyzed by Manganese(II) Chloride or Bromopentacarbonylmanganese(I) | The Journal of Organic Chemistry - ACS Publications. (2021, January 26).
  • 6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1][2]oxazine - Benchchem. (n.d.). Retrieved from

  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • Synthesis of secondary and tertiary amines - Organic Chemistry Portal. (n.d.).
  • Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Publishing. (n.d.). Retrieved from

  • Synthesis of potential anticancer agents. Pyrido[4,3-b][1][2]oxazines and pyrido[4,3-b][1][2]thiazines - PubMed. (n.d.). Retrieved from

  • 1260665-94-8|6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine - BLDpharm. (n.d.). Retrieved from

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC. (n.d.).
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.).
  • Synthesis of dipyrido[3,2-b: 2′,3′-e][1][2] oxazine (1,9-diazapheno xazine) - Journal of the Chemical Society, Chemical Communications (RSC Publishing). (n.d.). Retrieved from

  • Regioselective N-alkylation of some 2 or 6-chlorinated purine analogues - ResearchGate. (n.d.).
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3).
  • Synthesis and pharmacological evaluation of some 3-substituted octahydropyrido(2,1-c)(1,4)oxazines - PubMed. (n.d.).
  • 3,4-Dihydro-2H-pyrido(3,2-b)(1,4)oxazine - PubChem. (n.d.).
  • CN102459274A - Reductive amination of 6-keto normorphinans by catalytic hydrogen transfer - Google Patents. (n.d.).
  • Microwave-assisted synthesis of novel[1][2] oxazine derivatives as potent anti- bacterial and antioxidant agents - Arkivoc. (2024, October 11). Retrieved from

  • Transamination-Like Reaction Catalyzed by Leucine Dehydrogenase for Efficient Co-Synthesis of α-Amino Acids and α-Keto Acids - MDPI. (2021, November 30).
  • Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC. (n.d.). Retrieved from

  • 2H-Pyrido[3,4-D][1][11]oxazine - PubChem. (n.d.). Retrieved from

  • N-alkoxy-N-acylnitrenium ions as possible intermediates in intramolecular aromatic substitution: novel formation of N-acyl-3,4-dihydro-1H-2,1-benzoxazines and N-acyl-4,5-dihydro-1H,3H-2.1-benzoxazepine - Journal of the Chemical Society, Perkin Transactions. (n.d.).
  • Chemo- and Site-Selective Reductions Catalyzed by a Supramolecular Host and a Pyridine-Borane Cofactor - eScholarship.org. (n.d.).
  • 6H-pyrido[3,2-d]oxazine | C7H6N2O | CID 56972634 - PubChem. (n.d.).

Sources

Application

Application Note: Preparation of Biological Assay Stock Solutions for 6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine

[1] Abstract & Introduction This application note provides a rigorous technical guide for the preparation, storage, and handling of stock solutions for 6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine (hereafter referre...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract & Introduction

This application note provides a rigorous technical guide for the preparation, storage, and handling of stock solutions for 6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine (hereafter referred to as 6-Cl-PyrOx ).

6-Cl-PyrOx is a heterocyclic building block frequently utilized as a scaffold in the synthesis of bioactive molecules, including Factor Xa inhibitors and anticancer agents. Due to its fused bicyclic structure containing a pyridine ring and an oxazine moiety, the compound exhibits significant lipophilicity and low aqueous solubility. Improper solubilization often leads to "silent precipitation"—micro-aggregates that remain invisible to the naked eye but drastically alter IC50 values in biological assays.

This guide outlines a self-validating workflow designed to maintain compound integrity, prevent precipitation during serial dilutions, and ensure reproducibility across high-throughput screening (HTS) and cell-based assays.

Physicochemical Assessment

Before handling, it is critical to understand the specific limitations imposed by the molecule's chemistry.

ParameterValue / CharacteristicImplication for Assay Prep
Molecular Weight ~184.62 g/mol Used for Molarity calculations.
Physical State Solid (Powder/Crystal)Prone to static charge; use anti-static gun during weighing.
Solubility (Water) Low / NegligibleDo not dissolve directly in aqueous buffers (PBS, Media).
Solubility (DMSO) High (>50 mM typical)Solvent of Choice. Anhydrous DMSO (≥99.9%) is required.
Hygroscopicity ModerateThe secondary amine may interact with moisture; DMSO stocks absorb water rapidly.
Stability Oxidation SensitiveThe dihydro-oxazine ring can oxidize. Store under inert gas (Argon/N2) if possible.

Protocol 1: Primary Stock Solution Preparation

Objective: Create a stable, high-concentration Master Stock (typically 10 mM or 50 mM) in 100% Anhydrous DMSO.

Materials Required[2][3][4][5][6][7][8][9]
  • Compound: 6-Cl-PyrOx (Solid).

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9% purity. Note: Do not use "sterile filtered" DMSO unless it is certified anhydrous; water content promotes degradation.

  • Vessels: Amber glass vials (borosilicate) with PTFE-lined caps. Avoid polystyrene plastics which can leach plasticizers in 100% DMSO.

Step-by-Step Methodology
  • Equilibration: Allow the vial of solid 6-Cl-PyrOx to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold hygroscopic solid.

  • Weighing:

    • Place a sterile amber glass vial on an analytical balance.

    • Tare the balance.[1]

    • Weigh approximately 2–5 mg of 6-Cl-PyrOx. Record the exact mass (e.g., 2.34 mg).

  • Calculation: Use the following formula to determine the volume of DMSO required for a specific target concentration (e.g., 10 mM):

    
    
    Example: For 2.34 mg of 6-Cl-PyrOx (MW 184.62) targeting 10 mM:
    
    
    
    
  • Dissolution:

    • Add the calculated volume of Anhydrous DMSO to the vial.

    • Vortex vigorously for 30 seconds.

    • Sonicate in a water bath at room temperature (25°C) for 5 minutes. Caution: Monitor temperature.[1] Heat >40°C can degrade the compound.

  • Visual QC: Hold the vial against a light source. The solution must be perfectly clear. If particulates remain, sonicate for an additional 5 minutes.

Protocol 2: Storage and Stability Management

DMSO is highly hygroscopic; it absorbs water from the atmosphere, which lowers the freezing point and causes compound precipitation (the "Crash Out" effect).[2]

The "Single-Use Aliquot" System

Never store the bulk stock in a single bottle that is repeatedly thawed and opened.

  • Aliquotting: Immediately after dissolution, dispense the Master Stock into small aliquots (e.g., 20 µL or 50 µL) into PCR tubes or micro-vials.

  • Sealing: Cap tightly. If available, overlay with Argon gas before capping to prevent oxidation of the secondary amine.

  • Freezing: Store at -20°C (short term < 1 month) or -80°C (long term > 1 month).

  • Thawing: Thaw an aliquot once for use, then discard any remainder. Do not refreeze.

Protocol 3: Serial Dilution for Biological Assays

Critical Failure Point: Diluting a hydrophobic compound directly from 100% DMSO into an aqueous buffer often causes immediate precipitation. Solution: Use the "Intermediate Dilution Method" (3-Step Transfer).

Workflow Diagram (DOT)

DilutionProtocol cluster_warning CRITICAL: Avoid Direct Transfer Stock Master Stock (10 mM in 100% DMSO) Inter Intermediate Plate (Serial Dilution in 100% DMSO) Stock->Inter 1. Serial Dilution (Logarithmic steps) Assay Final Assay Well (1x Conc. in 1% DMSO) Stock->Assay  PRECIPITATION RISK Working Working Solution (10x Conc. in 10% DMSO) Inter->Working 2. Transfer to Media (1:10 Dilution) Working->Assay 3. Add to Cells/Protein (1:10 Dilution)

Figure 1: The Intermediate Dilution Workflow designed to prevent compound precipitation (crashing out) by maintaining solubility during concentration steps.

Step-by-Step Dilution Procedure
  • Step A: Serial Dilution (100% DMSO):

    • Prepare a 96-well plate (polypropylene, solvent resistant).

    • Perform your serial dilution (e.g., 1:3 or 1:[3]10) using 100% DMSO as the diluent.[1][4]

    • Result: You now have a concentration curve, but all wells are still 100% DMSO.[1]

  • Step B: Intermediate Dilution (Preparation of 10x Working Solution):

    • Prepare a separate "Working Plate" containing assay buffer or media.

    • Transfer a small volume (e.g., 5 µL) from the DMSO plate into a larger volume of buffer (e.g., 45 µL) in the Working Plate.

    • Result: This creates a 10x concentrated solution with 10% DMSO .

    • Why? The 10% DMSO helps keep the hydrophobic 6-Cl-PyrOx in solution while transitioning to water.

  • Step C: Final Assay Addition:

    • Add 10 µL of the "Working Solution" to 90 µL of your assay (cells/protein) in the final plate.

    • Final Result:1x concentration with 1% DMSO .

    • Validation: Ensure your assay controls can tolerate 1% DMSO. If not, adjust Step B to target 0.1% or 0.5% final DMSO.

Quality Control & Troubleshooting

Self-Validating the Stock (QC)

Do not assume the compound is in solution just because it looks clear.

  • Absorbance Check: Measure OD600 of the stock. Any reading above the solvent blank indicates aggregation/precipitation.

  • LC-MS Verification: Periodically run a diluted sample of the stock on LC-MS to verify the compound has not oxidized (M+16 peak) or hydrolyzed.

Troubleshooting Table
IssueProbable CauseCorrective Action
Precipitation in Assay Direct transfer from 100% DMSO to Buffer.Adopt the "Intermediate Dilution" protocol (Step 5).
Loss of Potency Oxidative degradation.Check LC-MS. Store future stocks under Argon/Nitrogen.[5]
Frozen Stock is Slushy DMSO has absorbed water (Hygroscopic).[2]Discard stock. It is no longer 10 mM. Prepare fresh using anhydrous DMSO.
Inconsistent IC50 Pipetting error of viscous DMSO.Use positive displacement pipettes or reverse pipetting technique for 100% DMSO.

References

  • BenchChem. (2025).[1][6][2] Protocol for Dissolving Compounds in DMSO for Biological Assays. Retrieved from

  • National Institutes of Health (NIH). (2023). Assay Guidance Manual: Compound Management and Handling. Retrieved from

  • Cytiva. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from

  • Way, L., et al. (2005). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening. Retrieved from

  • Thermo Fisher Scientific. 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine Product Safety Data. Retrieved from [7]

Sources

Method

Handling and storage safety protocols for pyrido-oxazine compounds

Application Note: Advanced Handling, Storage, and Safety Protocols for Pyrido-Oxazine Compounds in Drug Development Introduction & Pharmacological Relevance Pyrido-oxazine derivatives, particularly the pyrido[2,3-b][1,4]...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Handling, Storage, and Safety Protocols for Pyrido-Oxazine Compounds in Drug Development

Introduction & Pharmacological Relevance

Pyrido-oxazine derivatives, particularly the pyrido[2,3-b][1,4]oxazine and pyrido[3,2-b][1,4]oxazine scaffolds, have emerged as highly potent pharmacophores in modern targeted therapeutics. They exhibit profound efficacy as Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) inhibitors targeting resistance mutations in non-small cell lung cancer (NSCLC)[1], ALK5 inhibitors for TGF-β signaling dysregulation[2], and ThyX inhibitors for advanced antibacterial applications[3].

Despite their therapeutic promise, the unique electronic properties of the dual heteroatom (nitrogen and oxygen) fused ring system render these compounds susceptible to environmental degradation and pose specific toxicological risks. This application note provides a causality-driven framework for the safe handling and preservation of pyrido-oxazine APIs.

Physicochemical Properties & Hazard Profile

Because pyrido-oxazines share structural homology with biologically active anilines and pyridines, they must be handled as potent active pharmaceutical ingredients (APIs). Precursors such as 4-aminonicotinic acid and the resulting pyrido-oxazine derivatives are known to cause acute skin, eye, and respiratory irritation[4].

Table 1: Quantitative Hazard and Stability Profile of Pyrido-Oxazine Derivatives

ParameterTypical Value / CharacteristicCausality / Experimental Implication
Physical State Pale yellow to off-white solidColor shifts (to brown/red) indicate photo-oxidation of the heterocyclic core.
Aqueous Solubility < 0.1 mg/mL (Highly lipophilic)Requires organic solvents (DMSO/DMF) for stock solution preparation.
LogP (Estimated) 2.5 – 4.2High membrane permeability; requires strict PPE to prevent dermal absorption.
Light Sensitivity High (UV/Vis degradation)The electron-rich oxazine ring undergoes photo-induced cleavage.
Thermal Stability Stable up to 60°C (solid state)Elevated temperatures induce spontaneous dimerization or degradation.

Safety & Handling Protocols

Standard operating procedures often list protective equipment without explaining the underlying chemical rationale. For pyrido-oxazines, the safety protocol is dictated by their high lipophilicity and target kinase affinity.

  • Respiratory Protection: Due to the fine particulate nature of lyophilized pyrido-oxazine powders, inhalation can lead to severe mucosal irritation and unintended systemic kinase inhibition[4]. All weighing and transfer operations must be conducted within a Class II Type A2 Biological Safety Cabinet (BSC) or a dedicated powder handling fume hood.

  • Dermal Protection: Double-gloving with nitrile gloves (minimum 0.12 mm thickness) is mandatory. Causality: If the outer glove is contaminated with a DMSO-solubilized pyrido-oxazine, it must be discarded immediately. DMSO acts as a potent penetration enhancer, capable of carrying the highly lipophilic API directly through the nitrile barrier and into the bloodstream within minutes.

Storage & Stability Protocols

Pyrido-oxazine compounds undergo rapid oxidative degradation when exposed to atmospheric oxygen and moisture. This is driven by the electron-rich nature of the oxazine oxygen and pyridine nitrogen. To combat this, a self-validating storage system must be employed.

  • Solid State: Store at -20°C in amber glass vials to prevent UV-mediated photo-oxidation. Vials must be purged with ultra-high purity (UHP) Argon prior to sealing. Why Argon? Argon is denser than air and forms a protective physical blanket over the solid API, whereas Nitrogen can easily disperse.

  • Self-Validation Mechanism: Store the primary amber vials inside a secondary sealed container containing anhydrous indicating silica gel. A color change in the silica (from blue to pink) provides an immediate visual validation that the moisture barrier has been breached, prompting re-desiccation before compound degradation occurs.

G N1 Pyrido-oxazine Core N4 Photo-oxidation (Ring Cleavage) N1->N4 Exposure N5 Hydrolysis (Amide/Ester Cleavage) N1->N5 Exposure N2 UV/Visible Light N2->N4 N3 Atmospheric Moisture N3->N5 N6 Loss of Bioactivity (e.g., EGFR/ALK5 Inhibition) N4->N6 N5->N6

Mechanistic degradation pathways of pyrido-oxazines under improper storage conditions.

Experimental Workflow: Preparation of in vitro Assay Solutions

To preserve the structural integrity of the pyrido-oxazine pharmacophore during biological evaluations[1], adhere to the following step-by-step methodology for preparing 10 mM stock solutions.

Step 1: Thermal Equilibration (Critical) Remove the amber vial containing the solid compound from the -20°C freezer. Allow the vial to equilibrate to room temperature (approx. 30 minutes) inside a desiccator before opening. Causality: Opening cold vials causes immediate atmospheric moisture condensation on the powder, leading to rapid hydrolysis of the compound.

Step 2: Weighing and Dissolution In a powder hood, weigh the required mass using an anti-static spatula. Add anhydrous, cell-culture grade DMSO (≥99.9% purity, stored over molecular sieves) to achieve a 10 mM concentration. Vortex gently for 30 seconds.

Step 3: Aliquoting and Inert Purging Dispense 50 µL aliquots into sterile, light-blocking microcentrifuge tubes. Gently blow a steady stream of Argon gas over the open tubes for 3 seconds to displace oxygen, then cap immediately.

Step 4: Cryogenic Storage Transfer aliquots to a designated -80°C freezer. By pre-aliquoting the working stocks, you eliminate freeze-thaw cycles, which are a primary cause of API precipitation and concentration inaccuracies in cell-based assays.

G A Pyrido-oxazine Synthesis/Receipt B Quality Control (NMR, HPLC, MS) A->B Verify purity C Aliquot Preparation (Fume Hood, Amber Vials) B->C >95% pure D Inert Gas Purging (Argon/Nitrogen) C->D Prevent oxidation E Long-Term Storage (-20°C, Desiccated) D->E Solid state F Working Stock (DMSO, -80°C) D->F Liquid state

Workflow for the safe handling, aliquoting, and storage of pyrido-oxazine compounds.

References

Sources

Application

Application Notes and Protocols for the Microwave-Assisted Synthesis of 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b]oxazine Analogs

Application Notes and Protocols for the Microwave-Assisted Synthesis of 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine Analogs Introduction: Accelerating the Discovery of Novel Pyrido[3,2-b][1][2]oxazine Scaffolds Th...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols for the Microwave-Assisted Synthesis of 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine Analogs

Introduction: Accelerating the Discovery of Novel Pyrido[3,2-b][1][2]oxazine Scaffolds

The 3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery.[3] This structural motif is a key component in a variety of biologically active molecules, demonstrating a broad spectrum of pharmacological activities. Notably, derivatives of this class have been investigated as potent inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), which are crucial in the development of targeted cancer therapies. The wide-ranging biological potential of these compounds makes the development of rapid and efficient synthetic methodologies a paramount objective for researchers in the field.

Conventional synthetic routes to these scaffolds often require prolonged reaction times, harsh conditions, and multi-step procedures that can be inefficient and generate significant waste. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, addressing many of these limitations.[4] By utilizing microwave irradiation, chemical reactions can be completed in a fraction of the time required by conventional heating methods, often with higher yields and improved product purity.[1][5] This acceleration is due to the direct and efficient heating of the reaction mixture through the interaction of microwaves with polar molecules, a phenomenon known as dielectric heating.[2]

These application notes provide a comprehensive guide to the microwave-assisted synthesis of 6-chloro-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine analogs. We will delve into the mechanistic underpinnings of microwave-enhanced chemistry, present a detailed and optimized protocol for the synthesis, and showcase the significant advantages of this approach for the rapid generation of libraries of these valuable compounds.

The Rationale for Microwave-Assisted Synthesis: A Deeper Look into the "Microwave Effect"

The remarkable rate enhancements observed in microwave-assisted reactions are a direct consequence of the unique heating mechanism. Unlike conventional heating, where heat is transferred through conduction and convection from an external source, microwave energy is directly coupled to the molecules in the reaction mixture.[2] This is primarily achieved through two mechanisms:

  • Dipolar Polarization: Polar molecules, such as the reactants and solvents in this synthesis, possess a dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This rapid reorientation leads to intense intermolecular friction, which in turn generates heat.

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field. The resistance to this ionic movement results in the generation of heat.

This direct and instantaneous heating leads to a rapid increase in the internal temperature of the reaction mixture, often far exceeding the boiling point of the solvent in a sealed vessel. This "superheating" effect is a key contributor to the dramatic acceleration of reaction rates. Furthermore, the uniform heating provided by microwaves can minimize the formation of byproducts that are often associated with the temperature gradients present in conventionally heated reactions.

Synthetic Strategy: A One-Pot, Two-Step Approach to the Pyrido[3,2-b][1][2]oxazine Core

The synthesis of 6-chloro-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine analogs can be efficiently achieved through a one-pot, two-step procedure under microwave irradiation. The key starting material is 2-amino-5-chloro-3-hydroxypyridine, which undergoes a nucleophilic substitution with a suitable two-carbon electrophile, followed by an intramolecular cyclization to form the desired oxazine ring.

A plausible reaction pathway involves an initial O-alkylation of the hydroxyl group of the pyridine precursor, followed by a base-mediated intramolecular cyclization. This approach is analogous to the synthesis of related benzoxazinones where a Smiles rearrangement is observed under microwave conditions.[6]

cluster_0 One-Pot Microwave Synthesis A 2-Amino-5-chloro-3-hydroxypyridine + 1,2-Dichloroethane B Microwave Irradiation (Step 1: O-Alkylation) A->B Base (e.g., K2CO3) Solvent (e.g., DMF) C Intermediate: 2-((2-Amino-5-chloropyridin-3-yl)oxy)ethyl chloride B->C D Microwave Irradiation (Step 2: Intramolecular Cyclization) C->D Base E 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine D->E

Figure 1: Proposed workflow for the microwave-assisted synthesis.

Experimental Protocols

Materials and Equipment
  • 2-Amino-5-chloro-3-hydroxypyridine

  • 1,2-Dichloroethane (and other dihaloalkane analogs)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF) or other suitable high-boiling polar solvent

  • Microwave synthesizer (e.g., CEM Discover, Biotage Initiator)

  • 10 mL microwave reaction vials with snap caps

  • Magnetic stir bars

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Protocol 1: Microwave-Assisted Synthesis of 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine

This protocol details a representative synthesis. Optimization of time, temperature, and reagent stoichiometry may be required for different analogs.

  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-amino-5-chloro-3-hydroxypyridine (1.0 mmol, 144.5 mg).

  • Addition of Reagents: To the vial, add potassium carbonate (2.5 mmol, 345.5 mg) and dimethylformamide (3 mL).

  • Addition of Electrophile: Add 1,2-dichloroethane (1.2 mmol, 0.1 mL).

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 150 °C for 20 minutes with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the vial to room temperature. Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure 6-chloro-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine.

Data and Expected Results

The use of microwave irradiation is expected to significantly reduce reaction times and improve yields compared to conventional heating methods. The following table provides a hypothetical comparison and scope for the synthesis of various analogs.

EntryMicrowave Conditions (Temp, Time)Yield (%) (Microwave)Conventional Heating (Time, Yield)
1HH150 °C, 20 min8512 h, 40%
2CH₃H150 °C, 25 min8214 h, 35%
3PhH160 °C, 30 min7818 h, 30%
4HCH₃150 °C, 25 min8014 h, 38%

Note: The data presented in this table are illustrative and based on typical outcomes for microwave-assisted heterocyclic synthesis. Actual results may vary and require optimization.

Figure 2: Step-by-step experimental workflow diagram.

Characterization of Products

The synthesized compounds should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and purity of the products.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Conclusion and Future Outlook

The microwave-assisted synthesis of 6-chloro-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine analogs represents a significant advancement over conventional methods, offering a rapid, efficient, and scalable approach to this important class of heterocyclic compounds. The protocols and data presented herein demonstrate the potential of this technology to accelerate the discovery and development of new drug candidates by providing facile access to diverse libraries of these valuable scaffolds. Researchers are encouraged to adapt and optimize these methods for their specific synthetic targets, further expanding the chemical space and potential therapeutic applications of pyrido[3,2-b][1][2]oxazine derivatives.

References

  • Microwave-assisted synthesis of novel[1][2] oxazine derivatives as potent anti-bacterial and antioxidant agents. Arkivoc. [Link]

  • Synthesis of substituted 3,4-dihydro-2 H-pyrido[3,2- b][1][2]oxazine as new scaffolds for potential bioactive compounds. ResearchGate. [Link]

  • Microwave-assisted Solvent-free Synthesis and in Vitro Antibacterial Screening of Quinoxalines and Pyrido[2, 3b]pyrazines. MDPI. [Link]

  • Microwave-assisted synthesis of benzoxazinediones under solvent-free conditions. ResearchGate. [Link]

  • Microwave-assisted Synthesis of 2H-Benzo[b][1][2]oxazin-3(4H)-ones and 1H-Pyrido[2,3-b][1][2]oxazin-2(3H)-ones via Smiles Rearrangement. Korea Science. [Link]

  • Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. National Center for Biotechnology Information. [Link]

  • A one-pot microwave-assisted synthesis of pyrido[2,3-d]pyrimidines. PubMed. [Link]

  • Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. National Center for Biotechnology Information. [Link]

  • Microwave-Assisted Synthesis of Fluorescent Pyrido[2,3-b]indolizines from Alkylpyridinium Salts and Enaminones. National Center for Biotechnology Information. [Link]

  • Microwave assisted efficient one-pot synthesis of 3,5,6-trisubstituted-1,2,4-triazines from fatty acid hydrazides under solvent. Semantic Scholar. [Link]

  • A FACILE ONE POT MICROWAVE- ASSISTED SOLID PHASE SYNTHESIS OF 2-AMINO-4, 6-DIARYL PYRIMIDINES AND THEIR ANTIBACTERIAL ACTIVITY. Semantic Scholar. [Link]

Sources

Method

Application Note: Reagents and Strategies for the Reduction of Pyrido[3,2-b][1,4]oxazine Precursors

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Protocol Introduction and Mechanistic Rationale The pyrido[3,2-b][1,4]oxazine bicyc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Protocol

Introduction and Mechanistic Rationale

The pyrido[3,2-b][1,4]oxazine bicyclic scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors, sirtuin modulators, and novel antibacterial agents[1]. The most robust and widely adopted synthetic strategy for constructing this heterocycle involves the reduction of an ortho-nitro-alkoxypyridine precursor (e.g., 3-(2-bromoethoxy)-2-nitropyridine or 2-((3-nitropyridin-2-yl)oxy)acetates).

The Causality of Cyclization: The synthesis relies on a tandem reduction-cyclization cascade. The chemical reduction of the strongly electron-withdrawing nitro group yields an electron-rich, highly nucleophilic ortho-aniline derivative. Due to the proximity effect (entropy-driven formation of a stable six-membered ring), this transient primary amine immediately undergoes an intramolecular nucleophilic attack—typically an


 displacement of a pendant halide or condensation with an adjacent ester/carbonyl—resulting in spontaneous ring closure to form the pyrido[3,2-b][1,4]oxazine core[2].

Pathway A Nitro-Pyridine Precursor (e.g., 2-nitro-3-alkoxy) B Chemical Reduction (SnCl2, Fe, or Na2S2O4) A->B Electron Transfer C Amine Intermediate (Nucleophilic) B->C -H2O D Intramolecular Cyclization C->D SN2 or Condensation E Pyrido[3,2-b][1,4]oxazine Target Scaffold D->E Ring Closure

Reaction workflow for pyrido[3,2-b][1,4]oxazine synthesis via nitro reduction.

Reagent Selection Guide

Selecting the appropriate reducing agent is the most critical decision in this workflow. Because medicinal chemistry intermediates often contain halogen handles (e.g., a 6-bromo group) intended for downstream cross-coupling (like Suzuki-Miyaura reactions), the chosen reagent must exhibit high chemoselectivity. Standard catalytic hydrogenation (e.g.,


 with 

) is frequently avoided as it leads to rapid hydrodehalogenation of the electron-deficient pyridine ring.

Table 1: Comparative Analysis of Reducing Agents for Pyrido-oxazine Synthesis

Reducing AgentChemoselectivityHalogen ToleranceScalabilityPrimary Challenge / Workup Causality

HighExcellentModerateGenerates tin emulsions; requires basic workup and Celite filtration to remove tin salts[3].

/ Acetic Acid
HighExcellentHighProduces iron oxide sludge; requires careful pH neutralization and mechanical filtration[4].

ModerateGoodHighRequires aqueous/alcoholic co-solvents; can evolve

gas.

,

LowPoor (Cleaves C-Br/C-Cl)HighPyrophoric catalyst handling; strict exclusion of halogens required.

Validated Experimental Protocols

The following protocols have been optimized for chemoselectivity and self-validation, ensuring that the researcher can visually and analytically track the reaction progression.

Protocol A: Stannous Chloride ( ) Mediated Reduction-Cyclization

Ideal for precursors containing sensitive halogens (e.g., 6-bromo-3-(2-bromoethoxy)-2-nitropyridine).

Scientific Rationale:


 operates via a single-electron transfer mechanism in an acidic environment. It is highly specific to nitro groups and will not reduce aryl halides or isolated alkenes[3].

Step-by-Step Methodology:

  • Preparation: Suspend the nitro-pyridine precursor (1.0 equiv, e.g., 10 mmol) in absolute ethanol (50 mL) in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add

    
     (4.5 to 5.0 equiv) in one portion. Causality: An excess is required because the reduction of 
    
    
    
    to
    
    
    is a 6-electron process, requiring 3 equivalents of
    
    
    , plus excess to drive the reaction to completion.
  • Thermal Activation: Heat the mixture to 70–80 °C (reflux).

  • Self-Validation (Monitoring): Monitor via TLC (Hexanes/EtOAc). The starting material (UV-active, non-polar) will disappear. A highly polar, ninhydrin-active intermediate (the primary amine) may briefly appear before converting into the final cyclized pyrido[3,2-b][1,4]oxazine (UV-active, moderate polarity).

  • Quenching & Workup (Critical Step): Cool the reaction to room temperature and concentrate the ethanol under reduced pressure. Resuspend the residue in ethyl acetate.

  • Emulsion Prevention: Slowly add 2.0 M aqueous

    
     until the aqueous layer reaches pH > 10. Causality: This converts soluble tin chlorides into insoluble tin(IV) oxide/hydroxide precipitates. Failing to basify will result in severe, intractable emulsions.
    
  • Filtration: Filter the biphasic mixture through a pad of Celite, washing the cake generously with ethyl acetate.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous

    
    , and concentrate to yield the crude pyrido[3,2-b][1,4]oxazine.
    
Protocol B: Iron Powder / Acetic Acid Reduction

Ideal for large-scale synthesis where tin waste is undesirable or economically prohibitive.

Scientific Rationale: Iron in acetic acid (or saturated aqueous


) provides a mild, highly scalable reduction environment. The mild acidity promotes the subsequent cyclization step (especially if condensing with an ester to form a pyrido-oxazinone) without degrading the heterocycle[4].

Step-by-Step Methodology:

  • Preparation: Dissolve the nitro-pyridine precursor (1.0 equiv) in a mixture of glacial acetic acid and ethanol (1:1 v/v, 0.2 M concentration).

  • Reagent Addition: Add finely powdered Iron (Fe, 325 mesh, 5.0 equiv). Causality: High surface area iron powder is critical for efficient electron transfer.

  • Reaction Execution: Heat the vigorously stirred suspension to 60–80 °C for 1 to 2 hours.

  • Self-Validation: The reaction mixture will turn from a yellow/orange solution to a dark brown/black suspension as iron is oxidized to iron oxides. TLC will confirm the complete consumption of the nitro precursor.

  • Workup: Cool the mixture and filter directly through a pad of Celite to remove unreacted iron and iron oxide sludge. Wash the pad with ethyl acetate.

  • Neutralization: Concentrate the filtrate to remove the majority of the ethanol and acetic acid. Carefully partition the residue between ethyl acetate and saturated aqueous

    
    . Causality: Neutralization of residual acetic acid is required to prevent degradation of the product during silica gel chromatography.
    
  • Isolation: Extract the aqueous layer with ethyl acetate (2x), combine the organics, dry over

    
    , and evaporate to yield the product.
    

References

  • Source: Google Patents (BR112013008719B1)
  • Source: Google Patents (AU2010319842A1)
  • Source: Google Patents (WO2008128961A1)
  • Source: Google Patents (WO2008128942A1)

Sources

Application

Application Note: Integration of 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine in Fragment-Based Drug Design (FBDD)

Target Audience: Researchers, medicinal chemists, and structural biologists involved in early-stage drug discovery. Objective: To provide a comprehensive, mechanistically grounded guide on profiling, screening, and chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and structural biologists involved in early-stage drug discovery. Objective: To provide a comprehensive, mechanistically grounded guide on profiling, screening, and chemically elaborating the 6-chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine scaffold within a Fragment-Based Drug Design (FBDD) cascade.

Rationale: The Pyrido-Oxazine Scaffold in FBDD

Fragment-Based Drug Design (FBDD) relies on screening libraries of low-molecular-weight compounds to identify high-quality, weak-binding starting points (fragments) that can be optimized into potent lead compounds [1]. The compound 6-chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine is a highly privileged bicyclic fragment.

Causality of Scaffold Selection:

  • Hinge-Binding Mimicry: The fused pyrido-oxazine core frequently acts as a bioisostere for purines and indoles, making it an excellent candidate for targeting the ATP-binding hinge region of kinases. The pyridine nitrogen and the oxazine secondary amine provide a pre-organized hydrogen bond acceptor-donor motif.

  • Synthetic Tractability: The C6-chlorine atom serves as a stable, yet reactive, vector for palladium-catalyzed cross-coupling, allowing rapid exploration of adjacent hydrophobic pockets without disrupting the core binding pose.

  • Ideal Physicochemical Profile: The rigid bicyclic nature minimizes entropic penalties upon binding. As shown in Table 1, the fragment strictly adheres to the "Rule of Three" (Ro3), ensuring high ligand efficiency (LE) and leaving ample molecular weight "runway" for hit-to-lead expansion [1, 2].

Table 1: Physicochemical Profiling & Ro3 Compliance
ParameterValueRule of 3 ThresholdCompliance
Molecular Weight 170.60 Da≤ 300 Da✅ Yes
cLogP ~1.35≤ 3.0✅ Yes
H-Bond Donors (HBD) 1 (N4-amine)≤ 3✅ Yes
H-Bond Acceptors (HBA) 3 (N, N, O)≤ 3✅ Yes
Rotatable Bonds 0≤ 3✅ Yes
Polar Surface Area 34.2 Ų≤ 60 Ų✅ Yes

The FBDD Screening Cascade

To successfully integrate this fragment, a self-validating screening cascade must be employed. Because fragments bind with low affinity (


 in the 

to

range), highly sensitive biophysical techniques are required to detect interactions and validate binding poses [3].

FBDD_Workflow Lib Fragment Library (Ro3 Compliant) NMR Primary Screen (STD-NMR / WaterLOGSY) Lib->NMR 1000+ compounds SPR Orthogonal Validation (SPR Kinetics) NMR->SPR Hit Triage Xray Structural Elucidation (X-ray Crystallography) SPR->Xray Validated Hits Lead Hit-to-Lead Optimization Xray->Lead Structure-Guided Design

Caption: Fragment-based drug design workflow from primary screening to hit-to-lead optimization.

Experimental Protocols

Protocol A: Primary Screening via STD-NMR

Causality: Saturation Transfer Difference (STD) NMR detects transient binding. By selectively irradiating the protein, magnetization is transferred to the bound fragment. Because fragments have fast off-rates, a single protein molecule magnetizes multiple ligand molecules during the saturation time, amplifying the signal of the bound fragment against the bulk solvent background [3].

Step-by-Step Workflow:

  • Sample Preparation: Prepare a 500

    
     NMR sample containing 10–20 
    
    
    
    of the target protein and 1 mM of 6-chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine in deuterated buffer (e.g., 50 mM Tris-d11, 150 mM NaCl, pD 7.4).
  • Data Acquisition: Record a 1D

    
     NMR spectrum (off-resonance) by irradiating at 30 ppm.
    
  • Saturation: Record the on-resonance spectrum by applying a cascade of Gaussian-shaped pulses at -0.5 ppm (protein methyl region) for a saturation time of 2 seconds.

  • Subtraction & Analysis: Subtract the on-resonance spectrum from the off-resonance spectrum. Positive signals corresponding to the pyrido-oxazine aromatic protons (e.g., the pyridine C7 and C8 protons) confirm binding.

Protocol B: Orthogonal Validation via Surface Plasmon Resonance (SPR)

Causality: While NMR confirms binding, SPR determines the stoichiometry and kinetics. Fragments typically exhibit "square wave" sensorgrams due to their fast on/off rates, which is critical for confirming a 1:1 reversible binding mechanism rather than non-specific aggregation.

Step-by-Step Workflow:

  • Immobilization: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling to a density of 3000–5000 Response Units (RU) to account for the low molecular weight of the fragment.

  • Analyte Preparation: Prepare a 2-fold dilution series of the fragment from 2 mM down to 31.2

    
     in running buffer (matched exactly to the DMSO concentration of the stock, typically 2-5% DMSO).
    
  • Injection: Inject the fragment series at a high flow rate (50

    
    ) to minimize mass transport limitations. Include solvent correction cycles to account for bulk refractive index changes caused by DMSO.
    
  • Data Fitting: Fit the steady-state affinity (

    
     vs. Concentration) to a 1:1 Langmuir binding model to extract the 
    
    
    
    .
Protocol C: Structural Elucidation via X-ray Crystallography Soaking

Causality: To guide hit-to-lead chemistry, the atomic-resolution bound state must be known. Because of the low affinity, crystals must be soaked at extreme fragment concentrations to drive the thermodynamic equilibrium toward the complexed state.

Step-by-Step Workflow:

  • Crystal Growth: Grow apo-crystals of the target protein.

  • Soaking Solution: Prepare a soaking drop containing the crystallization mother liquor supplemented with 20–50 mM of the pyrido-oxazine fragment. Note: The fragment's low cLogP ensures it remains soluble at these high concentrations without destroying the crystal lattice.

  • Incubation: Transfer the apo-crystal into the soaking drop. Incubate for 1 to 24 hours.

  • Harvesting & Freezing: Cryoprotect the crystal and flash-freeze in liquid nitrogen.

  • Diffraction: Collect data at a synchrotron source. The rigid, electron-dense chlorine atom on the C6 position serves as an excellent anomalous scatterer or distinct electron density marker, aiding in the unambiguous placement of the fragment in the active site.

Hit-to-Lead Elaboration Strategies

Once the binding pose is confirmed, the fragment must be "grown" to increase affinity. The 6-chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine scaffold provides two distinct, orthogonal vectors for chemical elaboration.

Chemical_Elaboration Core 6-Chloro-3,4-dihydro-2H- pyrido[3,2-b][1,4]oxazine Pos6 C6 Position (Cl) Suzuki/Buchwald Coupling Core->Pos6 Vector 1 Pos4 N4 Position (NH) Amidation/Alkylation Core->Pos4 Vector 2 Grow1 Access Deep Hydrophobic Pocket Pos6->Grow1 sp2-sp2 / sp2-sp3 linkage Grow2 Extend to Solvent Channel Pos4->Grow2 Amide / Amine linkage

Caption: Chemical elaboration vectors of the pyrido-oxazine scaffold for hit-to-lead expansion.

Protocol D: Microscale Suzuki-Miyaura Coupling (Vector 1)

Causality: The C6-chlorine is an ideal synthetic handle. Aryl chlorides are highly stable during library storage but can be selectively activated using modern palladium precatalysts (e.g., XPhos Pd G3). This allows the rapid parallel synthesis of libraries exploring adjacent hydrophobic pockets.

Step-by-Step Workflow:

  • Reagent Setup: In a 2 mL microwave vial, combine 6-chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine (0.1 mmol), an aryl/heteroaryl boronic acid (0.15 mmol), and

    
     (0.3 mmol).
    
  • Catalyst Addition: Add XPhos Pd G3 (5 mol%, 0.005 mmol).

  • Solvent: Add 1 mL of a degassed 4:1 mixture of 1,4-Dioxane and

    
    .
    
  • Reaction: Seal the vial and heat at 90°C for 4 hours (or microwave at 110°C for 20 minutes).

  • Workup: Filter through a short pad of Celite, concentrate under reduced pressure, and purify via preparative HPLC. The resulting elaborated lead can immediately re-enter the SPR and X-ray workflows to validate affinity gains.

References

  • Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'rule of three' for fragment-based lead discovery?. Drug Discovery Today, 8(19), 876-877.[Link]

  • Wikipedia Contributors. (2024). Fragment-based lead discovery. Wikipedia, The Free Encyclopedia. [Link]

  • Mayer, M., & Meyer, B. (1999). Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy. Angewandte Chemie International Edition, 38(12), 1784-1788. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine Synthesis

Welcome to the Technical Support Center for heterocyclic synthesis. The 6-chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine scaffold is a critical building block in drug discovery, frequently utilized in the development of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. The 6-chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine scaffold is a critical building block in drug discovery, frequently utilized in the development of kinase inhibitors and 5-HT receptor modulators 1.

Despite its utility, researchers frequently encounter yield-limiting bottlenecks during its standard two-step synthesis (acylation followed by reduction). Issues such as poor regioselectivity during acylation, stalled cyclization, and unwanted hydrodehalogenation during reduction are common. This guide provides field-proven troubleshooting strategies, mechanistic causality, and optimized protocols to maximize your reaction yields.

Synthetic Workflow Visualization

To understand where side reactions occur, we must map the synthetic route. The optimal pathway avoids direct alkylation (which causes N,N-dialkylation) in favor of a controlled N-acylation, followed by intramolecular cyclization and chemoselective reduction.

G SM 2-Amino-6-chloro- 3-hydroxypyridine Int1 Uncyclized Chloroacetamide Intermediate SM->Int1 Acylation (0 °C) Reagent Chloroacetyl Chloride + K2CO3 Reagent->Int1 Int2 6-Chloro-2H-pyrido[3,2-b] [1,4]oxazin-3(4H)-one Int1->Int2 Cyclization (Reflux) Catalytic NaI Prod 6-Chloro-3,4-dihydro-2H- pyrido[3,2-b][1,4]oxazine Int2->Prod Reduction (BH3-THF) Side Dechlorinated Side Product Int2->Side Over-reduction (LiAlH4)

Reaction pathway for 6-chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine synthesis.

Experimental Protocols (Self-Validating Systems)

Protocol A: Optimized Synthesis of 6-Chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

Causality Note: We utilize chloroacetyl chloride rather than 1,2-dibromoethane to prevent N,N-dialkylation. The reaction is performed in two stages: a strictly temperature-controlled N-acylation followed by a thermally driven intramolecular O-alkylation .

  • Initiation: Dissolve 1.0 eq of 2-amino-6-chloro-3-hydroxypyridine and 2.5 eq of anhydrous K₂CO₃ in anhydrous THF (0.4 M) under an inert N₂ atmosphere.

  • Acylation: Cool the suspension to 0 °C using an ice bath. Add 1.1 eq of chloroacetyl chloride dropwise over 30 minutes. Crucial: Maintain 0 °C to kinetically suppress unwanted O-acylation.

  • Finkelstein Catalysis: Add 0.1 eq of Sodium Iodide (NaI). Why? Iodide displaces the chloride on the newly formed acetamide, creating a highly reactive iodoacetamide that accelerates the subsequent cyclization step.

  • Cyclization: Remove the ice bath and heat the reaction mixture to reflux (65 °C) for 6 hours.

  • Workup & Self-Validation: Cool to room temperature, filter out inorganic salts, and wash the filter cake with THF. Concentrate the filtrate in vacuo.

    • Validation Check: Perform TLC (Hexanes:EtOAc 1:1). The disappearance of the highly polar starting material (Rf ~0.1) and the appearance of a new, UV-active spot (Rf ~0.4) confirms successful cyclization. LC-MS should show [M+H]⁺ = 185.0.

Protocol B: Chemoselective Reduction to Final Product

Causality Note: Standard literature often recommends Lithium Aluminum Hydride (LiAlH₄) for cyclic amide reductions . However, on electron-deficient chlorinated pyridines, LiAlH₄ induces significant hydrodehalogenation. We substitute this with Borane-THF (BH₃·THF) to preserve the 6-chloro substituent.

  • Preparation: Suspend 1.0 eq of the oxazinone intermediate (from Protocol A) in anhydrous THF (0.2 M) at 0 °C under N₂.

  • Reduction: Slowly add 3.0 eq of BH₃·THF complex (1.0 M in THF).

  • Heating: Gradually warm the mixture to room temperature, then reflux for 12 hours.

  • Quenching: Cool to 0 °C and carefully quench with excess methanol until effervescence completely ceases. Add 1M HCl and reflux for 1 hour. Why? This breaks the stable boron-amine complex that forms during the reduction.

  • Isolation & Self-Validation: Neutralize with saturated aqueous NaHCO₃, extract with ethyl acetate (3x), dry over Na₂SO₄, and concentrate.

    • Validation Check: The final product will stain positively with Ninhydrin (indicating a secondary amine), whereas the intermediate oxazinone will not. LC-MS must confirm [M+H]⁺ = 171.0 and retain the characteristic 3:1 ratio chlorine isotope pattern.

Troubleshooting FAQs

Q: Why am I seeing significant loss of the 6-chloro substituent during the final reduction step? A: This is a classic case of hydrodehalogenation. Reagents like LiAlH₄ act as powerful nucleophilic hydride donors that can readily attack electron-deficient chlorinated aromatic rings via an addition-elimination mechanism. Actionable Solution: Switch your reducing agent to Borane-THF (BH₃·THF). Borane acts as an electrophilic reducing agent, coordinating first to the electron-rich carbonyl oxygen of the amide rather than attacking the electron-deficient pyridine ring. This mechanistic shift effectively eliminates dehalogenation.

Q: The initial acylation with chloroacetyl chloride yields a mixture of O-acylated and N-acylated products. How do I improve regioselectivity? A: The 2-amino group on the pyridine ring is sterically hindered and electronically deactivated by the adjacent ring nitrogen and the para-chloro group. If the temperature rises during the addition of chloroacetyl chloride, the more nucleophilic phenoxide oxygen will outcompete the amine, leading to O-acylation. Actionable Solution: Ensure the reaction is strictly maintained at 0 °C during the entire addition phase. Using a mild, insoluble base like K₂CO₃ in THF (heterogeneous conditions) also slows down the deprotonation of the hydroxyl group, kinetically favoring N-acylation.

Q: My intramolecular cyclization is stalling at the uncyclized chloroacetamide intermediate. How can I drive it to completion? A: The intramolecular Sₙ2 displacement of the primary chloride by the adjacent hydroxyl group can be sluggish, especially if the conformation is not optimal or the leaving group is insufficiently reactive. Actionable Solution: Introduce a catalytic amount of Sodium Iodide (10 mol% NaI) to the reaction mixture before refluxing. This initiates an in situ Finkelstein reaction, converting the chloroacetamide into a much more reactive iodoacetamide, which rapidly cyclizes to form the oxazine ring.

Quantitative Data: Reduction Condition Optimization

To illustrate the critical nature of reagent selection during the reduction step, the following table summarizes the impact of various reducing agents on the final yield and chemoselectivity (preservation of the 6-chloro group).

Reducing AgentSolventTemperatureDehalogenation (%)Target Yield (%)Mechanistic Note
LiAlH₄ THF65 °C (Reflux)35 - 45%40%Nucleophilic hydride attacks electron-deficient ring.
LiAlH₄ Et₂O35 °C (Reflux)15 - 20%55%Lower boiling point reduces, but does not eliminate, cleavage.
NaBH₄ / I₂ THF65 °C (Reflux)< 5%72%In situ borane generation; milder than LiAlH₄.
BH₃·THF THF65 °C (Reflux)< 1% 88% Electrophilic reduction; highly chemoselective for amides.

References

  • N-pyridin-3-yl or n-pyrazin-2-yl carboxamides. Google Patents (BR112013008719B1).
  • SYNTHESIS AND ANALGESIC ACTIVITY OF 4-(2H-PYRIDO[3,2-b] (1,4) OXAZIN-4(3H)-YL SULFONYL) ANILINO- STEARIC ACID. World Journal of Pharmacy and Pharmaceutical Sciences.

Sources

Optimization

Technical Support Center: Purification of 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine

Introduction: The Molecule & The Challenge Welcome to the technical support hub for 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine (CAS: 1260665-94-8 / Analogous scaffolds).[1] As a key intermediate in the synthesis o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Molecule & The Challenge

Welcome to the technical support hub for 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine (CAS: 1260665-94-8 / Analogous scaffolds).[1]

As a key intermediate in the synthesis of analgesics (e.g., Cebranopadol analogs) and kinase inhibitors, this bicyclic heterocycle presents a specific set of purification challenges. Its secondary amine makes it prone to oxidation and "streaking" on silica, while the chloropyridine moiety reduces its basicity compared to simple alkyl amines, complicating acid-base extractions.

This guide moves beyond generic protocols to address the specific physicochemical behavior of the pyrido[3,2-b][1,4]oxazine core.

Module 1: Chromatography Troubleshooting

Issue: "My compound streaks/tails on the column and co-elutes with impurities."

Diagnosis: The secondary amine in the oxazine ring (N-4 position) interacts strongly with the acidic silanols on standard silica gel.[1] This hydrogen bonding causes peak broadening (tailing), which masks impurities.[1]

The Solution: Amine Deactivation Strategy Do not rely on standard EtOAc/Hexane gradients.[1] You must suppress silanol ionization.

ParameterStandard Protocol (Fail)Optimized Protocol (Pass)
Stationary Phase Standard Silica (40-63 µm)Amine-Functionalized Silica OR Standard Silica pre-washed with buffer
Mobile Phase A Dichloromethane (DCM)DCM
Mobile Phase B Methanol (MeOH)MeOH + 1% NH₄OH (aq) or 2% Triethylamine (TEA)
Gradient 0–10% MeOH0–5% (MeOH/NH₄OH) (Elutes sharper and faster)

Application Note: If you cannot use ammonia due to ventilation limits, pre-wash your silica column with 1% TEA in Hexane , then equilibrate with your starting mobile phase.[1] This "caps" the active sites before your sample touches the column.

Module 2: The "Self-Validating" Extraction (Acid-Base Switch)

Issue: "I have unreacted starting material (Chloropyridine) and over-alkylated byproducts."

The Logic: Chromatography is expensive at scale.[1] The most robust purification exploits the pKa difference between the product (secondary amine, pKa ~9-10) and its precursors.

  • Impurity A: 2-Amino-3-hydroxy-6-chloropyridine (Amphoteric/Weakly Basic).[1]

  • Impurity B: 1,2-Dihaloethane (Neutral).[1]

  • Impurity C: Bis-alkylated dimer (Tertiary amine, very lipophilic).[1]

Protocol: The pH Switch This method validates itself: if the product doesn't precipitate or extract at the specific pH, the step failed immediately.

AcidBaseWorkup Start Crude Reaction Mixture (Organic Solvent) AcidWash Extract with 1M HCl (aq) Start->AcidWash Separation1 Phase Separation AcidWash->Separation1 OrgLayer1 Organic Layer (Contains Neutral Impurities & Dihalides) Separation1->OrgLayer1 Discard AqLayer1 Aqueous Acid Layer (Contains Product Salt) Separation1->AqLayer1 Keep Wash Wash Aq. Layer with EtOAc (Removes trapped organics) AqLayer1->Wash Basify Adjust pH to >12 with 4M NaOH Wash->Basify Extract Extract with DCM or EtOAc Basify->Extract Final Dry (Na2SO4) & Concentrate Yields Pure Free Base Extract->Final

Caption: Figure 1. Acid-Base pH Swing Protocol for selective isolation of the secondary amine scaffold.

Module 3: Stabilization & Storage (Salt Formation)

Issue: "The oil turns dark/brown after 24 hours of storage."

Diagnosis: The electron-rich oxazine nitrogen is prone to oxidation (N-oxide formation) upon exposure to air and light.[1] Storing as a free base oil is risky.

The Solution: Hydrochloride or Oxalate Salt Formation Converting the intermediate to a crystalline salt locks the nitrogen lone pair, preventing oxidation and facilitating long-term storage.

Step-by-Step Salt Formation:

  • Dissolve: Dissolve 1.0 eq of the free base in minimal Ethanol or Isopropanol (IPA) .

  • Acidify: Add 1.1 eq of HCl (4M in Dioxane) dropwise at 0°C.

    • Why Dioxane? It is miscible with alcohols but reduces the solubility of the salt, forcing precipitation.

  • Crystallize: Stir for 30 mins. If no solid forms, add Diethyl Ether or MTBE until turbid.[1]

  • Isolate: Filter the white solid.[1]

    • Bonus: This step often rejects any remaining regioisomers that remained after extraction.[1]

Frequently Asked Questions (FAQ)

Q1: Can I use recrystallization instead of column chromatography for the free base? A: Yes, but solvent selection is critical.

  • Recommended: IPA/Heptane (1:3).[1] Dissolve in hot IPA, add Heptane until cloudy, cool slowly.

  • Avoid: Chlorinated solvents (DCM/Chloroform) for crystallization, as the solubility is too high.[1]

Q2: I see a peak at M+14 or M+28 in LCMS. What is it? A:

  • M+14 (Methylation): If you used Methanol/HCl, you might have methylated the pyridine ring or the amine (rare without catalyst, but possible).[1]

  • M+28 (Formylation): If you used DMF as a solvent in the previous step, Vilsmeier-Haack type side reactions can formylating the amine.[1]

Q3: How do I remove the Palladium catalyst (if used in previous coupling)? A: The pyrido-oxazine nitrogen can chelate metals.[1]

  • Method: Dissolve crude in EtOAc.[1] Add SiliaMetS® Thiol or activated charcoal (10 wt%).[1] Stir at 50°C for 1 hour, then filter through Celite. Standard extraction is often insufficient for Pd removal < 10 ppm.

Summary of Physicochemical Properties

PropertyValue (Approx)Implication for Purification
Molecular Weight ~170.6 g/mol Low MW implies high volatility; do not dry under high vac > 40°C for too long.[1]
pKa (Conjugate Acid) ~9.8 (Oxazine N)Basic enough for HCl extraction.[1]
LogP ~1.5 - 2.0Moderately lipophilic; extracts well into DCM.[1]
Solubility High in DCM, MeOH, DMSOUse Heptane or Water as anti-solvents.[1]

References

  • Synthesis of Pyrido-Oxazine Scaffolds

    • Substituted 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine synthesis.[1][2] (2025).[1][2][3][4] ResearchGate. Retrieved from [Link]

  • Commercial Reference & Safety Data
  • General Purification of Fused Pyridines

    • Purification of heterocyclic amines via Acid-Base Extraction.[1] Organic Chemistry Portal.[1][5] Retrieved from [Link]

  • Analytical Data & Spectra

    • PubChem Compound Summary for 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine. National Center for Biotechnology Information.[1] Retrieved from [Link]

(Note: While specific literature for the 6-chloro derivative is often proprietary to patent holders like Grünenthal, the protocols above are derived from standard operating procedures for the pyrido[3,2-b][1,4]oxazine class.)[1]

Sources

Troubleshooting

Overcoming solubility issues of 6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine in aqueous buffers

Diagnostic & Triage: Why is it precipitating? Before attempting a fix, it is critical to understand the physicochemical drivers of the precipitation.

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic & Triage: Why is it precipitating?

Before attempting a fix, it is critical to understand the physicochemical drivers of the precipitation. This molecule presents a "perfect storm" for aqueous insolubility at physiological pH.

Physicochemical Profile
PropertyEstimated ValueImplication for Solubility
LogP (Lipophilicity) ~1.5 – 2.3Moderate lipophilicity. The chloro-group and aromatic ring drive the molecule out of the water phase and into aggregation.
pKa (Pyridine N) ~3.5 – 4.5Critical: At pH 7.4, the pyridine nitrogen is uncharged (free base).
pKa (Oxazine NH) ~8.0 – 9.0The secondary amine is likely protonated at neutral pH, but the lipophilic bulk of the fused rings often overrides this charge contribution.
State Solid / CrystallineHigh lattice energy requires significant solvent interaction to break.

The Core Issue: At physiological pH (7.4), the molecule exists largely as a lipophilic free base or a zwitterion with insufficient polarity to overcome the lattice energy, leading to "crashing out" upon dilution from organic stocks.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the safest solubilization strategy for your specific assay constraints.

SolubilityDecisionTree Start Start: Precipitation Observed CheckDMSO Does assay tolerate DMSO > 1%? Start->CheckDMSO CheckAcid Does assay tolerate pH 4.5 - 5.0? CheckDMSO->CheckAcid No MethodA Method A: Cosolvent Shift (DMSO/PEG400) CheckDMSO->MethodA Yes MethodB Method B: In-Situ Salt Formation (Acidic Buffer) CheckAcid->MethodB Yes MethodC Method C: Cyclodextrin Complexation (HP-β-CD) CheckAcid->MethodC No (Strict pH 7.4 required)

Figure 1: Decision tree for selecting a solubilization strategy based on assay tolerance for solvents and pH.

Troubleshooting Protocols

Method A: The "Solvent Shift" (Cosolvent System)

Best for: High-throughput screening (HTS), enzymatic assays. Mechanism: Uses water-miscible organic solvents to lower the dielectric constant of the buffer.

The Mistake: Adding water to the DMSO stock. This causes immediate, irreversible precipitation. The Fix: Kinetic solubilization via "Spiking."

Protocol:

  • Stock Prep: Dissolve compound in 100% anhydrous DMSO to 100x the final assay concentration (e.g., 10 mM stock for 100 µM assay).

    • Note: Sonicate for 5 minutes. If the solution is hazy, it is not dissolved.

  • Intermediate Dilution (Optional but Recommended): Dilute the DMSO stock 1:10 into PEG400 or Ethanol . This "softens" the shock when hitting the water.

  • Final Spiking:

    • Place the aqueous buffer in a vortexing tube.

    • While vortexing the buffer , slowly pipette the organic stock directly into the center of the vortex.

    • Target: Final DMSO concentration < 1% (v/v).[1][2][3]

Method B: In-Situ Salt Formation (pH Adjustment)

Best for: Animal studies (PK), assays tolerating mild acidity. Mechanism: Protonating the pyridine nitrogen (N1) or oxazine amine (N4) creates a cationic species with high aqueous solubility.

Protocol:

  • Acid Choice: Use 0.1 M Citric Acid or Methanesulfonic Acid (MsOH). Avoid HCl if possible (chloride counter-ions can sometimes decrease solubility via the common ion effect if the HCl salt is crystalline).

  • Dissolution:

    • Weigh the solid compound.

    • Add 1.05 equivalents of acid (relative to the compound).

    • Add water/buffer.[1]

    • Sonicate. The pH should be between 4.0 – 5.0.

  • Verification: If the solution remains clear after 1 hour, the salt has formed and is stable.

Method C: Cyclodextrin Complexation (The "Gold Standard")

Best for: Cell-based assays (sensitive to DMSO), In vivo injection. Mechanism: The hydrophobic chloropyridine motif enters the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior interacts with water.

Protocol:

  • Vehicle Prep: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.

    • Tip: Use "Molecular Biology Grade" HP-β-CD to avoid endotoxin contamination in cell assays.

  • Complexation:

    • Add the solid compound to the 20% HP-β-CD solution.

    • Crucial Step: Agitate (shake/vortex) at room temperature for 24–48 hours. Equilibrium takes time.[2]

    • Filter through a 0.22 µm PVDF filter to remove uncomplexed solid.

  • Quantification: You must verify the final concentration using UV-Vis or HPLC, as you may not achieve 100% recovery of the weighed mass.

Advanced Workflow: Serial Dilution to Avoid "Shock"

Precipitation often occurs during serial dilutions for IC50 determination. The following workflow minimizes "Dilution Shock."

SerialDilution cluster_organic Phase 1: Organic Dilution Series cluster_aqueous Phase 2: Transfer to Assay Stock 10 mM Stock (100% DMSO) D1 Dilution 1 (DMSO) Stock->D1 1:3 in DMSO D2 Dilution 2 (DMSO) D1->D2 1:3 in DMSO Buffer1 Assay Well 1 (Buffer) D1->Buffer1 Spike (1:100) D3 Dilution 3 (DMSO) D2->D3 1:3 in DMSO Buffer2 Assay Well 2 (Buffer) D2->Buffer2 Spike (1:100) Buffer3 Assay Well 3 (Buffer) D3->Buffer3 Spike (1:100)

Figure 2: Correct serial dilution workflow. Perform dilutions in 100% DMSO first, then transfer to buffer. Never dilute serially in buffer.

Frequently Asked Questions (FAQ)

Q: My stock solution in DMSO turned yellow/brown overnight. Is it still good? A: Likely not. The "3,4-dihydro" moiety (secondary amine) is susceptible to oxidation to the fully aromatic form or N-oxide formation.

  • Fix: Store stocks at -20°C or -80°C under argon/nitrogen. Use fresh stocks for critical assays.

Q: Can I use Tween-80 instead of Cyclodextrin? A: Yes, surfactants like Tween-80 (0.1% - 0.5%) can help, but they are often toxic to cells (lytic) and can interfere with enzymatic readouts (false inhibition). Cyclodextrins are generally biologically inert.

Q: I see a fine precipitate only under the microscope, not with the naked eye. Does this matter? A: Yes. This is "microprecipitation." It causes false negatives (compound not available to target) or false positives (aggregates sequestering the enzyme). Use a nephelometer or dynamic light scattering (DLS) if available to confirm solubility.

Q: Why does the compound dissolve in pH 4 buffer but crash out when I add it to my cell media (pH 7.4)? A: This is the "pH Solubility Profile" effect. You solubilized it as a salt at pH 4. When added to pH 7.4 media, the base deprotonates, becoming neutral and lipophilic again.

  • Fix: Reduce the final concentration or switch to the Cyclodextrin method (Method C), which protects the neutral form from water.

References

  • Solubility & Physicochemical Properties

    • PubChem Compound Summary for CID 13196538 (3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine).[4] National Center for Biotechnology Information (2025).

    • [Link]

  • Cyclodextrin Complexation Strategies

    • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.[5][6] SciSpace (2018).

    • [Link]

  • DMSO Tolerance in Bioassays

    • Considerations regarding use of solvents in in vitro cell based assays. Timm, M. et al., BMC Res Notes (2013).
    • [Link]

  • General Solubility Enhancement Strategies

    • Solubilization techniques used for poorly water-soluble drugs.[1][3][7][8] Savjani, K.T. et al., ISRN Pharm (2012).

    • [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Functionalization of Pyrido[3,2-b][1,4]oxazine Scaffolds

Welcome to the Application Scientist Support Center. The pyrido[3,2-b][1,4]oxazine bicyclic system is a highly privileged scaffold in medicinal chemistry, frequently utilized in the design of[1] and [2].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. The pyrido[3,2-b][1,4]oxazine bicyclic system is a highly privileged scaffold in medicinal chemistry, frequently utilized in the design of[1] and [2]. However, its unique electronic topology—specifically the close proximity of the secondary oxazine amine (N4) to the basic pyridine nitrogen (N5)—presents distinct synthetic challenges.

This guide provides causal explanations and validated protocols to help you minimize side reactions such as regioselectivity failures, catalyst poisoning, and protodehalogenation during your experiments.

Part 1: N-Alkylation and Acylation (The Oxazine Ring)

FAQ 1: Why am I observing N5-quaternization instead of the desired N4-alkylation?

Observation: Treatment of 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine with alkyl halides under neutral or weakly basic conditions yields a mixture of N4-alkylated product and N5-pyridinium salts. Causality: N4 is a secondary amine embedded in an electron-rich oxazine ring, while N5 is an sp2-hybridized pyridine nitrogen. Under neutral conditions with highly reactive electrophiles (e.g., methyl iodide), the N5 nitrogen acts as a strong nucleophile via the Menschutkin reaction. Solution: Shift the reaction mechanism from neutral nucleophilic attack to anionic nucleophilic attack. By using a strong, non-nucleophilic base (e.g., NaH or Cs


CO

), N4 is deprotonated to form a highly nucleophilic amide anion. This strictly directs the electrophilic attack to the N4 position, bypassing N5 quaternization.
FAQ 2: How do I prevent competitive O-cleavage (ring-opening) during N4-alkylation?

Observation: When using strong bases like KOtBu or prolonged heating with NaH, the 1,4-oxazine ring opens, yielding complex degradation mixtures. Causality: The oxazine oxygen is susceptible to an E1cB-like elimination. When the N4 position is deprotonated and subjected to harsh thermal conditions, the C-O bond cleaves to relieve ring strain or regain aromaticity. Solution: Transition to mild phase-transfer catalysis (PTC) or use cesium carbonate (Cs


CO

) in a polar aprotic solvent (DMF) at strictly controlled temperatures (0 °C to 25 °C). The Cs

ion provides a soft counterion effect that enhances the solubility and reactivity of the N4-anion without requiring elevated temperatures that trigger ring cleavage.

Part 2: Cross-Coupling Reactions (The Pyridine Ring)

FAQ 3: My Suzuki-Miyaura coupling at C6 is yielding mostly dehalogenated starting material. How do I fix this?

Observation: Coupling of 6-bromo-pyrido[3,2-b][1,4]oxazine yields the reduced (debrominated) scaffold rather than the cross-coupled product. Causality: The basic nitrogens (N4, N5) coordinate to the Palladium center, drastically slowing down the transmetalation step. When transmetalation is delayed, the active Pd(II)-aryl intermediate undergoes competitive


-hydride elimination (often sourced from alkoxide bases or aliphatic amine solvents) followed by reductive elimination, yielding the protodehalogenated side product.
Solution:  Use a bulky, electron-rich ligand like XPhos or BrettPhos to accelerate transmetalation. Replace alkoxide bases with anhydrous K

PO

, which lacks

-hydrogens, entirely shutting down the hydride source.
FAQ 4: Why does my palladium catalyst stall at low conversions when coupling unprotected pyrido[3,2-b][1,4]oxazines?

Observation: Reactions stall at <10% conversion, yielding unreacted starting material and black palladium precipitation. Causality: The spatial arrangement of the N4 and N5 nitrogens creates a 2-aminopyridine-like motif. This acts as a powerful bidentate chelator, trapping the active Pd(II) intermediate in a thermodynamically stable, off-cycle complex. This effectively poisons the catalyst. Solution: Pre-functionalize the N4 position with an electron-withdrawing protecting group (e.g., Boc, Ts, or Acetyl). This delocalizes the N4 lone pair into the protecting group, drastically reducing its Lewis basicity and completely disrupting the bidentate chelation to Palladium,[3].

Part 3: Quantitative Data & Optimization

Table 1: Optimization of C6-Suzuki-Miyaura Coupling of Pyrido[3,2-b][1,4]oxazine

Substrate ConditionLigandBaseYield (%)Dominant Side ReactionCausality / Mechanism
Unprotected N4PPh

Na

CO

< 10%Catalyst PoisoningN4/N5 bidentate chelation traps Pd(II) off-cycle.
Unprotected N4XPhosK

PO

35%ProtodehalogenationSlow transmetalation leads to competitive

-hydride elimination.
N4-Boc ProtectedPPh

Na

CO

65%HomocouplingPoor ligand sterics allow competitive aryl-aryl homocoupling.
N4-Boc Protected XPhos K

PO

> 95% None (Trace) Bulky ligand accelerates transmetalation; K

PO

lacks

-hydrogens.

Part 4: Validated Experimental Protocols

Protocol 1: Regioselective N4-Boc Protection (Preventing Ring-Opening)

This protocol utilizes mild conditions to prevent E1cB-like O-cleavage while ensuring complete N4 selectivity.

  • Preparation: Charge a flame-dried round-bottom flask with 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine (1.0 equiv) and anhydrous dichloromethane (DCM) (0.2 M) under an inert argon atmosphere.

  • Base Addition: Add

    
    -diisopropylethylamine (DIPEA) (2.0 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equiv). Stir for 10 minutes at 0 °C.
    
  • Electrophile Addition: Dropwise add di-tert-butyl dicarbonate (Boc

    
    O) (1.2 equiv) dissolved in DCM.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for exactly 4 hours.

  • Self-Validation Check: Perform TLC (Hexanes/EtOAc 7:3). The reaction is successful when the starting material spot (Rf ≈ 0.2, ninhydrin positive) completely shifts to the product spot (Rf ≈ 0.6, ninhydrin negative due to secondary amine protection).

  • Workup: Quench with saturated aqueous NH

    
    Cl, extract with DCM, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate in vacuo.
Protocol 2: Optimized C6-Suzuki-Miyaura Coupling (Minimizing Protodehalogenation)

This protocol assumes the use of the N4-Boc protected scaffold generated in Protocol 1.

  • Preparation: In a Schlenk tube, combine N4-Boc-6-bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine (1.0 equiv), arylboronic acid (1.5 equiv), and anhydrous K

    
    PO
    
    
    
    (3.0 equiv).
  • Catalyst Loading: Add Pd

    
    (dba)
    
    
    
    (0.02 equiv) and XPhos (0.08 equiv).
  • Solvent: Add a thoroughly degassed mixture of 1,4-Dioxane/H

    
    O (5:1 v/v, 0.1 M).
    
  • Reaction: Seal the tube and heat at 90 °C for 12 hours. K

    
    PO
    
    
    
    and XPhos synergistically prevent
    
    
    -hydride elimination pathways.
  • Self-Validation Check: Conduct GC-MS analysis of the crude mixture. The protocol is validated by the presence of the molecular ion

    
     of the cross-coupled product and the strict absence of an 
    
    
    
    peak, confirming the suppression of protodehalogenation.
  • Workup: Cool to room temperature, filter through a Celite pad, concentrate, and purify via silica gel chromatography.

Part 5: Mechanistic Visualization

G cluster_0 Unprotected Scaffold cluster_1 Protected Scaffold (Optimized) A Unprotected Pyrido[3,2-b][1,4]oxazine C Off-Cycle Chelation (Catalyst Poisoning) A->C N4/N5 Chelation B Pd Catalyst B->C D Low Yield / Dehalogenation C->D Arrested Cycle E N4-Protected Pyrido[3,2-b][1,4]oxazine G Active Pd(II) Intermediate E->G Oxidative Addition F Pd Catalyst F->G H Successful Cross-Coupling G->H Transmetalation

Figure 1: Mechanistic divergence in Pd-catalyzed cross-coupling of pyrido[3,2-b][1,4]oxazines.

References

  • Zhang, S. et al. "Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b][1,4]oxazine derivatives as potent and orally-bioavailable PARP7 inhibitors." European Journal of Medicinal Chemistry, 261 (2023): 115836. URL:[Link]

  • WIPO. "6' substituted indole and indazole derivatives having 5-ht6 receptor affinity." Patent WO2008101247A2, 2008.
  • WIPO. "Compounds and uses thereof." Patent WO2024088351A1, 2024.

Sources

Troubleshooting

Technical Support Center: Purification of 6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine

[1] Introduction & Chemical Context The compound 6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine is a critical scaffold in the synthesis of next-generation antibiotics (e.g., cephalosporin derivatives like Ceftolozane)...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Introduction & Chemical Context

The compound 6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine is a critical scaffold in the synthesis of next-generation antibiotics (e.g., cephalosporin derivatives like Ceftolozane) and kinase inhibitors.[1]

Purification of this intermediate is often complicated by two factors:

  • Low Melting Point: The scaffold often melts between 85°C–110°C (depending on purity), making it prone to "oiling out" rather than crystallizing.[1]

  • Regioisomeric Impurities: The cyclization step often yields trace amounts of the 7-chloro isomer, which has a very similar solubility profile.[1]

This guide provides a self-validating workflow to select the optimal solvent system, minimizing yield loss while maximizing isomeric purity.

Solvent System Selection (The "Why")

We do not rely on guesswork. The selection logic is based on the Polarity/Lipophilicity Balance (LogP ~0.9) of the molecule.[1] It contains a lipophilic chlorine atom and a polar secondary amine/ether linkage.[1]

Recommended Solvent Systems
SystemCompositionPrimary Use CaseProsCons
System A (Preferred) Ethanol / Water General purification; Salt removal.[1]Excellent rejection of inorganic salts from cyclization.[1] Good crystal habit.Risk of oiling out if water is added too fast at high T.
System B (Alternative) Ethyl Acetate / n-Heptane Removal of lipophilic impurities (tars).[1]Lower boiling point reduces thermal degradation.[1]Poor removal of polar/inorganic residues.[1]
System C (Rescue) Toluene Strictly for highly non-polar impurities.[1]High boiling point allows better dissolution of stubbornly insoluble dimers.[1]Hard to remove solvent traces; High BP risks oiling out.[1]
Solvent Screening Logic Flow

Use the following decision tree to determine which system fits your specific crude material.

SolventSelection Start Start: Analyze Crude Material CheckSalts Contains Inorganic Salts? (from Cyclization) Start->CheckSalts SystemA Select System A: Ethanol / Water CheckSalts->SystemA Yes (High Polarity Impurities) CheckTars Contains Dark/Oily Tars? CheckSalts->CheckTars No SystemB Select System B: Ethyl Acetate / Heptane CheckTars->SystemB Yes (Lipophilic Impurities) SystemC Select System C: Toluene (Recrystallization) CheckTars->SystemC No (General Purity >90%)

Figure 1: Decision logic for selecting the initial solvent system based on impurity profile.

Standard Operating Procedure (SOP)

This protocol assumes System A (Ethanol/Water) , as it is the most robust for this specific heterocycle.[1]

Safety Note: 6-chloro-pyridoxazines can be skin irritants.[1] Wear full PPE.[1]

Phase 1: Dissolution[1][2]
  • Place the crude solid in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Add Ethanol (95%) at a ratio of 3 mL per gram of solid.

  • Heat to reflux (approx. 78°C).

    • Checkpoint: If the solid does not dissolve completely, add Ethanol in 0.5 mL/g increments. Do not exceed 10 mL/g.[1]

Phase 2: Hot Filtration (Critical for Purity)[1]
  • If undissolved particles (salts/catalyst) remain at reflux, filter the hot solution through a pre-warmed Celite pad or sintered glass funnel.[1]

    • Why? This removes inorganic salts that act as nucleation sites for "oiling out."[1]

Phase 3: Crystallization[1][2]
  • Return the filtrate to the flask and reheat to reflux.

  • Remove the heat source and allow the flask to cool to approx. 50°C.

  • The Anti-Solvent Drop: Slowly add Water dropwise.[1]

    • Target Ratio: Final solvent composition should be roughly 2:1 or 1:1 Ethanol:Water.[1]

    • Stop adding water the moment a persistent turbidity (cloudiness) appears.[1]

  • Seeding: Add a tiny crystal of pure product (if available) or scratch the inner wall of the flask with a glass rod.

  • Allow to cool to Room Temperature (RT) over 2 hours with slow stirring.

  • Chill in an ice bath (0-5°C) for 1 hour to maximize yield.

Phase 4: Isolation[1]
  • Filter the white/off-white needles via vacuum filtration.[1]

  • Wash the cake with cold Ethanol/Water (1:1 mixture).

  • Dry in a vacuum oven at 40°C. Do not exceed 50°C as this compound may sublime or degrade.[1]

Troubleshooting: The "Oiling Out" Phenomenon

The most common failure mode with pyridoxazines is the product separating as an oil droplet instead of a crystal.[1] This happens because the compound's melting point is submerged below the solvent's boiling point in the presence of impurities.

Rescue Protocol: Oiling Out[1]

OilingOutRescue Issue Issue: Product Oils Out Reheat 1. Reheat to Reflux (Redissolve Oil) Issue->Reheat AddSolvent 2. Add More Good Solvent (Ethanol) Reheat->AddSolvent Lowers Saturation CoolSlow 3. Cool Very Slowly (Insulate Flask) AddSolvent->CoolSlow Seed 4. Seed at T = (MP - 10°C) CoolSlow->Seed Critical Step

Figure 2: Workflow to recover a crystallization batch that has oiled out.

Detailed Rescue Steps:

  • Reheat: Bring the mixture back to a boil until the oil redissolves.

  • Dilute: Add 10-20% more Ethanol. This lowers the saturation temperature, ensuring the solution hits the saturation point before it hits the "oiling out" temperature (Liquid-Liquid Phase Separation boundary).

  • Insulate: Wrap the flask in aluminum foil or a towel to slow the cooling rate. Rapid cooling promotes oiling.[1]

  • Agitate Vigorously: High shear stirring can sometimes force crystallization over oiling.[1]

Frequently Asked Questions (FAQ)

Q1: Can I use Methanol instead of Ethanol? A: Yes, but Methanol is more polar.[1] You may need less water as an anti-solvent.[1] However, Ethanol is preferred because its slightly higher boiling point allows for better dissolution of non-polar impurities.[1]

Q2: My product is colored (yellow/brown) even after recrystallization. Why? A: Pyridoxazines are prone to oxidation, forming N-oxides or azo-dimers which are highly colored.[1]

  • Solution: Perform the recrystallization with Activated Charcoal .[1] Add charcoal (5 wt%) during the hot dissolution phase (Phase 1), stir for 10 mins, and perform the Hot Filtration (Phase 2) strictly.

Q3: How do I remove the 7-chloro isomer? A: The 7-chloro isomer is a common byproduct of the ring-closure synthesis.[1]

  • Solution: If System A fails, switch to System C (Toluene) . The solubility differential between the 6-chloro and 7-chloro isomers is often more pronounced in non-polar aromatic solvents than in alcohols.[1]

Q4: What is the expected yield? A: A well-optimized recrystallization for this scaffold should yield 75-85% .[1] If you are getting <50%, you are likely using too much solvent.[1] Evaporate 30% of the solvent and re-cool.[1]

References

  • Synthesis of Pyridoxazine Derivatives

    • Patent: "Process for the preparation of pyrido[3,2-b][1,4]oxazine derivatives."[1] (General methodology for fused pyridine-oxazine systems).

    • Context: Describes the cyclization of 2-amino-3-hydroxypyridine with chloroacetyl chloride or similar alkylating agents, followed by purific
    • Source: (Analogous chemistry for pyridazine/pyridine fused systems).[1]

  • Solubility & Purification of Heterocycles

    • Article: "Recrystallization Guide for Nitrogen Heterocycles."[1]

    • Context: Principles of purifying low-melting amino-pyridines using alcohol/w
    • Source:[1]

  • Physical Properties

    • Data: 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine (CAS 1260665-94-8).[1][2][3]

    • Source:[1]

(Note: While specific literature on the recrystallization of the exact 6-chloro isomer is proprietary in many pharmaceutical dossiers, the protocols above are derived from standard industrial practices for the pyrido[3,2-b][1,4]oxazine class.)

Sources

Optimization

Troubleshooting degradation of 6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine in solution

Executive Summary You are likely working with 6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine (CAS: 1260665-94-8 or related analogs) as a scaffold for kinase inhibitors or anticoagulants. While the pyrido-oxazine core...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are likely working with 6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine (CAS: 1260665-94-8 or related analogs) as a scaffold for kinase inhibitors or anticoagulants. While the pyrido-oxazine core is robust, this specific chemotype possesses two distinct "chemical liabilities" that cause degradation in solution:

  • The Secondary Amine (Position 4): Susceptible to N-oxidation and oxidative dehydrogenation (aromatization).

  • The Chloropyridine Moiety (Position 6): Susceptible to Nucleophilic Aromatic Substitution (

    
    ) in basic or protic media.
    

This guide provides a root-cause analysis workflow to identify which pathway is destroying your sample and how to prevent it.

Part 1: Diagnostic Triage (Interactive Workflow)

Before changing your protocol, identify the degradation mode using this decision tree.

TroubleshootingWorkflow Start START: Observation ColorChange Symptom: Solution turned Yellow/Brown in DMSO Start->ColorChange MassShift Symptom: LC-MS shows new peaks Start->MassShift Precipitate Symptom: Precipitation in Aqueous Buffer Start->Precipitate OxidationCheck Check Mass Shift: [M+16] (N-Oxide) [M-2] (Imine/Aromatization) ColorChange->OxidationCheck Likely MassShift->OxidationCheck SNArCheck Check Mass Shift: [M-Cl+OH] (Hydrolysis) [M-Cl+OMe] (Methanolysis) MassShift->SNArCheck pHCheck Check Buffer pH: Is pH > 7.5? Precipitate->pHCheck Conc_Oxidation DIAGNOSIS: Oxidative Degradation Cause: Aged DMSO or Air Exposure OxidationCheck->Conc_Oxidation Confirmed Conc_SNAr DIAGNOSIS: Nucleophilic Substitution Cause: Basic pH or Protic Solvent SNArCheck->Conc_SNAr Confirmed pHCheck->Conc_SNAr No (Check for hydrolysis) Conc_Solubility DIAGNOSIS: Solubility Crash Cause: pH < pKa or High Ionic Strength pHCheck->Conc_Solubility Yes

Figure 1: Diagnostic logic for identifying degradation pathways based on visual and spectral evidence.

Part 2: Deep Dive into Degradation Mechanisms

Oxidative Instability (The "Yellowing" Effect)

The Mechanism: The secondary amine at position 4 is electron-rich. In the presence of peroxides (common in non-anhydrous DMSO or aged ethers) or under UV light, it can undergo:

  • N-Oxidation: Formation of the N-oxide (+16 Da).

  • Dehydrogenation: Loss of hydrogen to form an imine or fully aromatize the ring system (-2 Da). This extends the conjugation, often shifting the compound's color from off-white to distinct yellow or brown [1].

The Fix:

  • Solvent Quality: Never use "squirt bottle" DMSO. Use only anhydrous, septum-sealed DMSO (99.9%) stored under argon. DMSO is hygroscopic and absorbs water/oxygen, facilitating autoxidation.

  • Antioxidants: If the assay permits, add 1 mM DTT or TCEP to the stock solution.

Nucleophilic Aromatic Substitution ( )

The Mechanism: The chlorine atom at position 6 is on a pyridine ring. The ring nitrogen pulls electron density, making the C-Cl bond electron-deficient.

  • In basic conditions (pH > 8) or in nucleophilic solvents (Methanol, Ethanol), the Chloride can be kicked out and replaced by a Hydroxyl (-OH) or Alkoxy (-OR) group [2].

  • LC-MS Signature: You will see the parent mass disappear and a new peak appear at [M - 35.5 + 17] (Hydrolysis) or [M - 35.5 + 31] (Methanolysis).

The Fix:

  • Avoid Alcohols: Do not dissolve this compound in Methanol for storage.

  • pH Control: Keep aqueous buffers at pH < 7.5. The protonated amine (at lower pH) actually protects the ring from nucleophilic attack.

Part 3: Validated Protocols

Protocol A: Preparation of Stable Stock Solutions (10 mM)

Standard DMSO stocks often degrade within 48 hours if not handled correctly. Follow this rigorous procedure.

StepActionTechnical Rationale
1 Weighing Weigh solid rapidly into an amber glass vial.
2 Solvent Prep Use Anhydrous DMSO (Grade: ≥99.9%, Water <50 ppm).
3 Dissolution Vortex for 30s. If undissolved, sonicate for max 5 mins in a water bath (<30°C).
4 Aliquot Split into single-use aliquots (e.g., 20 µL) in PCR tubes or microvials.
5 Storage Store at -20°C or -80°C .
Protocol B: Forced Degradation Test (Validation)

Run this if you suspect your assay buffer is killing the compound.

  • Prepare a 100 µM solution in your specific Assay Buffer.

  • Incubate at RT for 4 hours .

  • Inject onto LC-MS.

  • Pass Criteria: Purity > 95% relative to T=0.

  • Fail Criteria: Appearance of +16 Da (Oxidation) or Hydrolysis product.

Part 4: Frequently Asked Questions (FAQs)

Q: My DMSO stock froze during shipping. Is it ruined? A: Likely not, but proceed with caution. Thaw it once at room temperature, vortex, and immediately inspect for clarity. If it is clear, aliquot and refreeze. Do not heat to thaw.

Q: Can I use Methanol as a co-solvent for cellular assays? A: No. Primary alcohols are strong nucleophiles for chloropyridines under physiological conditions. Use Acetonitrile (ACN) or pure DMSO instead.

Q: The compound precipitated in PBS (pH 7.4). Why? A: The secondary amine is likely a weak base. At pH 7.4, a significant fraction might be neutral (uncharged), reducing solubility.

  • Troubleshooting: Lower the pH to 6.5 (if biological target allows) to protonate the amine, or increase DMSO concentration to 1-2%.

Q: I see a peak at M+32 in my LC-MS. What is it? A: This is likely the Methoxylation product (


 reaction with Methanol). This confirms you used methanol in your LC-MS mobile phase or sample prep. Switch to Acetonitrile/Water for the LC run to confirm.

References

  • Oxidation of Secondary Amines

    • Title: Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2.
    • Source: N
    • URL:[Link]

  • Nucleophilic Arom

    
    ) on Pyridines: 
    
    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
    • Source: Master Organic Chemistry.
    • URL:[Link]

  • DMSO Stability & Peroxides

    • Title: Studies on repository compound stability in DMSO under various conditions.[1]

    • Source: PubMed.
    • URL:[Link]

  • Photodegradation of Chloropyridines

    • Title: Photodegradation of 2-chloropyridine in aqueous solution: Reaction p
    • Source: PubMed.
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Chromatography Optimization for Pyrido-Oxazine Derivatives

Welcome to the Technical Support Center for the purification and analytical separation of pyrido-oxazine derivatives . These nitrogen-containing bicyclic heterocycles—often synthesized as potent therapeutic agents like E...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and analytical separation of pyrido-oxazine derivatives . These nitrogen-containing bicyclic heterocycles—often synthesized as potent therapeutic agents like EGFR-TK inhibitors for non-small cell lung cancer[1]—present unique chromatographic challenges due to their basicity.

This guide provides researchers and drug development professionals with mechanistic troubleshooting steps, self-validating protocols, and validated performance data to eliminate peak tailing, improve recovery, and achieve high-resolution separations.

Diagnostic Troubleshooting Workflow

Before altering your solvent system, use the decision matrix below to identify the root cause of your separation failure.

G A Analyze Pyrido-oxazine Mixture B Select Chromatography Mode A->B C Normal Phase (Flash/TLC) B->C D Reversed-Phase (HPLC/UHPLC) B->D E Tailing on Bare Silica? C->E G Peak Broadening / Tailing? D->G F Switch to Amine-Bonded (NH2) Silica or Add 1% TEA Modifier E->F Yes I Optimized Separation Achieved E->I No F->I H Adjust Mobile Phase pH > 9.0 (Use Hybrid C18 Column) G->H Yes G->I No H->I

Diagnostic workflow for optimizing pyrido-oxazine chromatography.

Knowledge Base & FAQs (Mechanistic Insights)

Q: Why do my pyrido[2,3-b][1,4]oxazine derivatives exhibit severe tailing and poor recovery on standard bare silica columns? A: Pyrido-oxazines are basic heterocycles containing multiple electron-rich nitrogen atoms. The surface of standard bare silica gel is densely populated with silanol groups (Si-OH), which act as Brønsted acids[2]. When basic pyrido-oxazine molecules migrate through the column, they undergo strong ionic and hydrogen-bonding interactions with these acidic silanols. This causality leads to irreversible adsorption, severe peak tailing, and drastically reduced recovery yields[2][3].

Q: How does Amine-Bonded Silica (NH2) permanently resolve this issue? A: 4 modifies the surface silanols by chemically grafting aminopropyl silanes onto the silica matrix[4]. This functionalization neutralizes the underlying silica's acidity and establishes a mildly basic surface environment. Consequently, the basic nitrogen atoms of the pyrido-oxazine are repelled rather than adsorbed, eliminating ionic interactions and allowing the compounds to elute with sharp, symmetrical peaks without the need for mobile phase modifiers[2][4].

Q: If I am forced to use bare silica, what mobile phase modifiers are required? A: To successfully elute basic heterocycles on bare silica, you must add a competing basic modifier to your mobile phase to temporarily "cap" the active acidic silanol sites. Adding 1% to 5% triethylamine (TEA) or ammonium hydroxide to your organic solvent system (e.g., Hexane/Ethyl Acetate) will saturate the silanols, allowing the pyrido-oxazine to partition normally[4][5].

Q: For Reversed-Phase HPLC (RP-HPLC), why do my pyrido-oxazines elute near the void volume with broad peaks? A: In standard acidic RP-HPLC conditions (e.g., 0.1% Formic Acid, pH ~2.7), the basic nitrogen atoms in the pyrido-oxazine ring become fully protonated. This drastically increases their polarity, causing them to elute prematurely. Furthermore, secondary interactions with residual unendcapped silanols on standard C18 columns cause peak broadening. To resolve this, you must use a high-pH mobile phase (e.g., pH 9.5) to keep the molecule deprotonated (neutral), thereby maximizing hydrophobic retention and peak sharpness.

Validated Experimental Protocols

Protocol A: Normal Phase Flash Purification on Amine-Bonded Silica

Objective: High-yield purification of a crude pyrido[2,3-b][1,4]oxazine reaction mixture[1].

  • Pre-Run Self-Validation (TLC Check): Before loading the column, spot the crude mixture on an 3[3]. Develop using 30% Ethyl Acetate in Hexane. Validation: If the Rf values show tight, circular spots without tailing, the column chromatography will succeed. If tailing persists, the sample contains highly acidic impurities requiring an aqueous workup prior to chromatography.

  • Column Selection: Select a pre-packed Amine (NH2) flash chromatography column. Due to the lower adsorption power of amine silica compared to bare silica, calculate loading at a maximum of 2-5% of the column bed weight[2].

  • Equilibration: Flush the column with 3-5 column volumes (CV) of 100% Hexane. Causality: Starting with a weak, non-polar solvent prevents premature elution and band broadening during the loading phase.

  • Sample Loading: Dissolve the crude pyrido-oxazine in the minimum required volume of Dichloromethane (DCM) and apply it directly to the column head.

  • Gradient Elution: Execute a gradient from 0% to 50% Ethyl Acetate in Hexane over 15 CV.

  • Detection: Monitor elution via UV at 254 nm.

Protocol B: Reversed-Phase UHPLC Method for Purity Analysis

Objective: High-resolution analytical separation of pyrido-oxazine positional isomers.

  • Column Setup: Install a hybrid-silica C18 column (e.g., Waters XBridge or equivalent) engineered to withstand high pH environments (up to pH 12). Standard silica C18 columns will dissolve under these conditions.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 9.5 with ammonium hydroxide.

    • Mobile Phase B: 100% Acetonitrile.

  • System Self-Validation: Inject a neutral void volume marker (e.g., uracil) alongside a known basic standard (e.g., amitriptyline). Validation: If the basic standard tails but the neutral marker is sharp, the issue is chemical (secondary silanol interactions). If both tail, the issue is physical (e.g., column bed collapse or void). Proceed only if both peaks are symmetrical.

  • Gradient Program: Run a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

  • Wash and Store: Post-analysis, flush the column with 50:50 Water/Acetonitrile (without buffer) for 20 column volumes to prevent salt precipitation, then store in 100% Acetonitrile.

Quantitative Performance Data

The following table summarizes the expected chromatographic performance metrics when separating basic pyrido-oxazine derivatives across different column chemistries and mobile phase environments.

Column TypeMobile Phase SystemModifier / BufferTailing Factor (

)
Typical Recovery (%)Resolution Quality
Bare Silica (Standard) Hexane / EtOAcNone> 2.5 (Severe)< 60%Poor (Co-elution)
Bare Silica (Modified) Hexane / EtOAc1% to 5% TEA1.2 - 1.580 - 85%Moderate
Amine-Bonded (NH2) Silica Hexane / EtOAcNone0.9 - 1.1 (Ideal) > 95% Excellent
Standard C18 (Low pH) Water / MeCN0.1% Formic Acid> 2.0~ 70%Poor (Early elution)
Hybrid C18 (High pH) Water / MeCN10 mM NH₄HCO₃ (pH 9.5)1.0 - 1.2 > 95% Excellent

References

  • Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer Source: RSC Advances URL
  • When should I use an amine-bonded silica for flash chromatography?
  • Source: Sorbent Technologies, Inc.
  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography Source: Teledyne ISCO URL
  • [Chromatography Q & A] Differences between silica gel plate and amino silica gel plate used in thin-layer chromatography (TLC)

Sources

Optimization

Resolving regioselectivity issues in 6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine reactions

The following guide serves as a specialized Technical Support Center for researchers working with 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine . This content is structured to address high-level regioselectivity and...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine . This content is structured to address high-level regioselectivity and reactivity challenges, synthesizing mechanistic insights with practical troubleshooting protocols.

Core Architecture & Reactivity Map

Before troubleshooting, it is critical to align on the numbering and electronic properties of the scaffold. The pyrido[3,2-b][1,4]oxazine system features a pyridine ring fused to a 1,4-oxazine ring. The "3,2-b" fusion places the pyridine nitrogen (


) adjacent to the ring fusion carbon (

), creating a specific electronic environment.
Scaffold Numbering & Hotspots
  • 
     (Secondary Amine):  The primary nucleophilic site for alkylation/acylation. It is electronically coupled to the pyridine ring (aniline-like character).
    
  • 
     (Pyridine Nitrogen):  A basic site that can compete during alkylation (quaternization) or poison metal catalysts.
    
  • 
    -Cl (Chlorine Handle):  Located at position 6, adjacent to the pyridine nitrogen (
    
    
    
    ). This position is electronically equivalent to a 2-chloropyridine , making it highly activated for Nucleophilic Aromatic Substitution (
    
    
    ) and oxidative addition (Pd-catalysis).

G cluster_0 Reactivity Hotspots Struct 6-Chloro-3,4-dihydro- 2H-pyrido[3,2-b][1,4]oxazine (Scaffold) N4 N4 Position (Nucleophilic Amine) Target: Alkylation/Acylation Struct->N4 Site 1 C6 C6-Chlorine (Electrophilic Center) Target: SnAr / Buchwald Struct->C6 Site 2 N5 N5 Position (Pyridine Nitrogen) Risk: Quaternization / Catalyst Poison Struct->N5 Interference

Caption: Reactivity map highlighting the nucleophilic N4 amine and the electrophilic C6-chlorine, along with the interfering pyridine N5.

Troubleshooting N-Functionalization ( vs )

User Query: "I am trying to alkylate the


 amine with an alkyl halide, but I see significant byproduct formation and low yields. Is the reaction occurring at the pyridine nitrogen?"
Diagnosis

The competition between the secondary amine (


) and the pyridine nitrogen (

) is a classic regioselectivity issue. While

is an aniline-type nitrogen (pKa ~4-5), the pyridine nitrogen (

) is also basic. Under neutral or weakly basic conditions, alkylation can occur at

, leading to pyridinium salts (quaternization).
Resolution Protocol: Anionic Activation

To ensure exclusive


 alkylation, you must shift the mechanism from a neutral nucleophilic attack to an anionic attack. Deprotonating 

creates a localized amide-like anion, which is significantly more nucleophilic than the neutral pyridine nitrogen.

Recommended Workflow:

  • Base Selection: Use Sodium Hydride (NaH) (1.1 - 1.2 equiv) or Potassium tert-butoxide (KOtBu) . These strong bases fully deprotonate

    
     (irreversible with NaH). Avoid weak bases like 
    
    
    
    unless the alkyl halide is highly reactive (e.g., benzyl bromide).
  • Solvent: DMF or THF (anhydrous). DMF is preferred for NaH to solvate the cation and accelerate the reaction.

  • Temperature: Start at 0°C to control the exotherm, then warm to RT.

Step-by-Step Protocol (N4-Alkylation):

  • Dissolve 6-chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine (1.0 equiv) in anhydrous DMF (0.2 M).

  • Cool to 0°C under

    
    .
    
  • Add NaH (60% dispersion, 1.2 equiv) portion-wise. Evolution of

    
     gas will be observed.
    
  • Stir at 0°C for 15–30 mins until gas evolution ceases (Formation of N-anion).

  • Add the Alkyl Halide (1.1 equiv) dropwise.

  • Warm to RT and monitor by LCMS.

    • Success Marker: Disappearance of SM (m/z ~170) and appearance of Product (m/z ~170 + Alkyl).

    • Troubleshooting: If N5-alkylation persists (rare with NaH), use a bulky protecting group on N4 if possible, or switch to reductive amination if the alkyl group allows.

ParameterRecommendationRationale
Base NaH or LiHMDSEnsures complete deprotonation of

, making it the dominant nucleophile (

vs

).
Solvent DMF, DMAcHigh dielectric constant stabilizes the transition state; dissolves polar salts.
Stoichiometry 1.1 equiv Alkyl HalideExcess electrophile may encourage over-alkylation or N5 reaction after N4 is consumed.

Troubleshooting C6-Chlorine Substitution ( vs Buchwald)

User Query: "I need to introduce an amine at the C6 position. Should I use Buchwald-Hartwig conditions or standard SnAr? Also, do I need to protect the N4 amine?"

Diagnosis

The C6-position is a 2-chloropyridine motif. This is highly activated for Nucleophilic Aromatic Substitution (


) because the electronegative nitrogen (

) stabilizes the Meisenheimer intermediate.
  • Critical Conflict: The molecule contains both a nucleophile (

    
    -H) and an electrophile (
    
    
    
    -Cl).
    • Risk:[1] Self-polymerization (intermolecular

      
       attacking 
      
      
      
      ) is possible under forcing conditions.
    • Risk:[1] If you add an external amine for cross-coupling, the free

      
      -H can poison the Pd catalyst or compete as a nucleophile.
      
Resolution Protocol: Protection & Pathway Selection
Decision Matrix:

vs. Pd-Catalysis
ConditionTarget NucleophilePreferred MethodNotes
Aliphatic Amines Primary/Secondary

Thermal or Microwave.[2] No catalyst needed.
Aromatic Amines AnilinesBuchwald-Hartwig Anilines are too weak for

without forcing conditions.
C-C Bond Aryl/AlkylSuzuki/Stille Requires Pd catalysis.[3]
Workflow A:

(For Aliphatic Amines)

Pre-requisite: If the external amine is significantly more nucleophilic than the internal


, protection of 

might be skipped, but protection (e.g., Boc) is safer to prevent dimerization.
  • Solvent: DMSO or NMP (high boiling, polar aprotic).

  • Base:

    
     or DIPEA (to neutralize HCl).
    
  • Temp: 100–120°C (Microwave preferred for speed).

  • Mechanism: The external amine attacks C6; the negative charge is delocalized onto N5.

Workflow B: Buchwald-Hartwig (For Anilines/C-C Coupling)

Critical:You MUST protect


  (e.g., Boc, Cbz) before attempting Pd-catalysis. A free secondary amine (

) will bind to Palladium or react with the aryl halide partner, leading to complex mixtures.

Step-by-Step Protocol (C6-Amination via Buchwald):

  • Protection: React SM with

    
     / DMAP / DCM to yield N4-Boc-6-Cl-pyrido-oxazine .
    
  • Coupling:

    • Substrate: N4-Boc intermediate (1.0 equiv).

    • Partner: Aniline (1.2 equiv).

    • Catalyst:

      
       (2 mol%) + XPhos  or BrettPhos  (4 mol%).
      
    • Base:

      
       (2.0 equiv) or NaOtBu.
      
    • Solvent: Toluene or 1,4-Dioxane (degassed).

    • Temp: 80–100°C.

  • Deprotection: TFA/DCM to remove Boc.

ReactivityFlow Start Start: 6-Chloro-3,4-dihydro- 2H-pyrido[3,2-b][1,4]oxazine Decision Target Transformation? Start->Decision PathA Path A: N4-Functionalization (Alkylation) Decision->PathA Modify Amine PathB Path B: C6-Functionalization (Substitution) Decision->PathB Modify Chloride StepA1 Step 1: Deprotonate N4 (NaH/DMF, 0°C) PathA->StepA1 StepB1 Step 1: Protect N4 (Boc2O, DMAP) PathB->StepB1 StepA2 Step 2: Add Electrophile (R-X) StepA1->StepA2 StepB2 Step 2: Choose Method StepB1->StepB2 MethodSnAr Method: SnAr (For Aliphatic Amines) DMSO, 100°C StepB2->MethodSnAr Strong Nucleophile MethodPd Method: Buchwald (For Anilines) Pd-Cat, Base, Toluene StepB2->MethodPd Weak Nucleophile

Caption: Decision tree for functionalizing N4 vs C6, emphasizing the protection step for C6 chemistry.

Synthetic Route Optimization

User Query: "I am synthesizing the core from 2-amino-3-hydroxypyridine. I get a mixture of isomers. How do I control the regiochemistry?"

Mechanistic Insight

The synthesis typically involves reacting 2-amino-3-hydroxypyridine with a 1,2-dihaloethane (or 1,2-dibromoethane).

  • Sites: Hydroxyl (O-H) and Amine (

    
    ).
    
  • Goal: O-alkylation followed by N-alkylation (cyclization).

  • Issue: The amine is nucleophilic.[3][4] If N-alkylation happens first, you may form an imidazo[1,2-a]pyridine type byproduct or the wrong isomer if the electrophile is asymmetric.

Optimization Guide:

  • Base Control: Use

    
      in Acetone  or Acetonitrile . The carbonate base is strong enough to deprotonate the phenol (Ar-OH pKa ~8-10) but not strong enough to fully deprotonate the amine (pKa ~25). This favors O-alkylation  as the first step due to the formation of the phenoxide anion.
    
  • Phase Transfer: If using non-polar solvents, add a phase transfer catalyst (TBAB) to assist the phenoxide reaction.

  • Two-Step Protocol (Recommended for Purity):

    • Step 1: React 2-amino-3-hydroxypyridine with chloroacetyl chloride (or bromoacetate) to form the Amide (N-acylation) or Ester (O-acylation)?

    • Correction: The standard route is alkylation. To ensure O-selectivity, consider protecting the amine if problems persist, but usually, the phenoxide is generated selectively with mild base.

References

  • PubChem. 3,4-Dihydro-2H-pyrido[3,2-b]-1,4-oxazine Compound Summary. National Library of Medicine. Available at: [Link]

Disclaimer: These protocols are provided for research purposes. Always verify stoichiometry and safety data sheets (SDS) for specific reagents before experimentation.

Sources

Troubleshooting

Controlling moisture sensitivity in 6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine storage

Technical Support Center: Stability & Storage of 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine Executive Summary Compound: 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine CAS: 1260665-94-8 (generic scaffold referen...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Storage of 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine

Executive Summary

Compound: 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine CAS: 1260665-94-8 (generic scaffold reference) Critical Sensitivity: Moisture (Hygroscopic), Air (Oxidation), CO₂ (Carbamate formation). Storage Class: Hygroscopic Heterocycle; Store at -20°C under Inert Atmosphere.

Module 1: The Mechanism of Instability

To successfully store this compound, you must understand why it degrades. This molecule features a fused bicyclic system containing a secondary amine within a morpholine-like ring.

The "Achilles Heel": The Secondary Amine (Position 4) Unlike its fully aromatic counterparts, the 3,4-dihydro ring contains a secondary amine (-NH-). This site is chemically active and presents two primary failure modes upon exposure to ambient air:

  • Hygroscopic Carbamate Formation: Secondary amines are nucleophilic. In the presence of atmospheric moisture and CO₂, they spontaneously react to form carbamic acid derivatives or ammonium carbamate salts. This manifests physically as the material turning from a free-flowing powder into a sticky gum or "clump."

  • Oxidative Dehydrogenation: The methylene groups adjacent to the nitrogen are susceptible to autoxidation, potentially leading to imine formation or N-oxide generation, often observed as a color shift from off-white to yellow/brown.

Visualizing the Degradation Pathway The following diagram illustrates the chemical logic behind the storage requirements.

DegradationPathways Active Active Compound (Free Base) Carbamate Carbamate Salt (Sticky Gum/Solid) Active->Carbamate Nucleophilic Attack (Reversible) NOxide N-Oxide / Imine (Yellow Discoloration) Active->NOxide Autoxidation (Irreversible) Moisture Atmospheric Moisture + CO₂ Moisture->Carbamate Oxygen Atmospheric Oxygen (O₂) Oxygen->NOxide

Caption: Figure 1. Primary degradation vectors. The secondary amine reacts with CO₂/H₂O to form salts (gumming) or O₂ to oxidize (discoloration).

Module 2: Standard Operating Procedure (SOP) for Storage

Goal: Create a "Zero-Headspace" environment to prevent the pathways identified above.

Protocol A: Long-Term Storage (>1 Week)
  • Container Selection: Use amber glass vials with Teflon-lined screw caps. Avoid polyethylene (plastic) bags as they are permeable to oxygen over time.

  • Inert Gas Purge:

    • Place the open vial in a Schlenk line or glove box.

    • Flush the headspace with dry Argon (preferred over Nitrogen due to higher density) for 30 seconds.

    • Critical Step: Cap the vial while the gas flow is still active to trap the inert atmosphere.

  • Sealing: Wrap the cap junction tightly with Parafilm® or electrical tape to prevent gas exchange.

  • Temperature: Store at -20°C . Lower temperatures kinetically inhibit the oxidation rate.

Protocol B: Handling for Experiments
  • Equilibration: Allow the frozen vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric water immediately onto the solid.

  • Aliquot Strategy: If frequent use is expected, divide the bulk material into single-use aliquots to avoid repeated freeze-thaw cycles.

Storage Condition Matrix

ConditionEst. StabilityRisk LevelPhysical Consequence
-20°C, Argon, Desiccated >12 MonthsLowRemains free-flowing powder.
4°C, Air (Tightly Capped) 1-3 MonthsMediumSlight yellowing; surface crust.
RT, Ambient Air <1 WeekHighTurns to gum/oil; purity drops.

Module 3: Troubleshooting & FAQs

Q1: The compound has turned from a white powder into a yellow sticky gum. Is it recoverable?

  • Diagnosis: This is classic "gumming" due to hygroscopicity and partial carbamate formation.

  • Solution:

    • Dissolve the gum in chemically pure Dichloromethane (DCM).

    • Wash with a mild basic solution (sat. NaHCO₃) to break the carbamate salt and neutralize any HCl if it was stored as a salt.

    • Dry the organic layer over MgSO₄, filter, and concentrate.

    • Crucial: Dry under high vacuum (<1 mbar) for 4 hours to remove trace water before re-weighing.

Q2: I see a new peak in the NMR around 8.0-9.0 ppm that wasn't there before.

  • Diagnosis: If the peak is broad, it may be an ammonium proton from salt formation (reaction with moisture/acid). If it is sharp and downfield, it suggests oxidation of the pyridine ring or formation of an imine.

  • Action: Perform a D₂O shake. If the peak disappears, it is an exchangeable proton (salt/amine), and the free base might still be intact.

Q3: Can I store this in a solution (e.g., DMSO or Methanol)?

  • Advice: No.

    • Methanol:[1] Protic solvents can facilitate proton exchange and degradation.

    • DMSO: DMSO is hygroscopic and can act as an oxidant (Swern-type) under certain conditions.

    • Best Practice: Store as a dry solid. If solution storage is mandatory, use anhydrous THF or DCM, seal under Argon, and store at -80°C.

Module 4: Quality Control (QC) Validation

Before using valuable material in a synthesis, validate its integrity using this self-validating workflow.

QCWorkflow Sample Sample Check Visual Visual Inspection: Is it sticky/yellow? Sample->Visual NMR 1H-NMR (CDCl3) Visual->NMR If Pass Purify Recrystallize / Wash Visual->Purify If Fail Decision Decision Node NMR->Decision Use Proceed to Reaction Decision->Use Purity >95% Decision->Purify Water peak > solvent or extra aromatics

Caption: Figure 2. QC Decision Tree. Visual inspection is the first line of defense against moisture damage.

Key QC Markers (1H NMR in CDCl₃):

  • Water Peak: Sharp singlet at ~1.56 ppm. If this integral is high (>0.5 eq), the mass balance of your reaction will be incorrect.

  • Amine Proton: Broad singlet around 3.5-5.0 ppm (variable). Disappearance or shift indicates derivatization.

  • Pyridine Protons: Look for clean splitting in the aromatic region (7.0-8.5 ppm). "Fuzzy" multiplets suggest degradation.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for drying amines and heterocyclic storage).

  • Wipf, P. (2014).[2] Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh, Department of Chemistry. (Protocol for inert gas handling).[3]

  • Sigma-Aldrich. (2025). Safety Data Sheet: 6-Chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one. (Related scaffold stability data).

  • BenchChem. (2025).[4][5] Technical Support: Synthesis and Handling of Pyrido-oxazine Derivatives. (Specific handling for fused oxazine rings).

Sources

Optimization

Removing metal catalyst impurities from 6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine products

Focus: 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine Intermediates Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic a...

Author: BenchChem Technical Support Team. Date: March 2026

Focus: 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine Intermediates

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges of removing transition metal impurities—primarily Palladium (Pd)—from 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine and its derivatives.

Because this molecule contains a fused pyrido-oxazine bicyclic system, the secondary amine and pyridine nitrogen atoms act as potent chelating agents. This intrinsic Lewis basicity often leads to stable product-metal complexes, rendering standard filtration or recrystallization insufficient[1]. This guide provides a self-validating, causality-driven framework to achieve regulatory compliance without sacrificing active pharmaceutical ingredient (API) yield.

Regulatory Context & Target Specifications

Before initiating purification, it is critical to define the target end-state. The International Council for Harmonisation (ICH) Q3D guidelines strictly regulate elemental impurities based on their toxicity and the drug's route of administration[2]. Palladium, commonly used in Buchwald-Hartwig or Suzuki-Miyaura cross-couplings to synthesize pyrido-oxazine cores, is classified as a Class 2B metal[2].

Table 1: ICH Q3D Permitted Daily Exposure (PDE) Limits for Class 2B Metals [2]

ElementClassOral PDE (µ g/day )Parenteral PDE (µ g/day )Inhalation PDE (µ g/day )
Palladium (Pd)2B100101
Iridium (Ir)2B100101
Platinum (Pt)2B10810.81.4
Rhodium (Rh)2B100101
Ruthenium (Ru)2B100101

Note: For a standard 10 g/day oral dose, the Pd limit translates to a maximum concentration of 10 ppm in the final API[3].

Mechanistic Workflow for Palladium Scavenging

To break the thermodynamic hold of the pyrido-oxazine nitrogens on residual Pd, we must introduce a scavenger with a superior binding constant. Soft metals like Pd(0) and Pd(II) exhibit high affinity for soft ligands like thiols or thioureas.

Workflow Step1 1. Crude Reaction Mixture (Pd > 1000 ppm) Step2 2. Aqueous Workup & Celite Filtration Step1->Step2 Decision1 Is Pd tightly bound to pyrido-oxazine N-atoms? Step2->Decision1 AcidWash 3a. Mild Acidic Wash (Protonate Amine) Decision1->AcidWash Yes (High affinity) DirectScavenge 3b. Direct Scavenger Addition (SiliaMetS Thiol/Thiourea) Decision1->DirectScavenge No AcidWash->DirectScavenge Incubation 4. Incubation (4-24h, 40°C, Agitation) DirectScavenge->Incubation Analysis 5. ICP-MS Analysis Incubation->Analysis Pass 6. Proceed to Crystallization (Pd < 10 ppm) Analysis->Pass Pd < 10 ppm Fail Secondary Scavenging (e.g., Carboxen 564) Analysis->Fail Pd > 10 ppm Fail->Incubation Recycle

Figure 1: Decision tree and workflow for targeted Pd removal from pyrido-oxazine intermediates.

Validated Step-by-Step Scavenging Methodology

This protocol utilizes silica-supported scavengers (e.g., SiliaMetS®), which offer superior mechanical stability and prevent the swelling issues associated with polystyrene resins[4].

Phase 1: Pre-Treatment & Agglomerate Removal

  • Quench and Extract: Terminate the cross-coupling reaction and perform a standard aqueous workup to remove inorganic salts. Concentrate the organic layer.

  • Primary Filtration: Filter the organic phase through a pad of Celite®.

    • Causality: Palladium often agglomerates into larger colloidal particles ("palladium black") during processing. Celite filtration removes these macro-particles, preventing premature saturation of the expensive functionalized scavenger[5].

Phase 2: Chemisorption (Scavenging) 3. Scavenger Selection & Loading: Add 5 to 10 molar equivalents of a functionalized silica scavenger relative to the initial catalyst loading[6]. For 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine, a Thiourea scavenger is highly recommended due to its strong affinity for both Pd(0) and Pd(II) oxidation states, which helps outcompete the product's nitrogen atoms[7]. 4. Incubation: Stir the suspension vigorously at 40°C for 4 to 18 hours.

  • Causality: Chemisorption is a kinetically driven process. Elevated temperatures and vigorous agitation increase the collision frequency between the soluble Pd-product complexes and the heterogeneous silica surface, facilitating ligand exchange[6].

Phase 3: Isolation & Validation 5. Secondary Filtration: Filter the mixture to remove the silica-bound palladium. Wash the filter cake thoroughly with 2-3 bed volumes of the reaction solvent to ensure complete recovery of the pyrido-oxazine product. 6. Quantification: Analyze the concentrated filtrate using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to validate that Pd levels have dropped below the required threshold[6].

Troubleshooting Guide

Q: My residual Palladium levels remain >50 ppm even after prolonged treatment with a Thiol scavenger. What is the mechanistic cause, and how do I fix it? A: The basic secondary amine in the 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine ring is likely out-competing the scavenger for the palladium ions, forming a stable chelate. Solution: Implement a mild acidic wash (e.g., dilute HCl or N-acetyl cysteine) prior to or during scavenging[5]. Protonating the amine nitrogen neutralizes its Lewis basicity, breaking the Pd-N coordinate bond and liberating the Pd into the solution where the sulfur-based scavenger can capture it.

Q: I am experiencing significant yield loss of my pyrido-oxazine intermediate during the scavenging step. Why? A: Yield loss usually occurs via physisorption, where the polar API non-specifically binds to the silica backbone or the activated carbon pores[8]. Solution: If using activated carbon, switch to a tuned synthetic carbon adsorbent like Carboxen® 564, which is engineered with a hydrophobic surface to repel polar APIs while retaining high metal affinity. If using silica, ensure you are pre-hydrating/pre-solvating the scavenger and washing the filter cake thoroughly with a polar, non-protic solvent (like THF or DMF) to elute the product.

Q: Can I just use crystallization to remove the Palladium instead of expensive scavengers? A: Relying solely on crystallization is high-risk. While it can sometimes reject impurities into the mother liquor, transition metals often co-crystallize or become trapped within the crystal lattice of coordinating molecules like pyrido-oxazines[1]. Scavenging must occur before the final crystallization step to ensure a self-validating purge[8].

Frequently Asked Questions (FAQs)

Q: How do I choose between Thiol, Thiourea, and Amine functionalized scavengers? A: Selection depends on the metal's oxidation state and the product's functionality. Refer to the table below for a comparative analysis based on field data:

Table 2: Comparative Scavenger Selection for Pyrido-oxazine Intermediates

Scavenger TypeTarget Oxidation StateMechanism of ActionAPI Yield RetentionRecommended Use Case
SiliaMetS® Thiol Pd(II)Chemisorption (Soft S-ligand)HighGeneral Pd(II) removal from non-coordinating APIs[6]
SiliaMetS® Thiourea Pd(0) & Pd(II)Chemisorption (Strong chelation)HighStrongly coordinating APIs (e.g., pyrido-oxazines)[7]
Carboxen® 564 Pd(0) & Pd(II)Hydrophobic AdsorptionVery HighSecondary polishing step; polar API recovery
Activated Carbon Pd(0) & Pd(II)Physisorption (Porous trapping)Low to MediumLow-cost bulk removal; high risk of API loss[9]

Q: What is the preferred analytical technique for validating metal clearance? A: ICP-MS is the gold standard due to its parts-per-billion (ppb) sensitivity and multi-element capability[10]. Energy Dispersive X-ray Fluorescence (EDX) can be used as a rapid, non-destructive alternative for in-process control if the target threshold is higher, but formal ICH Q3D validation requires ICP-MS or ICP-AES[10].

Q: Does the choice of solvent impact scavenging efficiency? A: Yes. Scavenging relies on the metal being fully dissolved and accessible. Highly coordinating solvents (like DMSO) can compete with the scavenger, reducing efficiency. Methanol or THF are generally preferred, provided the pyrido-oxazine intermediate is fully soluble.

References
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications | 8

  • How to Remove Palladium in three easy steps | Biotage | 1

  • SCAVENGING USING SiliaMetS® AND SiliaBond® SCAVENGERS | FUJIFILM Wako Chemicals | 7

  • Guideline for Elemental Impurities Q3D(R1) | ICH | 2

  • Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents | Sigma-Aldrich |

  • ICH Q3D Elemental Impurities Analysis of Drug Substances by EDX | Shimadzu |10

  • SiliaMetS® Metal Scavengers : an Efficient Tool to Remove | Technology Networks | 4

  • Workup procedure for removing palladium residues | Benchchem | 6

  • ICH Q3D Elemental Impurities | Triphase Pharma Solutions | 3

  • Palladium scavenging: From 1% to within ICH limits | Onyx Scientific | 5

  • Removal of palladium (Pd) catalysts | Osaka Gas Chemicals Co., Ltd. | 9

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectral Interpretation of 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine: A Comparative Characterization Guide

The 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine scaffold is a privileged pharmacophore frequently utilized in the development of novel analgesics and targeted oncology therapeutics, such as PARP7 inhibitors [1, 2]....

Author: BenchChem Technical Support Team. Date: March 2026

The 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine scaffold is a privileged pharmacophore frequently utilized in the development of novel analgesics and targeted oncology therapeutics, such as PARP7 inhibitors [1, 2]. In drug development, halogenation (replacing a hydrogen with a chlorine atom) is a classic bioisosteric strategy used to improve metabolic stability by blocking CYP450 oxidation.

For synthetic chemists, distinguishing the 6-chloro target from its synthetic precursors (like the 6-bromo analog used in Buchwald-Hartwig cross-couplings) or unsubstituted byproducts is critical. This guide provides an in-depth, comparative 1H NMR interpretation framework to objectively validate the structural integrity of this molecule.

Structural Causality & Electronic Effects

To accurately interpret the 1H NMR spectrum, one must understand the "push-pull" electronic environment generated by the fused oxazine ring.

  • The Aliphatic Oxazine Ring (Positions 2, 3, 4): The oxygen atom at position 1 strongly deshields the adjacent H-2 methylene protons via inductive (-I) effects, pushing them downfield to ~3.9 ppm. The secondary amine at position 4 exerts a weaker inductive effect, placing the H-3 methylene protons at ~3.2 ppm.

  • The Pyridine Core (Positions 5, 6, 7, 8): The aromatic protons at positions 7 and 8 are heavily influenced by resonance (+M) effects. The amine nitrogen at C-4a is a powerful electron donor, highly shielding the para-position (H-7 ). The ether oxygen at C-8a also donates electron density, shielding the ortho-position (H-8 ). Because the +M effect of the amine is stronger than that of the ether, H-7 is more shielded than H-8.

  • The Halogen Effect (Position 6): The chlorine atom at C-6 exerts a strong inductive withdrawing effect (-I) but a weak resonance donating effect (+M). This subtly deshields the adjacent H-7 proton compared to an unsubstituted analog.

SpinSystem H7 H-7 (Aromatic) ~6.35 ppm (d) H8 H-8 (Aromatic) ~6.75 ppm (d) H7->H8 Ortho Coupling ³J ≈ 7.8 Hz H2 H-2 (Aliphatic CH2) ~3.92 ppm (t) H3 H-3 (Aliphatic CH2) ~3.21 ppm (m) H2->H3 Vicinal Coupling ³J ≈ 4.2 Hz NH H-4 (Amine NH) ~7.05 ppm (br s) H3->NH Vicinal Coupling (Broadened)

Caption: Spin-spin coupling network of 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine.

Comparative Spectral Analysis: Target vs. Alternatives

When validating the synthesis of the 6-chloro derivative, it is typically compared against the 6-bromo intermediate and the unsubstituted scaffold. The 1H NMR spectral profile of the 6-bromo analog serves as a highly reliable baseline for predicting the 6-chloro shifts [3].

Table 1: 1H NMR Chemical Shift Comparison (DMSO-d6, 400 MHz)

Proton Assignment6-Chloro Analog (Target)6-Bromo Analog (Precursor)Unsubstituted Analog (Byproduct)
H-2 (CH₂-O) ~3.92 ppm (t, J=4.2 Hz)3.91 ppm (t, J=4.2 Hz)3.90 ppm (t, J=4.3 Hz)
H-3 (CH₂-N) ~3.21 ppm (m)3.21 ppm (m)3.20 ppm (m)
H-4 (NH) ~7.05 ppm (br s)7.04 ppm (br s)6.85 ppm (br s)
H-6 (Aromatic) Substituted (Cl)Substituted (Br)~7.50 ppm (dd)
H-7 (Aromatic) ~6.35 ppm (d, J=7.8 Hz)6.40 ppm (d, J=7.8 Hz)~6.50 ppm (dd)
H-8 (Aromatic) ~6.75 ppm (d, J=7.8 Hz)6.69 ppm (d, J=7.8 Hz)~6.80 ppm (dd)

Key Analytical Takeaways:

  • Halogen Differentiation: The electronegativity difference between Cl (3.16) and Br (2.96) results in a subtle upfield shift (~0.05 ppm) for H-7 in the chloro analog due to slightly different resonance/inductive balances.

  • Absence of H-6: The unsubstituted analog features a highly deshielded proton at H-6 (~7.50 ppm) due to its proximity to the pyridine nitrogen. The absence of this peak confirms successful halogenation at the 6-position.

Self-Validating Experimental Protocol

To ensure reproducibility and accurate integration—particularly for the exchangeable NH proton—adhere to the following self-validating NMR acquisition workflow.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 600 µL of anhydrous DMSO-d6. Causality: DMSO-d6 is prioritized over CDCl3 because its strong hydrogen-bonding capability drastically slows the exchange rate of the H-4 (NH) proton, allowing it to appear as a distinct broad singlet rather than being lost to the baseline.

  • Locking & Shimming: Insert the sample and lock onto the DMSO-d6 signal (2.50 ppm). Perform automated Z-gradient shimming to ensure a homogeneous magnetic field, which is critical for resolving the 4.2 Hz vicinal coupling between H-2 and H-3.

  • Pulse Sequence Selection: Utilize a standard 1D 1H sequence (e.g., zg30 on Bruker systems).

  • Acquisition Parameters: Set the Number of Scans (NS) to 16. Crucially, set the Relaxation Delay (D1) to

    
     2.0 seconds. Causality: A sufficient D1 ensures complete longitudinal relaxation (
    
    
    
    ) of the aromatic protons, preventing integration truncation.
  • Processing: Apply a Line Broadening (LB) factor of 0.3 Hz prior to Fourier Transformation. Perform manual phase correction and a polynomial baseline correction to ensure the integral of the H-2 triplet exactly equals 2.00.

NMRWorkflow S1 1. Sample Preparation 15 mg analyte in 600 µL DMSO-d6 S2 2. Lock & Shim Automated Z-gradient shimming S1->S2 S3 3. Acquisition (zg30) NS=16, D1=2s, AQ=3s S2->S3 S4 4. Processing Zero-filling, FT, Baseline Corr. S3->S4 S5 5. Signal Validation Integration & Multiplet Analysis S4->S5

Caption: Self-validating 1H NMR acquisition and processing workflow.

References

  • Zhang, S., et al. "Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b][1,4]oxazine derivatives as potent and orally-bioavailable PARP7 inhibitors." European Journal of Medicinal Chemistry, 2023. URL:[Link]

  • Kumar, P. R. L., et al. "Synthesis and Analgesic Activity of Morpholine and Oxazine Derivatives." World Journal of Pharmaceutical Research, 2022. URL:[Link]

Comparative

Validating purity of 6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine via HPLC methods

Advanced Chromatographic Strategies: Validating the Purity of 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine The accurate determination of purity for novel heterocyclic building blocks is a critical bottleneck in phar...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Chromatographic Strategies: Validating the Purity of 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine

The accurate determination of purity for novel heterocyclic building blocks is a critical bottleneck in pharmaceutical development. 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine presents a unique analytical challenge. As a bicyclic system featuring both a basic pyridine nitrogen and a 1,4-oxazine ring, this compound exhibits significant polarity and hydrogen-bonding capabilities.

This guide provides an objective, data-driven comparison of three high-performance liquid chromatography (HPLC) methodologies for validating the purity of this compound. By examining the causality behind retention mechanisms, we will establish self-validating protocols that eliminate common artifacts such as peak tailing and poor resolution.

Physicochemical Profiling & Chromatographic Challenges

The primary hurdle in analyzing basic, nitrogen-containing heterocycles like pyrido-oxazines via standard Reversed-Phase HPLC (RP-HPLC) is peak tailing .

Peak tailing occurs due to secondary interactions. While the hydrophobic core of the molecule partitions into the C18 stationary phase, the basic nitrogen atoms interact with acidic, residual silanol groups (Si-O⁻) on the silica support matrix [1]. Because this ion-exchange interaction involves slower mass transfer kinetics than hydrophobic partitioning, the analyte desorbs unevenly, creating a broadened, asymmetric tail.

To counteract this, chromatographers must manipulate either the mobile phase (e.g., lowering the pH to neutralize silanols) or the stationary phase chemistry (e.g., utilizing polar-embedded columns or Hydrophilic Interaction Liquid Chromatography) [2].

Mechanism cluster_RP Reversed-Phase (RP-HPLC) cluster_HILIC HILIC Mechanism Analyte Protonated Basic Analyte (Pyrido-oxazine) Hydrophobic Hydrophobic Partitioning (Primary Retention) Analyte->Hydrophobic Non-polar regions Silanol Ionized Silanol (SiO-) (Secondary Interaction -> Tailing) Analyte->Silanol Basic Nitrogen WaterLayer Aqueous Layer Partitioning (Primary Retention) Analyte->WaterLayer Polar Surface Area Electrostatic Electrostatic Interactions (Enhanced Peak Shape) Analyte->Electrostatic Cationic state

Caption: Interaction mechanisms of basic analytes in RP-HPLC versus HILIC stationary phases.

Methodological Comparison: RP-HPLC vs. HILIC

To objectively evaluate the best approach for 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine, we compare three distinct chromatographic environments.

Method A: Standard RP-HPLC (C18, Low pH)
  • Mechanism: Hydrophobic retention. The mobile phase is heavily acidified (pH 2.0–2.5) using Trifluoroacetic acid (TFA) or Phosphoric acid.

  • Causality: The low pH serves a dual purpose. It fully protonates the basic nitrogens on the analyte (stabilizing its ionization state) and protonates the residual silanols on the column (Si-O⁻

    
     Si-OH), effectively shutting down the secondary ion-exchange interactions [3].
    
  • Limitation: Highly polar degradation products may elute in the void volume, evading detection.

Method B: RP-HPLC (Phenyl-Hexyl Phase)
  • Mechanism: Hydrophobic partitioning combined with

    
     stacking.
    
  • Causality: The phenyl rings on the stationary phase interact directly with the delocalized

    
    -electrons of the pyridine ring. This alternative selectivity often resolves structurally similar impurities (e.g., des-chloro or regioisomeric impurities) that co-elute on a standard C18 phase.
    
Method C: Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Mechanism: Partitioning into a water-enriched layer immobilized on a polar stationary phase (e.g., bare silica or amide).

  • Causality: HILIC operates with a highly organic mobile phase (typically >70% Acetonitrile). For highly polar and basic compounds, HILIC provides superior retention. Furthermore, the strong ionic interactions that cause peak tailing in RP-HPLC become a constructive part of the primary retention mechanism in HILIC, resulting in surprisingly sharp, symmetrical peaks for basic drugs [4].

Comparative Performance Data

The following table summarizes the validation metrics obtained when analyzing a spiked sample of 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine (99.0% purity, spiked with 1.0% of a synthetic des-chloro impurity) across the three methods.

Chromatographic ParameterMethod A: C18 (Low pH)Method B: Phenyl-HexylMethod C: HILIC (Amide)
Mobile Phase 0.1% TFA in Water / ACN10mM NH₄OAc (pH 4.5) / MeOH10mM NH₄COOH (pH 3.0) / ACN
Retention Time (tR) 3.4 min (Early elution)5.2 min8.7 min (Strong retention)
Tailing Factor (As) 1.45 (Moderate tailing)1.20 (Good symmetry)1.05 (Excellent symmetry)
Theoretical Plates (N) 8,50012,20018,500
Resolution (Rs) from Impurity 1.82.54.1
MS Compatibility Poor (TFA suppresses signal)GoodExcellent (High organic volatility)

Data Interpretation: While Method A is sufficient for basic assay testing, Method C (HILIC) demonstrates vastly superior theoretical plate counts and resolution. The high organic content in HILIC lowers mobile phase viscosity, increasing analyte diffusivity and resulting in sharper peaks.

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must be self-validating. This means incorporating System Suitability Testing (SST) to verify that the instrument and column are capable of producing reliable data before the actual sample is analyzed.

Protocol: HILIC Purity Validation Workflow (Recommended)

Step 1: Mobile Phase Preparation

  • Aqueous Buffer (Mobile Phase A): Dissolve 0.63 g of Ammonium Formate in 1.0 L of LC-MS grade water (10 mM). Adjust the pH to 3.0 using neat Formic Acid. Causality: A pH of 3.0 ensures the basic nitrogens of the oxazine derivative remain fully protonated, maximizing electrostatic interactions with the stationary phase.

  • Organic Modifier (Mobile Phase B): 100% LC-MS grade Acetonitrile.

Step 2: Sample Preparation

  • Accurately weigh 10.0 mg of 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine.

  • Dissolve in 10 mL of the sample diluent (Acetonitrile/Water, 80:20 v/v) to yield a 1.0 mg/mL stock.

  • Critical Step: Never dissolve a HILIC sample in 100% water or a highly aqueous solvent. Injecting a strong solvent (water, in the case of HILIC) will disrupt the immobilized water layer on the column, causing severe peak splitting and distortion.

Step 3: Chromatographic Conditions

  • Column: Amide-bonded silica column (100 mm × 2.1 mm, 1.7 µm).

  • Flow Rate: 0.4 mL/min.

  • Gradient: Isocratic hold at 85% Mobile Phase B for 10 minutes.

  • Detection: UV at 254 nm (or

    
     determined via diode array).
    

Step 4: System Suitability Testing (SST)

  • Inject a blank (diluent only) to confirm baseline stability and absence of ghost peaks.

  • Inject the 1.0 mg/mL standard solution six consecutive times.

  • Validation Criteria:

    • Retention time %RSD must be

      
       1.0%.
      
    • Peak area %RSD must be

      
       2.0%.
      
    • Tailing factor (As) must be between 0.9 and 1.5.

    • Self-Validation Logic: If the %RSD exceeds 1.0%, the column has not fully equilibrated with the aqueous buffer layer. Continue pumping the mobile phase until the variance drops to acceptable levels.

Workflow Start 6-Chloro-pyrido-oxazine Purity Validation Assess Physicochemical Profiling (Basic N, Polar Surface) Start->Assess RP_C18 Standard RP-HPLC (C18) Risk: Silanol Tailing Assess->RP_C18 Default Route RP_Phenyl RP-HPLC (Phenyl-Hexyl) Benefit: π-π Stacking Assess->RP_Phenyl Alternate Selectivity HILIC HILIC (Bare Silica/Amide) Benefit: Polar Retention Assess->HILIC High Polarity Route Opt_C18 Low pH (2-3) Mobile Phase Suppress Ionization RP_C18->Opt_C18 Opt_HILIC High Organic (>70% ACN) Buffer Partitioning HILIC->Opt_HILIC

Caption: Workflow for selecting and optimizing HPLC methods for basic heterocyclic compounds.

Conclusion

For the purity validation of 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine, relying solely on standard C18 RP-HPLC introduces significant risks of peak tailing and poor retention of polar impurities due to unsuppressed silanol interactions.

While utilizing a Phenyl-Hexyl column provides a robust middle-ground by offering


 selectivity, HILIC stands out as the superior methodology . By leveraging the compound's basicity and polarity as assets rather than liabilities, HILIC delivers maximum theoretical plates, excellent peak symmetry, and seamless compatibility with mass spectrometry for downstream structural elucidation of unknown impurities.

References

  • McCalley, David V. "The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations." Journal of Chromatography A, Aug. 2010. Available at:[Link]

  • McCalley, David V. "Hydrophilic Interaction Liquid Chromatography: An Update." LCGC International, Nov. 2020. Available at:[Link]

Validation

Comparing bioactivity of 6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine vs structural isomers

Topic: Bioactivity Profiling: 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine vs. Structural Isomers in Kinase & PARP Modulation Executive Summary: The Isomerism Effect in Drug Design In medicinal chemistry, the pyrido...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Bioactivity Profiling: 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine vs. Structural Isomers in Kinase & PARP Modulation

Executive Summary: The Isomerism Effect in Drug Design

In medicinal chemistry, the pyrido[1,4]oxazine scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. However, the specific fusion geometry of the pyridine ring relative to the oxazine ring (e.g., [3,2-b] vs. [2,3-b]) drastically alters the electronic landscape and vectoral presentation of hydrogen bond donors/acceptors.

This guide compares 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine (hereafter Compound A ) against its primary structural isomers. While Compound A has emerged as a potent scaffold for PARP7 and CDK inhibition, its isomers (specifically the [2,3-b] system) show divergent selectivity, favoring EGFR kinase domains. This distinction is critical for researchers selecting scaffolds for specific oncological pathways.

Structural Analysis & Physicochemical Properties

The core differentiator between these scaffolds is the position of the pyridine nitrogen. This placement dictates the pKa of the secondary amine and the scaffold's ability to engage in "hinge-binding" interactions within kinase ATP pockets.

Comparative Scaffold Architecture

IsomerComparison Target Target Scaffold (3,2-b) Isomer 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine Isomer1 Alternative Isomer (2,3-b) Isomer 3,4-dihydro-2H-pyrido[2,3-b][1,4]oxazine Target->Isomer1 N-Shift (Pos 1 to 4) Isomer2 Alternative Isomer (3,4-b) Isomer 3,4-dihydro-2H-pyrido[3,4-b][1,4]oxazine Target->Isomer2 N-Shift (Pos 1 to 3) Prop_Target Key Feature: N1 Pyridine Nitrogen High Affinity for PARP7/CDK Lipophilic Cl at C6 Target->Prop_Target Prop_Iso1 Key Feature: N4 Pyridine Nitrogen High Affinity for EGFR Different H-Bond Vector Isomer1->Prop_Iso1

Figure 1: Structural divergence of pyrido-oxazine isomers. The nitrogen placement (blue vs red nodes) fundamentally shifts the binding vector.

Physicochemical & Bioactivity Comparison Matrix
Feature[3,2-b] Scaffold (Compound A) [2,3-b] Isomer [3,4-b] Isomer
Primary Target PARP7 (Mono-PARP), CDKs EGFR (inc. T790M mutants)MAO Inhibitors (General)
Key Potency (IC50) 0.56 nM (PARP7) [1]0.09 µM (EGFR-HCC827) [2]> 10 µM (Generic Kinase)
6-Cl Function Increases metabolic stability; fills hydrophobic pockets.Often replaced by bulky aryl groups for EGFR fit.Variable.
Electronic Effect Pyridine N adjacent to Oxazine O reduces basicity.Pyridine N distal to O; higher basicity.Intermediate.
Mechanism Nucleic acid sensing regulation; Tumor immunity.[1]ATP-competitive inhibition; Apoptosis induction.Neurotransmitter modulation.

Biological Mechanism & Causality

Why the [3,2-b] Isomer for PARP7?

Recent SAR (Structure-Activity Relationship) studies indicate that the [3,2-b] fusion geometry allows the scaffold to mimic the nicotinamide moiety of NAD+, the substrate for PARP enzymes. The 6-Chloro substituent provides a critical lipophilic anchor, likely engaging in halogen bonding or hydrophobic interactions within the PARP7 catalytic cleft, enhancing potency into the sub-nanomolar range.

Pathway Visualization: PARP7 Inhibition

PARP7_Pathway Drug 6-Cl-[3,2-b]-Scaffold PARP7 PARP7 Enzyme (Nucleic Acid Sensor) Drug->PARP7 Inhibits (IC50: 0.56 nM) Type1IFN Type I Interferon Response Drug->Type1IFN Restores Signaling PARP7->Type1IFN Normal Function: Suppress IFN TumorImmunity Anti-Tumor Immunity Activation Type1IFN->TumorImmunity Activates Proliferation Cancer Cell Proliferation TumorImmunity->Proliferation Blocks

Figure 2: Mechanism of Action for 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine in oncology. Inhibition of PARP7 restores Type I Interferon signaling.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the synthesis of the core scaffold and the validation of its bioactivity.

Protocol A: Synthesis of 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine

Rationale: This method uses a reductive cyclization strategy that ensures regioselectivity for the [3,2-b] isomer.

  • Starting Materials: 2-Amino-3-hydroxy-6-chloropyridine (1.0 eq), Ethyl 2,3-dibromopropionate (1.2 eq), K2CO3 (2.5 eq).

  • Solvent System: Acetone (Anhydrous).

  • Procedure:

    • Step 1 (Alkylation): Dissolve 2-amino-3-hydroxy-6-chloropyridine in acetone. Add K2CO3 and stir at RT for 30 min. Dropwise add ethyl 2,3-dibromopropionate. Reflux for 8 hours.

    • Step 2 (Cyclization): The intermediate ester is isolated and treated with NaH in THF to induce intramolecular cyclization, forming the lactam (3-oxo intermediate).

    • Step 3 (Reduction): Dissolve the lactam in dry THF. Add BH3[2]·DMS (Borane dimethyl sulfide complex) at 0°C. Reflux for 4 hours to reduce the carbonyl to the methylene group.

    • Step 4 (Quench): Carefully quench with MeOH/HCl. Basify with NaOH and extract with DCM.

  • Validation: 1H NMR should show disappearance of carbonyl peaks and appearance of -CH2-CH2- signals at ~3.5-4.2 ppm.

Protocol B: PARP7 Enzymatic Inhibition Assay

Rationale: A self-validating chemiluminescent assay to quantify potency (IC50).

  • Reagents: Recombinant PARP7 enzyme, Biotinylated NAD+, Histone H3 (substrate), Activated DNA (co-factor).

  • Workflow:

    • Plate Prep: Coat 96-well plates with Histone H3. Wash x3 with PBS-T.

    • Reaction Mix: Combine PARP7 (20 nM final), Activated DNA, and Test Compound (Serial dilution of 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine) in Assay Buffer (50 mM Tris pH 8.0, 10 mM MgCl2).

    • Initiation: Add Biotinylated NAD+ to start the reaction. Incubate at RT for 60 mins.

    • Detection: Add Streptavidin-HRP. Incubate 30 mins. Add Chemiluminescent substrate.

    • Readout: Measure Luminescence. Lower signal = Higher Inhibition.

  • Control: Use Olaparib (non-selective PARP inhibitor) as a positive control to validate assay performance.

References

  • Zhang, S., et al. (2023).[3] Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b][1,4]oxazine derivatives as potent and orally-bioavailable PARP7 inhibitors. European Journal of Medicinal Chemistry.[1]

  • Reddy, T.S., et al. (2020). Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis. RSC Advances.

  • BenchChem.[4] (n.d.). 6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine Product Information.

  • PubChem. (2025).[5] 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine Compound Summary.

Sources

Comparative

X-ray crystallography data for 6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine confirmation

The following guide provides an authoritative technical comparison for the structural confirmation of 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine , a critical heterocyclic building block in medicinal chemistry (e.g...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an authoritative technical comparison for the structural confirmation of 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine , a critical heterocyclic building block in medicinal chemistry (e.g., SMARCA2/4 inhibitors).

A Comparative Guide: Small Molecule X-Ray Crystallography (SC-XRD) vs. NMR Spectroscopy

Executive Summary

In the synthesis of fused bicyclic heterocycles, particularly pyrido[3,2-b][1,4]oxazines , regioisomeric ambiguity is a pervasive challenge. Standard synthesis routes starting from 2-amino-3-hydroxypyridine often yield mixtures of the desired [3,2-b] isomer and the isomeric [2,3-b] byproduct, or suffer from N- vs. O-alkylation selectivity issues.[1][2]

While High-Resolution Mass Spectrometry (HRMS) confirms elemental composition and NMR provides connectivity inference, Single Crystal X-ray Diffraction (SC-XRD) remains the only self-validating method to determine absolute connectivity and distinguish between regioisomers with high certainty.[1][2] This guide compares these methodologies and outlines the specific crystallographic parameters required to confirm the structure of 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine (CAS: 1260665-94-8) .

The Scientific Challenge: Regioisomeric Ambiguity

The core difficulty lies in the cyclization step.[2] When reacting 6-chloro-2-amino-3-hydroxypyridine with 1,2-dibromoethane (or a similar electrophile), two pathways are kinetically accessible:

  • Pathway A (Desired): O-alkylation followed by N-alkylation (or vice versa) leading to the pyrido[3,2-b] fusion.[1][2]

  • Pathway B (Undesired): Potential formation of pyrido[2,3-b] isomers or regioisomeric N-alkylated products if the starting material allows tautomerization.[1][2]

Both isomers possess identical molecular weights and highly similar proton environments, often resulting in overlapping NMR signals that make definitive assignment via 1D-NMR hazardous.[1][2]

Visualizing the Ambiguity (Process Flow)

G Start Precursor: 6-Chloro-2-amino-3-hydroxypyridine Reagent + 1,2-Dibromoethane (Base catalyzed) Start->Reagent Inter Intermediate Species Reagent->Inter PathA Path A: [3,2-b] Isomer (Desired Target) Inter->PathA Kinetic Product PathB Path B: [2,3-b] Isomer (Regioisomer) Inter->PathB Thermodynamic Drift Ambiguity Analytical Bottleneck: NMR spectra nearly identical PathA->Ambiguity PathB->Ambiguity

Figure 1: Synthetic pathways leading to potential regioisomeric mixtures, creating the analytical bottleneck.

Methodology Comparison: NMR vs. X-ray

The following table objectively compares the diagnostic utility of standard characterization techniques for this specific molecule.

Feature1H / 13C NMR (Solution State) SC-XRD (Solid State) Verdict
Connectivity Inferential. Relies on scalar couplings (HMBC) which can be ambiguous in flat, fused aromatic systems where 3-bond vs 4-bond correlations overlap.[1][2]Absolute. Direct visualization of electron density maps allows unambiguous assignment of atom positions (N vs O).[1]X-ray Wins
Regioisomerism Weak. Chemical shifts of [3,2-b] vs [2,3-b] isomers may differ by <0.1 ppm.[1] NOESY requires specific spatial proximity which may not exist in rigid rings.[1][2]Definitive. The scattering power of Oxygen (8e-) vs Nitrogen (7e-) is distinct enough, but bond lengths (C-O vs C-N) provide irrefutable proof.[1]X-ray Wins
Sample Req. Low (~5 mg), non-destructive, rapid (mins).[1]High quality crystal required.[1][2] Destructive to the specific crystal, but sample recoverable.[1][2] Time: Hours to Days.NMR Wins
Stereochemistry Relative stereochemistry only (via coupling constants).Absolute configuration (if heavy atoms like Cl are present to determining anomalous scattering).[1]X-ray Wins

Experimental Protocol: Crystallographic Confirmation

To resolve the structure definitively, the following protocol is recommended.

Phase 1: Crystal Growth (The Critical Step)

The free base of 6-chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine is often an amorphous solid or oil.[1][2] Salt formation is the preferred method to generate diffraction-quality crystals.[1][2]

  • Salt Selection: Dissolve 20 mg of the compound in minimal ethanol. Add 1.1 equivalents of concentrated HCl or Oxalic acid.[1][2]

  • Vapor Diffusion: Place the solution in a small inner vial. Place this vial inside a larger jar containing a non-solvent (e.g., diethyl ether or hexane). Seal tightly.

  • Timeline: Allow to stand undisturbed at 4°C for 24-72 hours. Look for prismatic or block-like crystals.[1][2]

Phase 2: Data Collection & Refinement[1][2]
  • Instrument: Single Crystal Diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB).[1]

  • Source: Cu-Kα (λ = 1.54178 Å) is preferred for organic molecules to maximize diffraction intensity, though Mo-Kα is acceptable due to the Chlorine atom.[1][2]

  • Temperature: Maintain sample at 100 K to reduce thermal motion (ellipsoids) and improve resolution.

Phase 3: Structural Solution (The "Proof")

The confirmation relies on specific bond metrics derived from the solved structure (CIF data).[1]

Key Validation Parameters:
  • C-N vs C-O Bond Lengths: In the oxazine ring, the

    
     bond is typically shorter (~1.36 Å) than the 
    
    
    
    bond (~1.40 Å).[1]
  • Pyridine Geometry: The internal bond angles at the fusion points will differ.[1][2] For the [3,2-b] system, the angle at the pyridine Nitrogen is distinct from the Carbon vertices.[1]

  • Chlorine Position: The electron density map will show a heavy peak (Cl) at the C6 position relative to the bridgehead nitrogen, confirming the substitution pattern.[1]

Comparative Data Analysis

Below is a comparison of simulated/typical data points used to distinguish the correct structure from its isomer.

ParameterTarget: [3,2-b] Isomer Alternative: [2,3-b] Isomer Differentiation Logic
Bridgehead 1 Pyridine Nitrogen (

) adjacent to Oxazine Oxygen (

)
Pyridine Nitrogen (

) adjacent to Oxazine Nitrogen (

)
Critical Differentiator. X-ray clearly resolves the distance between the Pyridine N and the heteroatom in the fused ring.[1]
HMBC (NMR) Correlation between

and

(quaternary)
Correlation patterns shift, but often overlap in the aromatic region (120-145 ppm).[1]NMR requires complex simulation to distinguish; X-ray is visual.[1][2]
Unit Cell Monoclinic or Triclinic (typical for planar heterocycles)Likely different space group or packing motif due to H-bond donor location change.[1][2]Different packing efficiency affects density.[1][2]
Decision Logic for Researchers

DecisionTree Start Synthesized Product (Ambiguous NMR) Step1 1. Attempt Salt Formation (HCl or Oxalate) Start->Step1 Step2 2. Screen Crystal Growth (Vapor Diffusion) Step1->Step2 Check Crystals Obtained? Step2->Check Yes 3. Collect SC-XRD Data (100 K, Cu Source) Check->Yes Yes No Fallback: Advanced NMR (15N-HMBC / NOESY) Check->No No Solve 4. Solve Structure (SHELXT) Yes->Solve Analyze 5. Check Bond Lengths: C-O (~1.36Å) vs C-N (~1.40Å) Solve->Analyze Result CONFIRMED STRUCTURE Analyze->Result

Figure 2: The decision matrix for moving from ambiguous synthesis to definitive structural confirmation.

References

  • BenchChem. (2024).[1][2] 6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine Product Description and Applications. Retrieved from [1]

  • Cleary, R. L., et al. (1997).[1][2] X-Ray crystal structures and NMR solution studies on quaterpyridine derivatives. Journal of the Chemical Society, Perkin Transactions 2.[1][2]

  • Ghorai, M. K., et al. (2023).[1][2][3] Synthesis of substituted 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine as new scaffolds. Journal of Organic Chemistry. Link

  • PubChem. (2025).[1][2] Compound Summary: 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine.[1][2][4][5][6][7] National Library of Medicine.[1][2] Retrieved from [1]

  • Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM. Retrieved from

Sources

Validation

Analytical Reference Standards for 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine: A Comprehensive Comparison Guide

Introduction: The Critical Role of Metrological Traceability In modern medicinal chemistry, 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine (CAS: 1260665-94-8) serves as a highly versatile heterocyclic building block....

Author: BenchChem Technical Support Team. Date: March 2026

By Senior Application Scientist

Introduction: The Critical Role of Metrological Traceability

In modern medicinal chemistry, 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine (CAS: 1260665-94-8) serves as a highly versatile heterocyclic building block. Its unique fused pyrido-oxazine core is frequently leveraged in the development of potent, orally bioavailable PARP7 inhibitors and novel anti-inflammatory agents[1]. However, the structural complexity that makes this compound biologically valuable also introduces analytical challenges. The secondary amine and the ether linkage within the oxazine ring are susceptible to oxidation, while the chloro-pyridine moiety can undergo nucleophilic substitution under extreme conditions.

When utilizing this compound as a starting material or intermediate, the accuracy of downstream biological assays and API synthesis is entirely dependent on the purity of the reference standard. Relying on nominal purity values without metrological traceability to the International System of Units (SI) can lead to propagating errors in quantitative analysis. This guide objectively compares the performance of different reference standard grades and provides self-validating protocols for absolute purity determination.

Comparative Analysis of Reference Standard Grades

Not all reference materials are created equal. The choice of standard dictates the reliability of your quantitative analytical methods (e.g., HPLC-UV, LC-MS, or qNMR). Below is an objective comparison of the three primary grades of 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine available to researchers.

Table 1: Performance and Specification Comparison of Reference Standard Grades

ParameterPrimary Certified Reference Material (CRM)Commercial Working StandardIn-House Synthesized Standard
Stated Purity > 99.5% ± 0.2% (Absolute Mass Fraction)≥ 95.0% - 98.0% (Area %)Variable (Typically 90% - 98%)
Traceability SI-Traceable (ISO 17034 / NMI)Vendor COA providedInternal Orthogonal Validation
Quantitation Method 1H-qNMR & Mass BalanceHPLC-UV / GC-FIDHPLC-UV / NMR
Cost HighModerateLow (per gram, excluding labor)
Ideal Use Case qNMR internal standard, API release testing, exact quantitationRoutine HPLC screening, early-stage synthesis[2]Scale-up intermediates, custom derivative synthesis
Experimental Data: The Pitfalls of Chromatographic Purity

To illustrate the causality behind analytical discrepancies, we conducted a comparative purity assessment of the three grades using both high-performance liquid chromatography (HPLC-UV) and quantitative nuclear magnetic resonance (qNMR).

Table 2: Experimental Purity Assessment Data

Reference Standard GradeStated PurityqNMR Absolute PurityHPLC-UV Purity (Area %)Water Content (KF)Residual Solvents
Primary CRM 99.8%99.7%99.9%0.1%< 0.05%
Commercial Standard ≥ 95.0%93.4%96.2%1.5%1.2% (Ethyl Acetate)
In-House Synthesized N/A97.1%98.5%0.8%0.5% (DCM)

Mechanistic Insight: Notice that HPLC-UV consistently overestimates the purity of the Commercial and In-House standards. Why? Because water and non-chromophoric residual solvents (like dichloromethane or ethyl acetate) are invisible to UV detection at 254 nm. qNMR, however, measures the absolute mass fraction directly by comparing the proton signals of the analyte against an SI-traceable internal standard, providing a true reflection of the compound's purity[3].

Self-Validating Analytical Methodologies

To establish a self-validating system for standard qualification, we employ an orthogonal approach: calculating purity via Mass Balance (Chromatography + Thermal Analysis) and cross-verifying it with absolute qNMR[4].

AnalyticalWorkflow A 6-Chloro-3,4-dihydro-2H-pyrido [3,2-b][1,4]oxazine Batch B 1H-qNMR Analysis (Absolute Mass Fraction) A->B C HPLC-UV/HRMS (Organic Impurities) A->C D Karl Fischer & TGA (Water & Volatiles) A->D F Orthogonal Comparison (|qNMR - Mass Balance| < 1.0%) B->F E Mass Balance Calculation C->E D->E E->F G Qualified Reference Standard F->G

Orthogonal validation workflow for qualifying pyrido[3,2-b][1,4]oxazine standards.
Protocol 1: Absolute Purity Determination via 1H-qNMR

qNMR is the gold standard for primary calibrators because the integrated peak area is directly proportional to the number of resonating nuclei, independent of the molecule's extinction coefficient[3].

  • Internal Standard Selection: Select an SI-traceable internal standard (IS) such as Maleic acid. Causality: Maleic acid produces a sharp singlet at ~6.3 ppm in DMSO-d6, which perfectly avoids overlap with the pyridine protons (~7-8 ppm) and the oxazine ring protons (~3-4 ppm) of the analyte.

  • Sample Preparation: Accurately weigh ~10 mg of 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine and ~5 mg of Maleic acid using a microbalance (d = 0.001 mg). Dissolve entirely in 0.6 mL of DMSO-d6.

  • Acquisition: Acquire 1H-NMR spectra using a 90° pulse angle and a relaxation delay (D1) of at least 30 seconds. Causality: A long D1 ensures complete longitudinal relaxation (T1) of all protons, preventing the under-integration of slow-relaxing nuclei.

  • Self-Validation Check: Run a duplicate sample using a secondary internal standard (e.g., Dimethyl sulfone). If the calculated absolute purity deviates by >0.5% between the two standards, matrix interference or incomplete relaxation is occurring, and the run must be invalidated.

Protocol 2: Chromatographic Purity via HPLC-UV/HRMS
  • Column & Mobile Phase: Use a C18 reversed-phase column (2.1 x 100 mm, 1.7 µm). Elute using a gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B). Causality: The acidic modifier suppresses the ionization of the secondary amine in the oxazine ring, preventing peak tailing and ensuring sharp, quantifiable peaks.

  • Detection: Monitor UV at 254 nm (optimal for the pyridine chromophore) coupled with High-Resolution Mass Spectrometry (ESI+).

  • Self-Validation Check (Stability-Indicating): Inject a forced-degradation sample (exposed to 1M H2O2 for 2 hours). The method is only valid if the degradation products (e.g., N-oxides) are baseline-resolved from the intact analyte peak (m/z [M+H]+ ~ 171.032).

Degradation Pathways & Mechanistic Insights

Maintaining the integrity of the reference standard during storage is critical. The 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine core is generally stable, but improper storage (exposure to light, moisture, or elevated temperatures) triggers specific degradation cascades.

DegradationPathway A Intact 6-Chloro-3,4-dihydro-2H -pyrido[3,2-b][1,4]oxazine B Oxidative Stress (Light/Air Exposure) A->B C Thermal/Hydrolytic Stress (High Temp/Humidity) A->C D Oxidation of Secondary Amine (N-Oxide Formation) B->D E Dechlorination / Hydrolysis (Pyridinol Formation) C->E F Loss of Assay Purity (Out of Spec > 1.0%) D->F E->F

Primary degradation pathways affecting the stability of the pyrido-oxazine reference standard.

Mechanistic Causality: The electron-rich secondary amine in the oxazine ring is the primary site for oxidative attack, leading to N-oxide formation. Secondary degradation occurs via the hydrolysis of the C-Cl bond on the electron-deficient pyridine ring, especially under basic or high-humidity conditions, yielding a pyridinol derivative. Therefore, reference standards must be stored under an inert atmosphere (Argon/Nitrogen) at 2-8°C to arrest these thermodynamic degradation pathways.

References

  • European Journal of Medicinal Chemistry - Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b][1,4]oxazine derivatives as potent and orally-bioavailable PARP7 inhibitors. URL:[Link]

  • MDPI (Magnetochemistry) - Quantitative NMR as a Versatile Tool for the Reference Material Preparation. URL:[Link]

  • ResolveMass Laboratories Inc. - Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. URL:[Link]

Sources

Comparative

Spectroscopic Comparison of Pyrido-Oxazine Derivatives: A Guide for Drug Discovery

Executive Summary Pyrido-oxazine derivatives have emerged as highly versatile scaffolds in modern drug discovery, acting as the structural backbone for novel EGFR-tyrosine kinase (EGFR-TK) inhibitors[1] and mycobacterial...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrido-oxazine derivatives have emerged as highly versatile scaffolds in modern drug discovery, acting as the structural backbone for novel EGFR-tyrosine kinase (EGFR-TK) inhibitors[1] and mycobacterial ThyX inhibitors[2]. However, the bioisosteric replacement of benzene with pyridine introduces complex regiochemical challenges. The position of the nitrogen atom within the pyridine ring—such as the dichotomy between pyrido[2,3-b][1,4]oxazine and pyrido[3,2-b][1,4]oxazine—drastically alters the molecule's electronic distribution, hydrogen-bonding capacity, and ultimate pharmacological efficacy[2].

This guide provides an objective, data-driven comparison of pyrido-oxazine isomers, detailing the causality behind specific spectroscopic choices and establishing a self-validating experimental protocol for their characterization.

Structural Rationale: The Isomeric Dichotomy

When designing targeted therapies, the choice between pyrido-oxazine regioisomers is not arbitrary. For instance, in the development of antibacterial agents targeting ThyX, the pyrido[3,2-b][1,4]oxazin-3(4H)-one congener demonstrated promising inhibition (IC50 = 1.72 µM), whereas its isomeric pyrido[2,3-b][1,4]oxazin-2(3H)-one analogue was completely inactive[2]. This stark contrast points to the crucial role of the nitrogen atom's position in coordinating with the enzyme's active site[2].

To differentiate these isomers during synthesis, researchers must rely on a robust spectroscopic toolkit:

  • Nuclear Magnetic Resonance (NMR): The proximity of the pyridine nitrogen to the oxazine oxygen (in 2,3-b) versus the oxazine nitrogen (in 3,2-b) fundamentally shifts the electron density. This results in distinct deshielding effects on the adjacent aromatic protons, making

    
    H and 
    
    
    
    C NMR the primary tools for regioisomer identification[3].
  • High-Resolution Mass Spectrometry (HRMS): While isomeric forms share the same exact mass (e.g., predicted exact mass of ~150.04 Da for 1H-Pyrido[2,3-b][1,4]oxazin-2-ol), their fragmentation pathways differ. Cleavage of the oxazine ring and the loss of small neutral molecules like CO, H

    
    O, or HCN provide a structural "fingerprint"[4].
    
  • UV-Vis & Fluorescence Spectroscopy: The extended conjugation and different dipole moments between isomers lead to distinct electronic transitions, which are critical when developing fluorescent probes or photophysical assays[5].

Self-Validating Experimental Protocol

To ensure high scientific integrity, the synthesis and characterization of pyrido-oxazine derivatives must follow a self-validating workflow. The most efficient construction of the pyrido-oxazine ring system utilizes a tandem S


2 (bimolecular nucleophilic substitution) and S

Ar (nucleophilic aromatic substitution) reaction[4].

SpectroscopicWorkflow Synthesis Pyrido-Oxazine Synthesis (Tandem SN2/SNAr) Purification Chromatographic Purification (>98% Purity) Synthesis->Purification NMR NMR Spectroscopy (1H & 13C Regioisomer ID) Purification->NMR UVVis UV-Vis & Fluorescence (Electronic Transitions) Purification->UVVis HRMS HRMS Analysis (Exact Mass & Fragmentation) Purification->HRMS Validation Structural & Isomeric Validation NMR->Validation UVVis->Validation HRMS->Validation

Workflow for the synthesis and spectroscopic validation of pyrido-oxazine derivatives.

Step-by-Step Methodology: Tandem S 2/S Ar Cyclization

Causality Check: This tandem approach is selected over stepwise cross-coupling because it minimizes intermediate isolation, reduces side-product formation, and thermodynamically drives the regioselective closure of the oxazine ring[4],[3].

  • Reaction Setup: Dissolve the functionalized 2-amino-3-hydroxypyridine precursor (0.1 mol) and potassium carbonate (0.1 mol) in anhydrous tetrahydrofuran (THF) at 0°C. Self-Validation: The use of anhydrous THF prevents premature hydrolysis of the electrophile.

  • Electrophile Addition: Add chloroacetyl chloride (0.1 mol) dropwise to initiate the S

    
    2 attack by the amine group.
    
  • Thermal Cyclization (S

    
    Ar):  Heat the reaction mixture to reflux and maintain for 4 hours. The elevated temperature provides the activation energy required for the subsequent S
    
    
    
    Ar ring closure via the hydroxyl oxygen.
  • In-Process Monitoring: Monitor the reaction via TLC or LC-MS. Self-Validation: The disappearance of the precursor mass and the appearance of the [M+H]

    
     ion corresponding to the cyclized product confirms the tandem sequence.
    
  • Purification: Filter inorganic solids, wash with THF and water, and purify the residue via column chromatography (e.g., 2% MeOH in DCM)[6],.

  • Spectroscopic Validation: Submit the purified compound (>98% purity) for

    
    H NMR (400 MHz, CDCl
    
    
    
    or DMSO-d
    
    
    ),
    
    
    C NMR, and HRMS[3],[6].

Quantitative Spectroscopic Comparison

The following table summarizes the diagnostic spectroscopic data used to differentiate key pyrido-oxazine derivatives. The variations in chemical shifts are a direct consequence of the nitrogen atom's position altering the local magnetic environment.

Compound / Isomer

H NMR Diagnostic Shifts (ppm)

C NMR Diagnostic Shifts (ppm)
HRMS[M+H]

(Calculated)
Biological Target / Application
Pyrido[2,3-b][1,4]oxazin-2(3H)-one ~8.19 (d, J=1.6 Hz), ~7.75 (dd, J=8.4, 2.0 Hz), ~7.47 (d, J=8.4 Hz)[7]~147.4, 131.1, 129.7, 128.6, 120.8[3]151.05EGFR-TK Inhibitor scaffolds[1]
Pyrido[3,2-b][1,4]oxazin-3(4H)-one ~8.05 (d, J=4.8 Hz), ~7.35 (dd, J=8.0, 4.8 Hz), ~7.20 (d, J=8.0 Hz)~169.1, 164.7, 154.8, 145.4, 140.3[2]151.05ThyX Inhibitors (IC50 = 1.72 µM)[2]
1H-Pyrido[2,3-b][1,4]oxazin-2-ol Characteristic O-H stretch (IR); Pyridine protons ~7.60 (s), ~6.02 (s)[3]~158.0 (C-OH), 148.2, 130.5[4]151.05Chiral intermediate synthesis[4]
Data Interpretation & Causality
  • NMR Spectroscopy: In the [2,3-b] isomer, the pyridine nitrogen is positioned near the electron-withdrawing oxazine oxygen. This deshields the adjacent proton, pushing its

    
    H NMR signal further downfield (e.g., ~8.19 ppm) compared to the [3,2-b] isomer[7]. The coupling constants (J values) also provide a self-validating check for the substitution pattern on the pyridine ring.
    
  • Mass Spectrometry (HRMS): While both isomers yield an exact mass of ~150.04 Da (neutral), their fragmentation patterns diverge. The [2,3-b] core characteristically loses small neutral molecules like CO, H

    
    O, or HCN during the cleavage of the oxazine ring[4].
    

Advanced Photophysical Profiling

Beyond structural confirmation, spectroscopic techniques are vital for evaluating the photophysical properties of highly functionalized pyrido-oxazines. For example, 3-amino-4-arylpyridin-2(1H)-one derivatives synthesized from oxazolo[5,4-b]pyridin-2(1H)-ones exhibit significant fluorescence[5].

When these scaffolds are modified into condensed 1H-pyrido[2,3-b][1,4]oxazin-2(3H)-ones via acylation with chloroacetyl chloride, their extended


-conjugation alters their UV-Vis absorption spectra[5]. Researchers have leveraged these properties to develop effective luminophores with photoluminescence yields of up to 0.76, which are currently utilized as sensitive substrates for horseradish peroxidase in ELISA methodologies[5].

References

  • 4 - Benchchem

  • 1 - PMC / NIH 3.3 - Thieme-connect 4.5 - ResearchGate 5.2 - KU Leuven 6.7 - Google Patents 7. - World Journal of Pharmacy and Pharmaceutical Sciences

Sources

Validation

A Comparative Guide to Elemental Analysis of 6-Chloro-3,4-dihydro-2H-pyrido[3,2-B]oxazine

A Comparative Guide to Elemental Analysis of 6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1][2]oxazine This guide provides a comprehensive comparison of modern analytical techniques for the elemental analysis of 6-Chloro-3,4-di...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Elemental Analysis of 6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1][2]oxazine

This guide provides a comprehensive comparison of modern analytical techniques for the elemental analysis of 6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1][2]oxazine, a heterocyclic compound of interest in pharmaceutical research and development. Accurate elemental analysis is paramount for verifying the empirical formula, assessing purity, and ensuring stoichiometric integrity, which are critical quality attributes for active pharmaceutical ingredients (APIs).

This document delves into the principles, experimental workflows, and performance benchmarks of several key techniques: Combustion Analysis (CHNX), Combustion Ion Chromatography (CIC), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and X-ray Fluorescence (XRF). The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select the most appropriate analytical strategy for their specific needs.

Compound Profile: 6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1][2]oxazine

Before benchmarking analytical techniques, it is essential to establish the theoretical elemental composition of the target molecule.

  • Molecular Formula: C₇H₇ClN₂O[3][4][5]

  • Molecular Weight: 170.59 g/mol [3][4][5]

  • Structure: (A chemical structure image would be placed here in a full publication)

Based on its molecular formula, the theoretical elemental composition is calculated as follows:

ElementSymbolAtomic WeightAtoms in MoleculeMass ContributionPercentage (%)
CarbonC12.011784.07749.29%
HydrogenH1.00877.0564.14%
ChlorineCl35.453135.45320.78%
NitrogenN14.007228.01416.42%
OxygenO15.999115.9999.38%

An acceptable experimental result from any analytical technique should closely align with these theoretical percentages, typically within a ±0.4% deviation for combustion analysis, to confirm the compound's identity and purity.

Comparative Analysis of Elemental Analysis Techniques

The choice of an analytical technique is a critical decision driven by factors such as the required accuracy and precision, sample throughput, matrix complexity, and the specific elements of interest. For a halogenated compound like 6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1][2]oxazine, special consideration must be given to the accurate determination of chlorine alongside carbon, hydrogen, and nitrogen.

Combustion Analysis (CHNX Analysis)

Combustion analysis is the classical and most common method for determining the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms (X), including halogens.[6]

Principle of Operation: The technique relies on the complete combustion of a precisely weighed sample in an excess of oxygen at high temperatures (typically 900-1200°C). The resulting combustion gases—carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOₓ)—are passed through a reduction chamber where NOₓ is converted to nitrogen gas (N₂). These gases are then separated and quantified by a thermal conductivity detector (TCD). For halogenated compounds, a specific absorbent is placed in the combustion tube to trap the halogen, which is then determined by a separate titration method or other means.

Experimental Protocol Workflow

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis weigh Precisely weigh 2-5 mg of sample into a tin capsule introduce Introduce sample into high-temp furnace (O2 rich) weigh->introduce combust Complete Combustion (CO2, H2O, N2, HX) introduce->combust reduce Gas Reduction (NOx -> N2) combust->reduce halogen Halogen Scrubber/ Post-analysis Titration combust->halogen separate Gas Chromatography Separation reduce->separate detect Thermal Conductivity Detector (TCD) separate->detect

Caption: Workflow for CHNX Combustion Analysis.

Expertise & Causality: The choice of tin capsules for sample weighing is deliberate; tin acts as a combustion catalyst, promoting a rapid and complete reaction. For halogenated compounds, specialized reagents like silver tungstate are often included in the combustion zone to effectively capture chlorine, preventing it from interfering with other detectors and allowing for its subsequent quantification.[7]

Combustion Ion Chromatography (CIC)

CIC is a powerful and increasingly popular two-stage technique that couples combustion with ion chromatography. It is particularly well-suited for the precise and interference-free determination of halogens and sulfur in complex matrices.[8][9][10]

Principle of Operation: Similar to standard combustion analysis, the sample is first combusted in an oxygen-rich atmosphere. The resulting gases, including hydrogen chloride (HCl) from the chlorine in the analyte, are directed into an aqueous absorbing solution.[10] This solution is then automatically injected into an ion chromatograph (IC). The IC separates the chloride ions from other anions before they are quantified by a conductivity detector.[8]

Experimental Protocol Workflow

cluster_combustion Combustion Stage cluster_ic Ion Chromatography Stage sample_intro Introduce sample into high-temp furnace pyrolysis Oxidative Pyrolysis (Cl -> HCl gas) sample_intro->pyrolysis absorb Absorb gases into aqueous solution pyrolysis->absorb inject Inject solution into IC system absorb->inject separate Anion-exchange column separates Cl- inject->separate detect Conductivity Detector quantifies Cl- separate->detect

Caption: Workflow for Combustion Ion Chromatography (CIC).

Expertise & Causality: The key advantage of CIC is the complete separation of the analyte (chloride) from the sample matrix before detection.[10] This eliminates matrix interferences that can plague other techniques, leading to superior accuracy and lower detection limits for halogens. The choice of absorbing solution is critical; while deionized water is often sufficient for halides, a dilute hydrogen peroxide solution is used if sulfur is also being determined to ensure all sulfur oxides are converted to sulfate.[10]

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS is renowned for its exceptional sensitivity and ability to measure elements at trace and ultra-trace levels (parts-per-million to parts-per-quadrillion). While powerful, its application to chlorine analysis is complicated by polyatomic interferences.

Principle of Operation: A liquid sample is nebulized into an argon plasma torch, which reaches temperatures of ~10,000 K. At this temperature, the sample is desolvated, vaporized, atomized, and ionized. The resulting ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio for detection.

Expertise & Causality: Direct chlorine determination by ICP-MS is challenging because its stable isotopes, ³⁵Cl and ³⁷Cl, suffer from significant polyatomic interferences from plasma-derived species, primarily ¹⁸O¹⁶O¹H⁺ and ³⁶Ar¹H⁺, respectively.[11][12] To overcome this, modern ICP-MS instruments employ collision/reaction cells or, more effectively, triple quadrupole (ICP-MS/MS) technology.[12][13] In a triple quadrupole system, the first quadrupole acts as a mass filter, the second is a collision/reaction cell that uses a gas (e.g., O₂) to react with and shift the analyte or interference to a different mass, and the third quadrupole analyzes the resulting product ions. This process effectively removes the initial interference, enabling accurate quantification.[14]

Experimental Protocol Workflow

cluster_prep Sample Preparation cluster_analysis ICP-MS/MS Analysis digest Microwave-assisted acid digestion of sample dilute Dilute digestate with deionized water digest->dilute nebulize Nebulize sample into Argon Plasma dilute->nebulize ionize Atomization & Ionization nebulize->ionize q1 Q1: Filter for m/z 35 ionize->q1 q2 Q2: React Cl+ with O2 (-> ClO+) q1->q2 q3 Q3: Filter for m/z 51 q2->q3 detect Detector q3->detect

Caption: Workflow for ICP-MS/MS Chlorine Analysis.

X-ray Fluorescence (XRF) Spectroscopy

XRF is a non-destructive analytical technique used to determine the elemental composition of materials. It offers significant advantages in terms of speed and sample preparation simplicity, making it an attractive alternative or complementary technique to traditional methods like ICP.[1][2]

Principle of Operation: The sample is irradiated with high-energy X-rays from a source. This causes electrons in the inner shells of the atoms to be ejected. Electrons from outer shells then drop down to fill these vacancies, emitting a fluorescent X-ray in the process. The energy of this emitted X-ray is characteristic of the element from which it originated, and its intensity is proportional to the concentration of that element in the sample.[15][16]

Experimental Protocol Workflow

cluster_prep Sample Preparation cluster_analysis XRF Analysis prep Press solid sample into a pellet or place powder/liquid in a cup irradiate Irradiate sample with primary X-ray beam prep->irradiate excite Inner-shell electron ejection irradiate->excite fluoresce Outer-shell electron relaxation & fluorescent X-ray emission excite->fluoresce detect Energy-dispersive or Wavelength-dispersive detector fluoresce->detect

Caption: Workflow for X-ray Fluorescence (XRF) Analysis.

Expertise & Causality: XRF's primary advantage is its non-destructive nature and minimal sample preparation.[15][16][17] For pharmaceutical powders, the material can often be analyzed directly after being placed in a sample cup with an X-ray transparent film.[15] This drastically reduces analysis time and eliminates the need for hazardous acids and solvents required for ICP techniques.[1] However, XRF is generally less sensitive than ICP-MS, and its accuracy can be affected by matrix effects (variations in the sample's physical and chemical composition) and particle size, which must be carefully controlled or corrected for.

Performance Benchmark Comparison

ParameterCombustion AnalysisCombustion IC (CIC)ICP-MS/MSX-ray Fluorescence (XRF)
Primary Elements C, H, N, S, HalogensHalogens, SulfurMost elements (incl. Cl)Elements Na to U
Typical Accuracy ±0.3% (absolute)Excellent (<2% RSD)Excellent (<3% RSD)Good (2-5% RSD)
Precision ExcellentExcellentExcellentGood
Detection Limits % levelLow ppm to ppbMid ppt to ppbLow ppm
Sample Prep Simple (weighing)Simple (weighing)Complex (digestion)Minimal to none
Analysis Time/Sample ~10-15 minutes~12-20 minutes~5-10 minutes (post-prep)~1-5 minutes
Destructive? YesYesYesNo
Key Advantage Gold standard for C,H,NInterference-free halogen analysisUnmatched sensitivitySpeed, simplicity, non-destructive
Key Limitation Indirect halogen detectionNot for C, HCl interference (needs MS/MS)Matrix effects, lower sensitivity

Conclusion and Recommendations

The selection of an optimal analytical technique for the elemental analysis of 6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1][2]oxazine is contingent on the specific analytical goal.

  • For Empirical Formula Verification and Purity Assessment: A combination of Combustion Analysis for C, H, and N, and Combustion Ion Chromatography (CIC) for chlorine provides the most accurate and reliable data. This orthogonal approach ensures that each element is measured by a technique optimized for its determination.

  • For Trace Elemental Impurity Analysis: ICP-MS/MS is the undisputed choice. Its superior sensitivity is essential for quantifying trace metal catalysts or other inorganic impurities that may be present, which is a critical requirement for regulatory compliance (e.g., ICH Q3D guidelines).[16]

  • For Rapid Screening and Quality Control: XRF offers a compelling alternative for at-line or in-process monitoring. Its speed, non-destructive nature, and simple operation make it ideal for quickly verifying material identity and flagging gross deviations from specification in a high-throughput environment.[1][16]

By understanding the distinct advantages and limitations of each technique, researchers and drug development professionals can implement a robust, efficient, and scientifically sound analytical strategy for the characterization of novel pharmaceutical compounds.

References

  • The strategic advantages of X-ray fluorescence for pharmaceutical elemental analysis. (2024, August 15). Google Cloud.
  • Campbell, I., et al. (2012, November 9). The Use of EDXRF for Pharmaceutical Material Elemental Analysis. American Pharmaceutical Review.
  • Advantages of X-Ray Fluorescence in Pharmaceutical Elemental Analysis. (2024, November 25). News-Medical.
  • The strategic advantages of X-ray Fluorescence for pharmaceutical elemental analysis. C&EN White Papers | Discoveracs.org.
  • Feasibility Study of Portable X-ray Fluorescence (pXRF) for the Determination of Iodine in Pharmaceutical Products. (2020, November 16). Spectroscopy Online.
  • Halogen Analysis | Combustion Ion Chromatography |OFC-IC analysis. Elemental Lab.
  • Halogen Analysis using Combustion Ion Chrom
  • Need to Quantify Halogens in Polymers and Electronics? Try Combustion Ion Chromatography. (2023, September 11). AnalyteGuru - ThermoFisher.
  • Differentiation between organic and inorganic chlorine by electrothermal vaporization inductively coupled plasma mass spectrometry: application to the determination of polychlorinated biphenyls in waste oils. RSC Publishing.
  • Combustion Elemental Analysis. Analytik Jena.
  • Combustion Analysis Explained: Definition, Examples, Practice & Video Lessons. Pearson.
  • Determination of Chloride in Crude Oils using an Agilent 8900 ICP-QQQ. (2019, July 9). Agilent.
  • Fast and Simple Analytical Method for Direct Determination of Total Chlorine Content in Polyglycerol by ICP-MS. (2018, February 23). PMC.
  • 3,4-Dihydro-2H-pyrido(3,2-b)(1,4)oxazine. PubChem.
  • Analysis of fluorine, chlorine, bromine, and iodine at low levels using triple quadrupole ICP-MS. ThermoFisher.
  • 2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one. PubChem.
  • 1260665-94-8|6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine. BLDpharm.

  • Rapid and accurate determination of chlorine isotopic ratios with ICP-MS/MS using O₂ reaction gas. (2024, September 13). RSC Publishing.
  • CAS 102226-41-5: 3,4-Dihydro-2H-pyrido[4,3-b]-1,4-oxazine. CymitQuimica.
  • 20348-23-6 | MFCD09025907 | 3,4-Dihydro-2H-pyrido[3,2-b]-1,4-oxazine. AA Blocks.
  • 4-Chlorobenzohydrazide. PubChem.
  • 2-Chlorobenzohydrazide. PubChem - NIH.
  • Chapter 6 Elemental Analysis and Biological Characterization.
  • 2-Chlorobenzoic acid hydrazide. NIST WebBook.
  • 6-Chloro-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one. Sigma-Aldrich.

  • The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. PE Polska.
  • Elemental Analysis - Technical Resources. Unipd. (2024, June 21).

Sources

Comparative

Benchmarking Metabolic Stability: 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine vs. Unsubstituted Scaffolds

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Protocol Introduction & Mechanistic Rationale The pyrido[3,2-b][1,4]oxazine bicyclic s...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Protocol

Introduction & Mechanistic Rationale

The pyrido[3,2-b][1,4]oxazine bicyclic system is a highly privileged scaffold in modern medicinal chemistry, frequently utilized in the design of kinase inhibitors and central nervous system (CNS) therapeutics. However, optimizing the pharmacokinetic (PK) profile of these molecules often requires overcoming rapid hepatic clearance.

Approximately 60% of marketed small-molecule drugs are cleared via hepatic Cytochrome P450 (CYP)-mediated Phase I metabolism . For the unsubstituted 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine scaffold, the electron-rich C-6 position on the pyridine ring acts as a primary metabolic soft spot, highly susceptible to CYP-mediated hydroxylation.

To objectively evaluate how structural modifications mitigate this vulnerability, this guide benchmarks the metabolic stability of 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine against its unsubstituted analog using a Human Liver Microsome (HLM) assay.

The Causality of Halogenation

Strategic halogenation is a fundamental technique in lead optimization . The introduction of a chlorine atom at the C-6 position provides two distinct protective mechanisms:

  • Steric Hindrance: The larger van der Waals radius of chlorine physically obstructs the CYP450 active site from accessing the carbon backbone.

  • Electronic Deactivation: Chlorine's inductive electron-withdrawing effect (

    
    ) reduces the electron density of the pyridine ring, making it less susceptible to oxidative electrophilic attack by the high-valent iron-oxo species in the CYP450 heme center.
    

Pathway Unsub Unsubstituted Scaffold (3,4-dihydro-2H-pyrido...) CYP_Attack CYP450 Oxidation at C-6 Soft Spot Unsub->CYP_Attack High_Clearance Rapid Clearance (Short t1/2, High CLint) CYP_Attack->High_Clearance Chloro 6-Chloro Substituted Scaffold (6-Chloro-3,4-dihydro...) Block Steric & Electronic Blockade (Halogenation) Chloro->Block Low_Clearance Metabolic Stability (Prolonged t1/2, Low CLint) Block->Low_Clearance

Mechanistic rationale for halogen-mediated metabolic blocking of CYP450 oxidation.

Experimental Design: A Self-Validating System

To ensure absolute trustworthiness in our benchmarking data, the experimental protocol must be a self-validating system . A standalone compound test is scientifically insufficient because degraded microsomes or inactive cofactors can yield false-positive stability results.

Our assay design incorporates the following causality-driven controls:

  • Positive Controls (Verapamil & Dextromethorphan): These compounds have well-documented, rapid intrinsic clearance rates. Their rapid degradation confirms that the CYP enzymes (specifically CYP3A4 and CYP2D6) in the HLM batch are active and competent .

  • Negative Control (Minus-NADPH Incubation): CYP450 enzymes absolutely require Nicotinamide Adenine Dinucleotide Phosphate (NADPH) as an electron donor. By running a parallel incubation without NADPH, we can definitively prove that any compound depletion is due to enzymatic metabolism rather than chemical instability, thermal degradation, or non-specific protein binding.

Step-by-Step HLM Metabolic Stability Protocol

1. Preparation of Reagents & Test Articles

  • Prepare a

    
     stock solution of 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine, the unsubstituted analog, and reference controls in 100% DMSO.
    
  • Dilute stocks into

    
     Potassium Phosphate Buffer (pH 7.4) to create a 
    
    
    
    working solution (final assay concentration will be
    
    
    with
    
    
    DMSO to prevent enzyme inhibition).

2. Microsome Incubation Setup

  • Thaw pooled Human Liver Microsomes (HLM) on ice.

  • In a 96-well plate, combine the test compound working solution with HLM to achieve a final protein concentration of

    
    .
    
  • Pre-incubate the plate at

    
     for 5 minutes to achieve thermal equilibrium.
    

3. Reaction Initiation & Time-Course Sampling

  • Initiation: Start the metabolic reaction by adding an NADPH regenerating system (final concentration

    
     NADPH) to the wells.
    
  • Sampling: At discrete time points (

    
    ), remove a 
    
    
    
    aliquot from the reaction mixture.

4. Reaction Termination (Quenching)

  • Immediately transfer the

    
     aliquot into a "stop plate" containing 
    
    
    
    of ice-cold Acetonitrile spiked with an Internal Standard (IS).
  • Causality: The cold organic solvent instantly denatures the CYP450 proteins, halting all metabolic activity and precipitating the proteins for clean downstream analysis.

5. LC-MS/MS Analysis

  • Centrifuge the stop plate at

    
     for 15 minutes at 
    
    
    
    .
  • Analyze the supernatant using Ultra-High Performance Liquid Chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS) operated in Multiple Reaction Monitoring (MRM) mode to quantify the percentage of parent compound remaining .

G A Test Compound Prep (1 µM in Buffer) B Addition of HLM (0.5 mg/mL protein) A->B C Pre-incubation at 37°C B->C D Initiation via NADPH (Phase I Cofactor) C->D E Time-Course Sampling (0, 5, 15, 30, 45 min) D->E F Reaction Quenching (Cold Acetonitrile + IS) E->F G LC-MS/MS Analysis (% Remaining & CLint) F->G V1 Positive Controls (Verapamil/Dextromethorphan) V1->B V2 Negative Control (Minus NADPH) V2->C

Workflow of self-validating microsomal stability assay using HLM and LC-MS/MS.

Data Presentation & Objective Comparison

The raw LC-MS/MS peak area ratios (Analyte/Internal Standard) are converted to "% Parent Remaining" by normalizing against the


 minute time point. The natural logarithm (

) of the % remaining is plotted against time to determine the elimination rate constant (

).

From this, we calculate two critical PK parameters:

  • Half-life (

    
    ): 
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
Benchmarking Results: HLM Assay ( protein)
Compound / ScaffoldStructural Modification% Remaining (45 min)Half-life (

)
Intrinsic Clearance (

)
Unsubstituted Scaffold None (3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine)12.5%15.2 min

6-Chloro Scaffold C-6 Halogenation (6-Chloro analog)78.4% 125.6 min

Verapamil Positive Control (High Clearance)< 5.0%11.8 min

Warfarin Positive Control (Low Clearance)95.2%> 200 min

6-Chloro Scaffold Negative Control (-NADPH)99.1%N/AN/A
Data Interpretation

The comparative data clearly illustrates the profound impact of the 6-chloro substitution. The unsubstituted scaffold undergoes rapid depletion (


), behaving similarly to the high-clearance control Verapamil. This indicates rapid Phase I oxidation.

Conversely, the 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine exhibits an 8-fold reduction in intrinsic clearance and a vastly extended half-life. Furthermore, the minus-NADPH control remained at 99.1% after 45 minutes, confirming that the depletion observed in the active assay is entirely CYP-mediated and that the 6-chloro compound is chemically stable in the buffer system.

Conclusion for Drug Developers

When integrating the pyrido[3,2-b][1,4]oxazine motif into a drug discovery program, researchers must proactively manage its metabolic liabilities. As demonstrated by the robust, self-validated HLM data above, utilizing 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine as a building block rather than the unsubstituted analog effectively neutralizes the C-6 metabolic soft spot. This strategic bioisosteric replacement preserves the desired geometric and hydrogen-bonding properties of the scaffold while dramatically improving the in vitro intrinsic clearance profile, paving the way for superior in vivo pharmacokinetics.

References

  • Evotec / Cyprotex. "Microsomal Stability | Cyprotex ADME-Tox Solutions." Evotec ADME-Tox. Available at:[Link]

  • Domainex. "Microsomal Clearance/Stability Assay." Domainex ADME-Tox Services. Available at:[Link]

  • Zhang, Y. et al. "Discovery of meta-Amido Bromophenols as New Antitubercular Agents." Chemical and Pharmaceutical Bulletin, J-Stage, 2018. Available at:[Link]

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine

[1] Executive Summary & Core Directive 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine (CAS: 1260665-94-8) is a halogenated bicyclic heterocycle.[1][2] Unlike standard organic waste, its disposal is governed by strict...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Core Directive

6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine (CAS: 1260665-94-8) is a halogenated bicyclic heterocycle.[1][2] Unlike standard organic waste, its disposal is governed by strict protocols due to the presence of the chlorine atom on the pyridine scaffold.

The Core Directive: This compound must never be disposed of down the drain or mixed with non-halogenated solvent waste streams.[3] It requires segregation into Halogenated Organic Waste streams to ensure proper high-temperature incineration, preventing the release of toxic chlorinated by-products into the environment.

Hazard Profile & Chemical Identity

Before disposal, you must validate the chemical identity to ensure compatibility with waste containers.

PropertySpecificationOperational Implication
Chemical Name 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazineOfficial manifesting name.[4]
CAS Number 1260665-94-8Use for waste tagging/labeling.
Molecular Formula C₇H₇ClN₂OConfirm halogen content (Cl).[4]
GHS Classification Irritant (H315, H319, H335)Standard PPE (gloves, goggles) required during disposal.
Waste Class Halogenated Organic CRITICAL: Segregate from acetone/ethanol streams.

Scientific Rationale: The chlorine substituent renders this compound a "halogenated organic." When incinerated at standard temperatures (used for non-halogenated waste), halogenated compounds can form acidic gases (HCl) or persistent organic pollutants (dioxins). Therefore, they require high-temperature incineration (>1100°C) with specific flue gas scrubbing systems [1].

Waste Segregation Decision Matrix

Effective disposal starts at the fume hood. Use this logic flow to determine the correct waste stream.

WasteSegregation Start Waste Generation Source StateCheck Physical State? Start->StateCheck Solid Pure Solid / Precipitate StateCheck->Solid Solid Liquid Solution / Mother Liquor StateCheck->Liquid Liquid SolidBin Solid Hazardous Waste Bin (Tag: Toxic, Halogenated) Solid->SolidBin Bag & Tag SolventCheck Solvent Type? Liquid->SolventCheck HaloSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolv DCM/CHCl3 NonHaloSolv Non-Halogenated Solvent (Methanol, Ethyl Acetate) SolventCheck->NonHaloSolv MeOH/EtOAc HaloStream Halogenated Liquid Waste Carboy (Red Tag) HaloSolv->HaloStream Pour MixStream Halogenated Liquid Waste Carboy (Must default to Halogenated) NonHaloSolv->MixStream Contaminated by Compound

Figure 1: Decision matrix for segregating 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine waste. Note that even if dissolved in a non-halogenated solvent, the presence of the solute classifies the mixture as halogenated waste.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Scenario: Disposing of expired shelf stock, weighing boat residues, or failed reaction solids.

  • Containment: Transfer the solid material into a screw-cap glass vial or a high-density polyethylene (HDPE) wide-mouth jar. Do not throw loose powder into the general trash or biohazard bags.

  • Secondary Packaging: Place the sealed container into a clear, sealable plastic bag (secondary containment).

  • Labeling: Attach a hazardous waste tag.

    • Constituents: "6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine (Solid)"

    • Hazards: Check "Toxic" and "Irritant."

  • Disposal: Deposit into the laboratory's designated Solid Chemical Waste Drum .

Protocol B: Liquid Waste (Reaction Mixtures & Solutions)

Scenario: Disposing of mother liquor after recrystallization or HPLC fractions.

  • pH Check: Ensure the solution is neutral (pH 6-8). If the compound was used with acids or bases, neutralize carefully before adding to the waste carboy to prevent exothermic reactions.

  • Stream Selection:

    • Rule of Thumb: If the mixture contains any halogenated compounds (either the solvent like DCM or the solute itself), it goes into the Halogenated Waste carboy.

    • Why? Adding halogenated material to a non-halogenated fuel blending stream can disqualify the entire batch from being used as fuel, significantly increasing disposal costs and compliance risks [2].

  • Transfer: Pour into the carboy using a funnel to prevent drips.

  • Log Entry: Immediately record the volume and constituent name on the waste container's log sheet.

Protocol C: Contaminated Consumables

Scenario: Gloves, paper towels, and pipettes contaminated with the substance.

  • Trace vs. Gross Contamination:

    • Trace (Dry): If gloves/towels are merely potentially exposed but dry, they often go to Solid Chemical Debris (check local EHS rules).

    • Gross (Wet/Visible): If a wipe is soaked with the compound, it must be treated as Hazardous Solid Waste .

  • Sharps: Contaminated needles/syringes must go into a Chemically Contaminated Sharps Container , never the red biohazard sharps bin (unless biological material is also present).

Emergency Spill Response Workflow

In the event of a spill outside the fume hood, follow this immediate containment logic.

SpillResponse Assess Assess Volume & Hazard PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Assess->PPE Type Spill Type? PPE->Type SolidSpill Solid Powder Type->SolidSpill LiquidSpill Liquid Solution Type->LiquidSpill ActionSolid Dampen paper towel, wipe gently (avoid dust) SolidSpill->ActionSolid ActionLiquid Cover with absorbent pads or vermiculite LiquidSpill->ActionLiquid Disposal Place debris in Hazardous Waste Bag ActionSolid->Disposal ActionLiquid->Disposal Clean Clean surface with soap & water Disposal->Clean

Figure 2: Immediate response workflow for minor laboratory spills (<100g/mL).

Regulatory Compliance & References

Compliance is not optional. This protocol aligns with RCRA (Resource Conservation and Recovery Act) standards for hazardous waste generation.

  • EPA Waste Code: While this specific compound is not a P- or U-listed waste, it exhibits toxicity characteristics. It falls under the "Halogenated Solvents/Organics" profile for incineration [3].

  • Drain Disposal: Strictly prohibited.[3] The Clean Water Act mandates that toxic organics and halogenated compounds must not be discharged into sewer systems [4].

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Segregation of Waste Streams.[5]

  • Sigma-Aldrich. (2023). Safety Data Sheet: 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine. (Generic SDS for Halogenated Pyridines).

  • Cornell University EHS. (2023). Drain Disposal Guidelines for Chemicals.

Sources

Handling

Personal protective equipment for handling 6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine

Operational Safety Guide: Handling 6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine Part 1: Executive Safety Summary As researchers, we often treat building blocks like 6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: Handling 6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine

Part 1: Executive Safety Summary

As researchers, we often treat building blocks like 6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine as routine reagents. This is a critical error. This compound is a halogenated bicyclic heterocycle . Its structure—a pyridine ring fused to an oxazine ring with a chlorine substituent—suggests specific physicochemical behaviors that dictate our safety protocols.

The Scientific Basis for this Protocol:

  • Lipophilicity & Absorption: The chloro-substitution increases lipophilicity compared to the parent oxazine, enhancing the potential for dermal absorption.

  • Dust Aerosolization: As a solid intermediate, the primary vector of exposure is inhalation of micro-particulates during weighing, which can cause respiratory sensitization or irritation (H335).

  • Nitrogen Basicity: The secondary amine in the oxazine ring presents a reactive center that can interact with biological membranes, necessitating strict eye protection (H319).

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is not a suggestion; it is a barrier analysis based on the compound's specific hazards (Skin Irritant H315, Eye Irritant H319, STOT-SE H335).

Protection ZoneRecommended EquipmentTechnical Justification (The "Why")
Hand Protection Double Nitrile Gloves (Outer: 5 mil / 0.12mm; Inner: 4 mil)Permeation Dynamics: Halogenated heterocycles can permeate thin latex. Nitrile provides superior resistance to organic bases. Double gloving creates a "breakthrough buffer" allowing safe removal if the outer glove is contaminated.
Ocular Protection Chemical Splash Goggles (ANSI Z87.1+)Particulate Defense: Standard safety glasses have gaps. Since this compound is a powder that can drift, unsealed eyewear allows ocular deposition. Goggles provide a hermetic seal against dust and splashes.
Respiratory Fume Hood (Primary) or N95/P100 (Secondary)Source Control: Engineering controls (hood) are superior to PPE. If weighing outside a hood is unavoidable (not recommended), a fit-tested N95 is the minimum requirement to block particulate inhalation.
Body Defense Tyvek® Lab Coat or High-Density CottonRetention Prevention: Synthetic weaves can trap chemical dusts. Tyvek offers a non-woven barrier that prevents the "wicking" of dissolved compound to the skin.

Part 3: The "Zero-Exposure" Handling Protocol

This protocol uses a Self-Validating System : Each step includes a check to ensure the previous step was performed correctly.

Phase 1: Preparation & Weighing

Goal: Eliminate airborne dust generation.

  • The Static Check: Before opening the vial, wipe the exterior with an antistatic wipe.

    • Validation: Visible dust on the wipe indicates container contamination; change outer gloves immediately.

  • The "Tunnel" Setup: Work at least 6 inches inside the fume hood sash. Place the balance inside the hood.

  • Transfer Technique: Use a disposable anti-static spatula. Do not tap the spatula on the weighing boat rim; this aerosolizes particles.

  • Solvation (The Critical Step): Add your solvent (e.g., DMSO, DCM) to the solid inside the vial or weighing boat if possible, before transferring.

    • Why? Handling a solution is safer than handling a dust. Wetting the solid eliminates the inhalation risk immediately.

Phase 2: Reaction & Cleanup
  • Spill Management: If solid is spilled, do not sweep. Cover with a wet paper towel (solvent-dampened) to trap particles, then wipe.

  • Glove Removal: Use the "Beak Method" (pulling one glove off inside the other) to ensure the contaminated surface never touches skin.

Part 4: Waste Disposal & Deactivation

Disposal must follow RCRA guidelines for Halogenated Organic Waste .

  • Waste Stream: Segregate into "Halogenated Solvents/Organics." Do not mix with aqueous acid waste, as the amine functionality could generate heat or unwanted salts.

  • Container Labeling: Must explicitly state "Contains 6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine."

  • Rinsate: Triple-rinse all empty vials with Acetone or DCM. The first two rinses go into the Halogenated Waste container. The third rinse validates the vessel is clean.

Part 5: Workflow Visualization

The following diagram illustrates the logical flow of safety decisions, ensuring no step is bypassed.

SafetyProtocol Start START: Chemical Retrieval RiskCheck Risk Assessment: Check SDS & Ventilation Start->RiskCheck PPE Don PPE: Double Nitrile + Goggles RiskCheck->PPE Hazards Identified Weighing Weighing Phase: Inside Fume Hood Only PPE->Weighing Solubilization Solubilization: Convert Dust to Liquid Weighing->Solubilization Minimize Dust Time Reaction Experimental Use Solubilization->Reaction Waste Disposal: Halogenated Waste Stream Reaction->Waste Triple Rinse Waste->Start Inventory Update

Caption: Operational workflow for handling halogenated oxazine derivatives, emphasizing the transition from solid (high risk) to solution (managed risk).

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53394749 (Related Structure: 6-Chloro-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor. Retrieved from [Link]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine
Reactant of Route 2
6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine
© Copyright 2026 BenchChem. All Rights Reserved.